molecular formula C8H10O B1663972 3-Methylanisole CAS No. 100-84-5

3-Methylanisole

Cat. No.: B1663972
CAS No.: 100-84-5
M. Wt: 122.16 g/mol
InChI Key: OSIGJGFTADMDOB-UHFFFAOYSA-N
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Description

3-Methylanisole (CAS 100-84-5), also known as m-cresyl methyl ether or 1-methoxy-3-methylbenzene, is a versatile aromatic ether of significant value in organic synthesis and industrial research. This compound, with a molecular formula of C8H10O and a molecular weight of 122.16 g/mol, is characterized as a colorless liquid with a pleasant aromatic odor and a density of approximately 0.969 g/mL . It is soluble in ethanol and ether but poorly soluble in water . Its key physical properties include a boiling point of 175-176 °C, a melting point of -47 °C, and a flash point of 54 °C, classifying it as a flammable liquid . This product is offered with a high purity level of ≥99%, ensuring consistent performance in sensitive applications . In research and development, this compound serves as a crucial intermediate in Friedel-Crafts acylation reactions, where its behavior can be directed to yield different ortho- and para-substituted products based on the catalyst and reaction conditions employed . Its primary applications leverage its aromatic structure, making it a key building block in the synthesis of dyes, pharmaceutical intermediates, and specialty chemicals . Furthermore, its pleasant aromatic profile makes it suitable for use in the fragrance and flavor industry as a component in perfumes and cosmetics . The global market for this compound is projected to grow, driven largely by demand from the pharmaceutical and fragrance sectors . Researchers should note that this compound is stable but flammable and incompatible with strong oxidizing agents . Appropriate personal protective equipment (PPE), including gloves and eyeshields, should be used, and all handling should occur in a well-ventilated area to avoid inhalation of vapors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

1-methoxy-3-methylbenzene
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InChI

InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3
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InChI Key

OSIGJGFTADMDOB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID2051500
Record name 3-Methylanisole
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name 3-Methylanisole
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Vapor Pressure

1.5 [mmHg]
Record name 3-Methylanisole
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CAS No.

100-84-5
Record name 3-Methylanisole
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Record name 1-Methoxy-3-methylbenzene
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Record name 1-METHOXY-3-METHYLBENZENE
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Foundational & Exploratory

Synthesis of 3-Methylanisole from m-Cresol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylanisole from m-cresol (B1676322), a crucial transformation in the production of various fine chemicals and pharmaceutical intermediates. The primary focus of this document is the well-established Williamson ether synthesis, offering a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound, also known as m-cresyl methyl ether, is a valuable aromatic compound utilized in the synthesis of fragrances, dyes, and active pharmaceutical ingredients. Its preparation from the readily available starting material, m-cresol, is a fundamental reaction in organic synthesis. The most prevalent and efficient method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group of m-cresol to form a phenoxide, followed by a nucleophilic substitution reaction with a methylating agent.

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from m-cresol via the Williamson ether synthesis proceeds in two main steps:

  • Deprotonation: The acidic proton of the hydroxyl group in m-cresol is abstracted by a base, typically a strong hydroxide (B78521) like sodium hydroxide, to form the sodium m-cresolate salt. This salt is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The resulting m-cresolate anion attacks the methylating agent, commonly dimethyl sulfate (B86663), in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of this compound and a salt byproduct.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction m_cresol m-Cresol m_cresolate Sodium m-cresolate m_cresol->m_cresolate + NaOH NaOH NaOH dimethyl_sulfate Dimethyl Sulfate methylanisole This compound m_cresolate->methylanisole + Dimethyl Sulfate Na2SO4 Na2SO4 + H2O

Caption: Reaction pathway for the synthesis of this compound from m-cresol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from m-cresol.

ParameterValueReference
Yield 80%[1]
Boiling Point 175-176 °C[1][2][3]
Density 0.969 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.513[1][2][3]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established laboratory procedures for the methylation of phenols.[1]

Materials and Equipment:

  • m-Cresol

  • 10% Sodium Hydroxide (NaOH) solution

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Dilute sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Three-necked flask

  • Reflux condenser

  • Stirrer

  • Internal thermometer

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, charge 1 mole of m-cresol.

  • Deprotonation: With continuous stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution to the flask.

  • Methylation: Vigorously stir the mixture while adding 1 mole of dimethyl sulfate through the dropping funnel. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary.

  • Reaction Completion and Quenching: After the addition of dimethyl sulfate is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

  • Workup:

    • Cool the reaction mixture to room temperature. The mixture will separate into two layers.

    • Separate the organic layer.

    • Extract the aqueous layer several times with diethyl ether.

    • Combine all the organic phases.

  • Purification:

    • Wash the combined organic phases with dilute sodium carbonate solution, followed by a wash with water.

    • Dry the organic layer over anhydrous calcium chloride.

    • Fractionally distill the dried organic phase to obtain pure this compound. The fraction boiling at 175-176 °C should be collected.[1]

  • Recovery of Unreacted m-Cresol (Optional): The aqueous reaction solution and the wash water can be acidified. Extraction of this acidified solution with ether will allow for the recovery of any unreacted m-cresol.[1]

Alternative Synthesis Routes

While the Williamson ether synthesis is the most common method, other approaches for the synthesis of this compound from m-cresol exist, including:

  • Reaction with Methyl Chloride: This method involves the reaction of m-cresol with methyl chloride in the presence of a base. However, due to the gaseous nature of methyl chloride, this reaction can be more challenging to handle in a laboratory setting.[2]

  • Methanol Alkylation: This process utilizes a catalyst, such as aluminum silicate, to facilitate the alkylation of m-cresol with methanol.[2]

  • Biotechnological Synthesis: Recent research has explored the use of enzymes, such as orcinol-O-methyltransferase, in yeast to convert m-cresol to this compound.[4] This approach offers a more environmentally friendly alternative to traditional chemical synthesis.

Conclusion

The synthesis of this compound from m-cresol is a well-understood and highly efficient process, particularly through the Williamson ether synthesis. This guide provides the necessary technical details for researchers and professionals to successfully perform this reaction. The provided experimental protocol, quantitative data, and visual representation of the reaction pathway serve as a comprehensive resource for the synthesis of this important chemical intermediate. The exploration of alternative, greener synthesis routes highlights the ongoing innovation in this field.

References

physical properties of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methylanisole

This technical guide provides a comprehensive overview of the core (CAS No: 100-84-5), also known as 3-methoxytoluene.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a colorless to pale yellow liquid with a pleasant, narcissus-like odor.[2][3][4] It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and agrochemicals, and also serves as a solvent.[1][5][6]

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

IdentifierValue
CAS Number 100-84-5[7]
Molecular Formula C₈H₁₀O[5][8]
Molecular Weight 122.16 g/mol [2][5][7][8]
IUPAC Name 1-methoxy-3-methylbenzene[1][2]
Synonyms 3-Methoxytoluene, m-Methylanisole, m-Cresol methyl ether[1][5]
SMILES COc1cccc(C)c1[7]
InChI Key OSIGJGFTADMDOB-UHFFFAOYSA-N[7]

Quantitative Physical Data

The key are presented in the table below for easy reference and comparison. These values are critical for handling, storage, and application in various experimental and industrial settings.

PropertyValueConditions
Melting Point -47 °Cat 760 mmHg[3][5][9]
Boiling Point 175-176 °Cat 760 mmHg (lit.)[3][5]
Density 0.969 g/mLat 25 °C (lit.)[3][5][7]
Refractive Index (n_D) 1.513at 20 °C (lit.)[3][5][7]
Vapor Pressure 1.8 mmHgat 25 °C[5][9]
Flash Point 52 °C (125.6 °F)closed cup[7]
Solubility Insoluble in water; Soluble in alcohol-
LogP (o/w) 2.660-[3][6]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is a fundamental property for characterizing and purifying liquids.[10] The capillary method is a common micro-scale technique that requires only a small amount of the sample.[11]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] In this method, the sample is heated, and the temperature at which a rapid stream of bubbles emerges from an inverted capillary tube, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[11][13]

Procedure:

  • A small amount of this compound is placed into a small test tube or sample tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The sample tube is attached to a thermometer.

  • The assembly is heated in a Thiele tube or a melting point apparatus.[11][14]

  • The apparatus is heated gently until a continuous and rapid stream of bubbles exits the inverted capillary.[13]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to be drawn up into the capillary tube.[11][12][13]

G prep Prepare Sample: Fill tube with this compound, insert inverted capillary. setup Assemble Apparatus: Attach sample tube to thermometer, place in Thiele tube. prep->setup 1 heat Heat Gently: Apply heat until a rapid stream of bubbles emerges. setup->heat 2 cool Cool System: Remove heat and allow the apparatus to cool. heat->cool 3 observe Observe & Record: Note temperature when liquid enters the capillary. cool->observe 4 result Boiling Point Determined observe->result 5

Boiling Point Determination Workflow
Melting Point Determination

For this compound, which has a melting point of -47°C, this procedure would require a specialized low-temperature apparatus. The general principle, however, remains the same as for solids at room temperature.[3][5]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range.[15] Impurities typically lower and broaden the melting range.[16]

Procedure (General Capillary Method):

  • The sample of this compound is first frozen solid.

  • A small amount of the frozen, powdered sample is packed into a capillary tube sealed at one end.[17]

  • The capillary tube is placed into a melting point apparatus equipped with a cooling stage.[17]

  • The temperature is gradually increased at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • The sample is observed through a magnifying lens.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[18]

G prep Sample Preparation: Freeze this compound and pack into capillary tube. setup Apparatus Setup: Place capillary in a low-temp melting point apparatus. prep->setup 1 heat Controlled Heating: Increase temperature slowly (1-2°C / min). setup->heat 2 observe Observe Melting: Monitor for the first sign of liquefaction. heat->observe 3 record Record Range: Note temperature from first drop to complete liquefaction. observe->record 4 result Melting Point Determined record->result 5

Melting Point Determination Workflow
Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying a liquid and assessing its purity.

Principle: The refractive index (n) of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. It is typically measured using a refractometer, which operates on the principle of refraction or total internal reflection.

Procedure (Using an Abbe Refractometer):

  • Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Ensure the prism surfaces of the refractometer are clean and dry.

  • Apply a few drops of this compound to the surface of the measuring prism.

  • Close the prisms together to spread the liquid into a thin film.

  • While looking through the eyepiece, adjust the control knob until the light and dark fields are sharply focused and intersect the crosshairs.

  • If a color fringe is visible, adjust the chromatic dispersion compensator to eliminate it.

  • Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

G prep Prepare Refractometer: Calibrate with a standard and clean the prisms. apply Apply Sample: Place a few drops of This compound on the prism. prep->apply 1 adjust Adjust View: Focus the eyepiece until the light/dark boundary is sharp. apply->adjust 2 compensate Compensate: Remove color fringes using the dispersion compensator. adjust->compensate 3 read Read & Record: Read the refractive index value from the scale and note temperature. compensate->read 4 result Refractive Index Determined read->result 5 G setup Setup: Measure 10 mL of solvent (e.g., water) into a test tube. add Add Solute: Add a small amount of This compound to the solvent. setup->add mix Mix Thoroughly: Stopper the tube and shake vigorously. add->mix observe Observe Result: Allow mixture to settle. Check for homogeneity or phase separation. mix->observe result Solubility Characterized observe->result insoluble Insoluble: Two distinct layers are visible. result->insoluble If layers form soluble Soluble: A single homogeneous phase forms. result->soluble If uniform

References

In-Depth Technical Guide: 3-Methylanisole (CAS Number 100-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylanisole (also known as 3-methoxytoluene), a versatile aromatic ether with the CAS number 100-84-5. This document collates critical data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of pharmaceuticals, dyes, and other bioactive molecules. Detailed experimental protocols, toxicological data, and an exploration of its potential biological activities are presented to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is a flammable liquid and should be handled with appropriate safety precautions. The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 100-84-5[1][2]
Molecular Formula C₈H₁₀O[2]
Molecular Weight 122.16 g/mol [2][3]
Appearance Colorless to light yellow liquid-
Odor Aromatic-
Density 0.969 g/mL at 25 °C[3]
Boiling Point 175-176 °C[3]
Melting Point -47 °C-
Flash Point 54 °C (129.2 °F)-
Solubility Insoluble in water, soluble in alcohol and ether-
Refractive Index (n20/D) 1.513[3]

Synthesis and Reactivity

General Synthesis

A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, where m-cresol (B1676322) is methylated.

Experimental Protocol: Methylation of m-Cresol

  • Reactants: m-cresol, dimethyl sulfate (B86663), 10% sodium hydroxide (B78521) solution, diethyl ether, calcium chloride, sodium carbonate solution.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1 mole of m-cresol is treated with 1.25 moles of 10% sodium hydroxide with stirring.

    • While maintaining vigorous stirring and cooling to keep the temperature below 40 °C, 1 mole of dimethyl sulfate is added dropwise.

    • To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.

    • After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

    • The combined organic phases are washed with a dilute sodium carbonate solution and then with water.

    • The organic phase is dried over anhydrous calcium chloride and then purified by fractional distillation to yield this compound.

Key Chemical Reactions

The aromatic ring of this compound is activated by the methoxy (B1213986) group, making it susceptible to electrophilic aromatic substitution reactions, primarily at the ortho and para positions relative to the methoxy group.

Friedel-Crafts Acylation: A key reaction for introducing an acyl group onto the aromatic ring, which is a common step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reactants: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO₄.

  • Procedure:

    • To a dry 25 mL round-bottom flask containing a stir bar, add anhydrous AlCl₃ (0.66 g, 4.0 mmol) and DCM (6 mL).

    • Slowly add acetyl chloride (0.41 mL, 4.6 mmol) to the stirred suspension.

    • Add a solution of this compound (0.43 mL, 4.6 mmol) in DCM (3 mL) dropwise over approximately 5 minutes.

    • Stir the mixture for an additional 10 minutes after the addition is complete.

    • Quench the reaction by slowly adding ice-cold water (5 mL), with the first 1 mL added dropwise.

    • Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with DCM (2 x 5 mL).

    • Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the acylated product.[4]

Applications in Synthesis

Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). While direct synthetic routes for major drugs like Tramadol and Tolterodine (B1663597) often start from p-cresol (B1678582) or other precursors, the chemical principles involving Friedel-Crafts reactions and subsequent modifications of substituted anisoles are central to their synthesis.[5][6][7] The reactivity of this compound makes it a valuable building block for creating complex molecular architectures in drug discovery.

Dye Synthesis

In the dye industry, this compound is utilized as an intermediate for the production of azo dyes. The synthesis involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While a specific protocol using this compound as the coupling agent is not detailed in the provided search results, a general procedure for azo dye synthesis is outlined below.

General Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization:

    • Dissolve the aromatic amine (e.g., sulfanilic acid) in an aqueous solution of sodium carbonate.

    • In a separate vessel, dissolve sodium nitrite (B80452) in water.

    • Cool both solutions in an ice bath.

    • Add the sodium nitrite solution to the amine solution.

    • Slowly add this mixture to a beaker containing concentrated hydrochloric acid and ice to form the diazonium salt.[8][9][10][11]

  • Coupling:

    • Dissolve the coupling agent (an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols).

    • Cool the solution of the coupling agent in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with stirring.

    • The azo dye will precipitate and can be collected by filtration.[8][9][10][11]

The workflow for a typical azo dye synthesis is illustrated below.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2 NaNO2 NaNO2->DiazoniumSalt HCl HCl (ice-cold) HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling CouplingAgent Coupling Agent (e.g., this compound derivative) CouplingAgent->AzoDye

Figure 1: General workflow for the synthesis of azo dyes.

Biological Activity and Toxicology

Antibacterial and Antiseptic Properties

This compound has been noted for its antiseptic and antibacterial properties. The mechanism of action for methoxy-substituted aromatic compounds often involves disruption of the bacterial cell membrane.[12] Studies on similar compounds, such as 7-methoxycoumarin, have shown that they can destroy the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12] Furthermore, these compounds can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[13][14]

The proposed antibacterial mechanism is visualized in the following diagram.

Antibacterial_Mechanism cluster_cell Bacterial Cell CellMembrane Cell Membrane Leakage Leakage of Components CellMembrane->Leakage Intracellular Intracellular Components (DNA, RNA, Proteins) Methylanisole This compound Disruption Membrane Disruption Methylanisole->Disruption Disruption->CellMembrane CellDeath Cell Death Leakage->CellDeath

Figure 2: Proposed antibacterial mechanism of action for this compound.
Metabolism

The metabolism of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on studies of structurally related compounds like 3-methylindole (B30407), the metabolic pathways likely involve hydroxylation of the aromatic ring, O-demethylation to form m-cresol, or oxidation of the methyl group to a hydroxymethyl group.[15][16][17] The biotransformation of this compound by CYP102A1 variants has been explored for the synthesis of vanillin, indicating that both aromatic hydroxylation and O-demethylation are possible metabolic routes.[18]

A potential metabolic pathway is illustrated below.

Metabolism_Pathway cluster_products Metabolites Methylanisole This compound CYP450 Cytochrome P450 Enzymes Methylanisole->CYP450 Hydroxylated Hydroxylated Metabolites CYP450->Hydroxylated Hydroxylation Demethylated m-Cresol (O-Demethylation) CYP450->Demethylated O-Demethylation Oxidized 3-Methoxybenzyl Alcohol (Methyl Oxidation) CYP450->Oxidized Oxidation

Figure 3: Potential metabolic pathways of this compound.
Toxicology

Toxicological data for this compound is limited. It is classified as a flammable liquid and is harmful if swallowed. It is also reported to be an irritant.[19] Quantitative toxicological data are summarized in the table below.

Toxicity DataValueReference(s)
Intraperitoneal LD50 (mouse) > 500 mg/kg[1]

Further comprehensive toxicological studies are required to fully characterize its safety profile.

Conclusion

This compound (CAS 100-84-5) is a chemical intermediate with significant utility in the synthesis of a diverse range of commercially important products, including pharmaceuticals and dyes. Its chemical reactivity, particularly its susceptibility to electrophilic aromatic substitution, makes it a valuable precursor for constructing complex molecules. While its biological activities, such as its antibacterial properties, are of interest, further research is needed to fully elucidate its mechanisms of action and to establish a comprehensive toxicological profile. This guide provides a foundational resource for researchers and developers working with this compound.

References

Spectroscopic Profile of 3-Methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-methylanisole, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and application in a laboratory setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.14t (triplet)Ar-H (Position 5)
~6.74d (triplet)Ar-H (Position 6)
~6.70s (singlet)Ar-H (Position 2)
~6.69d (doublet)Ar-H (Position 4)
3.73s (singlet)-OCH₃
2.30s (singlet)Ar-CH₃

Solvent: CDCl₃. Frequency: 399.65 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in this compound.

Chemical Shift (δ) ppmAssignment
159.5C-O (Position 1)
139.0C-CH₃ (Position 3)
129.2Ar-CH (Position 5)
121.5Ar-CH (Position 6)
115.8Ar-CH (Position 4)
111.8Ar-CH (Position 2)
55.1-OCH₃
21.5Ar-CH₃

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H Stretch
~2950, ~2830MediumAliphatic C-H Stretch (-CH₃, -OCH₃)
~1600, ~1580StrongAromatic C=C Stretch
~1480, ~1460MediumC-H Bend (-CH₃)
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1040StrongSymmetric C-O-C Stretch (Aryl Ether)
~870, ~770StrongC-H Out-of-plane Bend (Aromatic)
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

m/zRelative Intensity (%)Assignment
122100[M]⁺ (Molecular Ion)
10720.8[M - CH₃]⁺
9223.7[M - OCH₂]⁺ or [M - C₂H₆]⁺
9150.3[C₇H₇]⁺ (Tropylium ion)
7931.3[C₆H₇]⁺
7735.8[C₆H₅]⁺ (Phenyl ion)
659.5[C₅H₅]⁺
5112.9[C₄H₃]⁺
3918.6[C₃H₃]⁺

Ionization Method: Electron Ionization (EI) at 75 eV.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

    • Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans for adequate signal-to-noise (often several hundred to thousands), and a relaxation delay of 2 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.

    • The sample-loaded salt plates are placed in the sample holder of the spectrometer.

    • The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber). The spectrum is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or, more commonly, gas chromatography-mass spectrometry (GC-MS) is used. In GC-MS, a small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The GC separates the components of the sample, and this compound is introduced into the mass spectrometer as a pure compound.

  • Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is used.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (Scan Sample) Prep_IR->IR_Acq MS_Acq GC-MS System (Separation & Ionization) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum (Intensity vs. m/z) MS_Acq->MS_Proc NMR_Analysis Assign Chemical Shifts, Analyze Splitting Patterns NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Group Vibrational Frequencies IR_Proc->IR_Analysis MS_Analysis Identify Molecular Ion, Analyze Fragmentation MS_Proc->MS_Analysis Final_Report Comprehensive Spectroscopic Profile NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 3-Methylanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylanisole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including a general experimental protocol and a logical workflow for assessment.

Introduction to this compound

This compound (also known as m-cresyl methyl ether) is an organic compound with the chemical formula C₈H₁₀O. It is a colorless liquid with a characteristic sweet, floral odor and is used as an intermediate in the synthesis of various chemical compounds, including dyes and pharmaceuticals.[1][2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Qualitative Solubility Data

While specific quantitative solubility data is scarce, general solubility information for this compound has been reported. The compound is generally described as being soluble in alcohols and insoluble in water.[1][2][3][4] It is also expected to be miscible with a wide range of common organic solvents due to its chemical structure, which features both a nonpolar aromatic ring and a more polar ether group.

Solvent ClassQualitative Solubility
AlcoholsSoluble
WaterInsoluble

This table summarizes the qualitative solubility information found in the provided search results. The term "Soluble" indicates that the substance is generally observed to dissolve in solvents of this class, though the exact concentration is not specified.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound in a target organic solvent. This process ensures a systematic and thorough investigation, from initial screening to precise quantitative measurement.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination cluster_outcome Outcome A Select Target Organic Solvent(s) B Procure High-Purity this compound and Solvent A->B C Miscibility Test at Room Temperature (e.g., 1:1 v/v) B->C D Miscible? C->D E Prepare Saturated Solution at Controlled Temperature D->E Yes I Determine as Immiscible/ Partially Miscible D->I No F Equilibrate and Separate Phases E->F G Quantify Solute in Supernatant (e.g., GC, HPLC, UV-Vis) F->G H Calculate Solubility (g/100mL, mol/L) G->H J Quantitative Solubility Data H->J

Caption: Logical workflow for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

  • High-purity this compound (>99%)

  • High-purity organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional, for phase separation)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample analysis

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography with a UV detector - HPLC-UV)

4.2. Procedure

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to a day, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

    • If separation is slow, the mixture can be centrifuged to facilitate the separation of the two phases.

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

    • Filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

  • Quantification of Solute:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Prepare a series of calibration standards of this compound in the same organic solvent at known concentrations.

    • Analyze the calibration standards and the saturated solution sample using a suitable analytical technique (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

4.3. Data Presentation

The solubility can be expressed in various units, such as:

  • g/100 mL: Grams of solute per 100 milliliters of solvent.

  • mol/L (Molarity): Moles of solute per liter of solution.

  • Mole fraction (χ): Moles of solute divided by the total moles of solute and solvent.

All quantitative data should be presented in a structured table for easy comparison, including the solvent, temperature, and the calculated solubility with its units.

Conclusion

While readily available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the necessary framework for researchers and professionals to systematically determine this crucial physical property. The provided logical workflow and detailed experimental protocol offer a robust approach to generating reliable and accurate solubility data, which is essential for the effective use of this compound in research, development, and industrial applications.

References

Theoretical Studies of the Molecular Structure of 3-Methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of 3-Methylanisole (1-methoxy-3-methylbenzene). It covers the computational methodologies, conformational analysis, and the prediction of structural, vibrational, and electronic properties. By summarizing key data and outlining theoretical protocols, this document serves as a comprehensive resource for understanding the molecular characteristics of this compound, which is a vital intermediate in the synthesis of dyes, pharmaceuticals, and fragrances.[1]

Introduction to this compound

This compound, a substituted aromatic ether, is a significant building block in organic chemistry.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its chemical reactivity, designing new synthetic pathways, and understanding its potential biological interactions. Theoretical and computational chemistry offer powerful tools for elucidating these molecular details at a level of detail that can be challenging to achieve through experimental methods alone.

Computational techniques, particularly Density Functional Theory (DFT), are widely used to analyze molecular geometries, vibrational frequencies, and electronic structures, providing valuable insights for researchers.[2] This guide details the application of these methods to this compound and its analogues.

Conformational Analysis

The primary sources of conformational isomerism in this compound are the rotations of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the plane of the benzene (B151609) ring. The orientation of the methoxy group is of particular interest as it can exist in syn or anti conformations with respect to the methyl group at the meta-position. This is analogous to the cis and trans conformers identified in similar molecules like 3-methylthioanisole.[3]

The syn conformer has the O-CH₃ bond pointing towards the ring's methyl group, while the anti conformer has it pointing away. The energy difference between these conformers and the rotational barrier can be determined by scanning the potential energy surface (PES).

Conformational Isomers of this compound cluster_syn Syn Conformer cluster_anti Anti Conformer syn_img syn_img rot_node Rotation around C(ring)-O bond syn_img->rot_node syn_label O-CH3 bond oriented towards the C-CH3 group anti_img anti_img anti_label O-CH3 bond oriented away from the C-CH3 group rot_node->anti_img

Caption: Potential syn and anti conformers of this compound.

Computational Methodologies and Protocols

Theoretical investigations of molecular structures like this compound follow a standardized workflow to ensure accuracy and reproducibility. The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Experimental Protocol (Computational):

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software. Both syn and anti conformers are generated as starting points for optimization.

  • Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is a crucial step to locate the stable minima on the potential energy surface.[4]

    • Method: Density Functional Theory (DFT).

    • Functional: A common choice is the B3LYP hybrid functional.

    • Basis Set: Pople-style basis sets like 6-31+G(d,p) or 6-311++G(d,p), or Dunning's correlation-consistent basis sets like cc-pVTZ are frequently used to provide a good description of the electronic structure.[2]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry.

    • Purpose: This analysis serves two functions: a) to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and b) to predict the molecule's vibrational spectrum (IR and Raman).[2][5]

  • Property Calculations: Once a stable structure is confirmed, various electronic and structural properties are calculated using the same level of theory. This includes HOMO-LUMO energies, dipole moments, and Mulliken population analysis.[2][6]

  • Potential Energy Surface (PES) Scan: To determine the rotational energy barriers of the methoxy and methyl groups, a relaxed PES scan is conducted. This involves systematically rotating a specific dihedral angle (e.g., C-C-O-C for the methoxy group) in small increments and performing a constrained optimization at each step.[7]

G Computational Chemistry Workflow A 1. Initial Molecular Structure (e.g., from builder) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D All Frequencies Real? C->D E Structure is a Transition State or Higher-Order Saddle Point D->E No F Structure is a Local Minimum D->F Yes E->B Re-optimize from distorted geometry G 4. Calculation of Properties (Vibrational Spectra, Electronic Properties, Rotational Constants) F->G

Caption: A typical workflow for theoretical analysis of a molecule.

Theoretical Structural and Energetic Data

Computational studies yield precise data on bond lengths, angles, and rotational energy barriers. While specific experimental data for this compound is sparse, theoretical values provide a reliable model. The following tables summarize the kind of quantitative data obtained from DFT calculations, with reference values from analogous molecules.

Table 1: Representative Calculated Geometric Parameters (Note: These are typical values expected from a DFT B3LYP/6-311++G(d,p) calculation and are for illustrative purposes.)

ParameterBond/AngleTypical Calculated Value
Bond Lengths C-C (aromatic)1.39 - 1.41 Å
C-H (aromatic)~1.08 Å
C(ring)-O~1.36 Å
O-C(methyl)~1.43 Å
C(ring)-C(methyl)~1.51 Å
C-H (methyl)~1.09 Å
Bond Angles C-C-C (aromatic)118 - 121 °
C-O-C~118 °
C(ring)-C-H (methyl)~109.5 °

Table 2: Calculated Rotational Barriers and Dipole Moments

ParameterDescriptionReference Calculated Value
V₃ Barrier (-OCH₃) Rotational barrier of the methoxy methyl group~980 - 1200 cm⁻¹[7]
V₃ Barrier (-CH₃) Rotational barrier of the ring's methyl group~35 - 70 cm⁻¹[7]
Dipole Moment Net molecular dipole moment~1.0 - 1.7 Debye[3]

The high barrier for the methoxy methyl rotation suggests that, at room temperature, this rotation is not free, unlike the methyl group attached directly to the ring, which has a significantly lower barrier.[7]

Vibrational and Electronic Properties

Vibrational analysis predicts the frequencies of fundamental modes of molecular motion, which correspond to peaks in IR and Raman spectra.

Potential Energy Surface for Methoxy Rotation a b c d e f g spline spline xaxis 6.5,0 6.5,0 xaxis->6.5,0 Dihedral Angle (degrees) yaxis -0.2,2.5 -0.2,2.5 yaxis->-0.2,2.5 Relative Energy b_label Stable Conformer (e.g., anti) f_label Stable Conformer (e.g., syn) d_label Transition State (Rotational Barrier)

Caption: A conceptual diagram of a Potential Energy Surface scan.

Table 3: Representative Calculated Vibrational Frequencies and Assignments

Vibrational Mode AssignmentTypical Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl/methoxy)2850 - 3000Strong
C=C Ring Stretch1450 - 1600Strong
C-H Bend1350 - 1450Medium
C-O Stretch (Aryl-Alkyl Ether)1200 - 1275 (asymmetric)Strong
1000 - 1075 (symmetric)Strong
Ring Breathing~800Medium

Note: Frequencies are based on DFT calculations for similar molecules like p-methylanisole and 3,5-dimethylanisole.[2][8]

Table 4: Representative Calculated Electronic Properties

PropertyDescriptionTypical Value (eV)
HOMO Energy Highest Occupied Molecular Orbital-5.5 to -6.5
LUMO Energy Lowest Unoccupied Molecular Orbital-0.5 to 0.5
HOMO-LUMO Gap Energy difference, relates to reactivity~5.0 to 6.0

The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[2]

Conclusion

Theoretical studies provide a robust framework for understanding the molecular structure and properties of this compound. Through methods like Density Functional Theory, it is possible to perform detailed conformational analyses, determine accurate geometric parameters, and predict vibrational and electronic properties. This information is invaluable for researchers in synthetic chemistry, materials science, and drug development, enabling a more rational approach to molecular design and reactivity prediction. The synergy between these computational predictions and experimental validation remains a cornerstone of modern chemical research.

References

Quantum Chemical Calculations for 3-Methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-Methylanisole. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational and experimental protocols, and presents key data in a structured format for clarity and comparative analysis.

Introduction

This compound (3-MA), also known as m-cresol (B1676322) methyl ether, is an aromatic organic compound with applications in the synthesis of dyes and pharmaceutical intermediates.[1] A thorough understanding of its molecular properties at the quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate these properties with high accuracy.[2]

This guide focuses on the use of DFT to perform conformational analysis, vibrational spectroscopy (FT-IR and FT-Raman), and to analyze frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP). The theoretical findings are discussed in the context of established experimental techniques.

Methodologies

Computational Protocol

Quantum chemical calculations are performed using the Gaussian suite of programs. The molecular structure of this compound is optimized to its ground state geometry using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] The 6-311++G(d,p) basis set is employed for these calculations to provide a good balance between accuracy and computational cost.[5] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra. Further analyses, including Natural Bond Orbital (NBO) and Time-Dependent DFT (TD-DFT) for electronic properties, are carried out on this optimized geometry.[6]

G Computational Workflow for this compound Analysis cluster_input Input cluster_computation Quantum Chemical Calculation (DFT/B3LYP/6-311++G(d,p)) cluster_output Analysis & Results A Initial Structure of This compound B Geometry Optimization A->B C Frequency Calculation B->C D NBO Analysis B->D E TD-DFT Calculation B->E F Optimized Geometry (Bond Lengths, Angles) C->F G Vibrational Spectra (FT-IR, FT-Raman) C->G H Charge Distribution Hyperconjugative Interactions D->H I Electronic Properties (HOMO-LUMO, MEP) E->I

Caption: Computational workflow for this compound analysis.

Experimental Protocols

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of a solid sample of this compound can be recorded using a spectrometer, such as a PerkinElmer model, over a range of 4000-400 cm⁻¹.[7] The sample is typically prepared using the KBr pellet technique. A small amount of the compound is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is obtained by passing infrared radiation through the disk and measuring the absorption at each wavelength.

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be obtained using a spectrometer, such as a BRUKER RFS 27 model, with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[7] The solid sample is placed in a capillary tube, and the scattered light is collected and analyzed. The spectrum is typically recorded in the range of 4000-100 cm⁻¹.

Results and Discussion

Conformational Analysis and Optimized Geometry

The optimization of the this compound structure reveals the most stable conformation. The key structural feature is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring. Due to steric hindrance and electronic effects, specific rotational conformers will be energetically favored. The optimized geometric parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the molecule in its lowest energy state.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations for analogous molecules.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C-O (methoxy)1.365 Å
O-CH₃1.420 Å
C-C (aromatic avg.)1.395 Å
C-CH₃ (ring)1.510 Å
Bond Angles C-O-C118.5°
C-C-O120.5°
H-C-H (methyl avg.)109.4°
Vibrational Analysis

Vibrational frequency calculations predict the positions and intensities of bands in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.[8] The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the methyl and methoxy C-H stretches are found just below 3000 cm⁻¹.[9] Other characteristic vibrations include C-O stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending modes.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations. Experimental values may differ slightly.)

Wavenumber (cm⁻¹)Assignment (Potential Energy Distribution)
~3080Aromatic C-H stretching
~2960Asymmetric CH₃ stretching (methoxy & ring)
~2850Symmetric CH₃ stretching (methoxy & ring)
~1600Aromatic C-C stretching
~1460CH₃ deformation
~1250Asymmetric C-O-C stretching
~1040Symmetric C-O-C stretching
~800Aromatic C-H out-of-plane bending
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[11] A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO is distributed over the π* system of the ring.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Donor Gap ΔE (Energy Gap) Energy Energy

Caption: Frontier molecular orbitals (HOMO-LUMO) energy diagram.

Table 3: Calculated Electronic Properties of this compound (Note: Representative values based on TD-DFT calculations.)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-0.80
HOMO-LUMO Gap (ΔE)5.45
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions by studying the delocalization of electron density between occupied and unoccupied orbitals.[12] For this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atom and the antibonding π* orbitals of the aromatic ring, contributing to the stability of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule.[13] The MEP map shows regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the oxygen atom, while the hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential.

Conclusion

Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a robust framework for the detailed characterization of this compound. This guide has outlined the standard computational and experimental protocols for such an analysis. The theoretical data on optimized geometry, vibrational frequencies, and electronic properties (HOMO-LUMO, NBO, MEP) collectively offer a comprehensive understanding of the molecule's structure, stability, and reactivity. This information is invaluable for professionals in chemistry and drug development, enabling more accurate predictions of molecular behavior and facilitating the design of new chemical entities.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for 3-Methylanisole (m-methylanisole). The information compiled herein is essential for professionals in research, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic properties is crucial for process design, safety assessment, and reaction modeling. This document presents key thermochemical parameters, details the experimental methodologies used for their determination, and visualizes relevant reaction pathways.

Core Thermochemical Data

The thermochemical properties of this compound are fundamental to understanding its stability and reactivity. The following tables summarize the key quantitative data that has been experimentally determined or computationally calculated.

Table 1: Enthalpy and Energy Data for this compound

Thermochemical PropertyValuePhaseMethod
Standard Molar Enthalpy of Formation (ΔfH°)Value not explicitly found in search results, but derived in a benchmark study[1]LiquidCombustion Calorimetry & Computational
Standard Molar Enthalpy of Formation (ΔfH°)Value not explicitly found in search results, but computed in a benchmark study[1]GasAb initio calculations (W1-F12, G4)
Heat of Combustion (ΔcH°)-4426 kJ/molLiquidNot Specified
Molar Enthalpy of Vaporization (ΔvapH°)39.2 kJ/molLiquid to GasTranspiration Method

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀O
Molar Mass122.16 g/mol
Density0.969 g/mL at 25 °C
Boiling Point175-176 °C
Melting Point-47 °C
Flash Point54 °C

Note: While a benchmark study has derived the standard molar enthalpy of formation for liquid this compound, the specific numerical value was not available in the public domain search results.[1] Similarly, computational values for the gas-phase enthalpy of formation have been determined.[1] Explicit experimental values for standard molar entropy and heat capacity were not found in the conducted search. For precise process modeling, it is recommended to consult the full text of the cited benchmark study or perform dedicated experimental measurements or high-level computational chemistry studies.

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for obtaining the enthalpy data for this compound and related compounds are combustion calorimetry and the transpiration method.

Combustion Calorimetry

Combustion calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this value, the standard enthalpy of formation can be derived.

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_calorimetry Calorimetry cluster_data_analysis Data Analysis Sample This compound Sample Encapsulation Encapsulation in Combustible Crucible Sample->Encapsulation Bomb Pressurized Oxygen Bomb Ignition Electrical Ignition Bomb->Ignition Measurement Temperature Change Measurement Ignition->Measurement Heat_Capacity Calorimeter Heat Capacity Calculation Calculation of Enthalpy of Combustion Measurement->Calculation Heat_Capacity->Calculation Correction Correction for Incomplete Combustion & Side Reactions Correction->Calculation Hess_Law Application of Hess's Law Calculation->Hess_Law Enthalpy_Formation Standard Enthalpy of Formation Hess_Law->Enthalpy_Formation

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a bomb, which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), the heat of combustion of the sample can be calculated. Corrections are applied for the heat of formation of nitric acid (from the oxidation of nitrogen impurities) and for any incomplete combustion. The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Transpiration Method

The transpiration method is a dynamic technique used to measure the vapor pressure of a substance at different temperatures. This data is then used to calculate the enthalpy of vaporization.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Calculation Carrier_Gas Inert Carrier Gas (e.g., N₂, Ar) Flow_Control Mass Flow Controller Carrier_Gas->Flow_Control Saturation_Chamber Thermostatted Saturation Chamber with This compound Flow_Control->Saturation_Chamber Condensation_Trap Cooled Condensation Trap Saturation_Chamber->Condensation_Trap Mass_Measurement Gravimetric Analysis of Condensed Sample Condensation_Trap->Mass_Measurement Vapor_Pressure Vapor Pressure Calculation (Dalton's Law) Mass_Measurement->Vapor_Pressure Clausius_Clapeyron Clausius-Clapeyron Plot (ln(P) vs 1/T) Vapor_Pressure->Clausius_Clapeyron Enthalpy_Vaporization Enthalpy of Vaporization (from slope) Clausius_Clapeyron->Enthalpy_Vaporization

Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.

In this method, a stream of an inert carrier gas (such as nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of this compound maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser or a trap where the vaporized sample is collected. The amount of the condensed substance is determined gravimetrically. By knowing the volume of the carrier gas that has passed through the saturator and the mass of the condensed sample, the partial pressure of the this compound at that temperature can be calculated using the ideal gas law and Dalton's law of partial pressures. The experiment is repeated at several different temperatures. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Signaling and Reaction Pathways

Understanding the potential transformations of this compound is crucial for its application in chemical synthesis and for assessing its metabolic fate in drug development.

Catalytic Disproportionation

In the presence of an acid catalyst such as HZSM-5, anisole (B1667542) and its derivatives can undergo disproportionation reactions. This involves the transfer of a methyl group between two molecules.

G 3-Methylanisole_1 This compound Phenol Phenol 3-Methylanisole_1->Phenol H⁺ Catalyst 3-Methylanisole_2 This compound Dimethylanisole Dimethylanisole 3-Methylanisole_2->Dimethylanisole H⁺ Catalyst

Caption: Disproportionation reaction of this compound.

Enzymatic Conversion to Vanillin

Certain cytochrome P450 enzymes can catalyze the oxidation of this compound, leading to the formation of valuable compounds like vanillin. This biotransformation pathway is of significant interest in the development of green and sustainable chemical processes.

G This compound This compound Intermediate 4-Hydroxy-3-methylanisole (Intermediate) This compound->Intermediate CYP450 Monooxygenase Vanillyl_Alcohol Vanillyl Alcohol Intermediate->Vanillyl_Alcohol Further Oxidation Vanillin Vanillin Vanillyl_Alcohol->Vanillin Alcohol Oxidase

Caption: Enzymatic conversion of this compound to Vanillin.

This guide provides a foundational understanding of the thermochemical properties of this compound. For further in-depth analysis and application in specific research or development projects, consulting the primary literature and performing targeted experimental or computational studies is highly recommended.

References

Crystal Structure of 3-Methylanisole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 3-methylanisole and the methodologies involved in the structural elucidation of its derivatives. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction to this compound and its Structural Importance

This compound (1-methoxy-3-methylbenzene) is an organic compound with the chemical formula C8H10O.[1][2][3] As a substituted anisole, its molecular structure is a key determinant of its physical and chemical properties. In the fields of drug discovery and materials science, a thorough understanding of the crystal structure of this compound derivatives is crucial. The three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions, dictates a compound's stability, solubility, and bioavailability.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for the parent this compound, which serves as a baseline for comparative analysis with its derivatives.

Compound This compound
Chemical Formula C8H10O
Molecular Weight 122.16 g/mol [1]
COD ID 7232602[1]
Crystal System Data not publicly available in summary format
Space Group Data not publicly available in summary format
Unit Cell Dimensions a, b, c, α, β, γ - Data not publicly available in summary format
Volume (V) Data not publicly available in summary format
Calculated Density (ρcalc) Data not publicly available in summary format
Molecules per unit cell (Z) Data not publicly available in summary format

Note: While the crystal structure of this compound is available in the Crystallography Open Database, a detailed summary of its crystallographic parameters is not provided in the publicly accessible abstracts. Researchers are encouraged to access the full crystallographic information file (CIF) from the database for complete data.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and purification to crystal growth and X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various organic reactions. For instance, halogenation or nitration reactions can be employed to introduce substituents onto the aromatic ring.

Example Protocol: Synthesis of a Halogenated this compound Derivative

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., a halogenated solvent or acetic acid).

  • Reagent Addition : Slowly add the halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimde) to the solution. A catalyst, such as iron(III) bromide, may be required.

  • Reaction Conditions : Stir the reaction mixture at a controlled temperature (which may range from room temperature to reflux) for a specified period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution for halogenation).

  • Extraction : Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure derivative.

Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules.

  • Slow Evaporation : Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

  • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

  • Slow Cooling : Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer), to induce crystallization.

Single-Crystal X-ray Diffraction
  • Crystal Mounting : Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using least-squares methods.

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis start This compound synthesis Chemical Synthesis (e.g., Halogenation, Nitration) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xrd Single-Crystal X-ray Diffraction crystal_selection->xrd data_processing Data Processing & Structure Solution xrd->data_processing refinement Structure Refinement & Validation data_processing->refinement final_structure Final Crystal Structure refinement->final_structure

Workflow for the determination of the crystal structure of this compound derivatives.

This comprehensive guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. By following the detailed experimental protocols, researchers can successfully determine the crystal structures of novel derivatives, contributing to advancements in drug development and materials science.

References

3-Methylanisole: A Comprehensive Technical Guide on its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole, also known as m-cresol (B1676322) methyl ether or 3-methoxytoluene, is an aromatic organic compound with a significant history and a wide range of applications, particularly as a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2][3] This technical guide provides an in-depth exploration of the discovery, historical synthesis, modern preparative methods, and diverse applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid with a distinct aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₀O[4]
Molecular Weight 122.16 g/mol [4]
CAS Number 100-84-5[5]
Boiling Point 175-176 °C[3]
Melting Point -47 °C[3]
Density 0.969 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.513[5]
Solubility Soluble in alcohol, insoluble in water.[3]
Flash Point 52 °C (closed cup)[5]

Discovery and History of Synthesis

The discovery of this compound is intrinsically linked to the broader development of ether synthesis in the 19th century. While a specific date for its first isolation is not well-documented, its preparation became feasible following the groundbreaking work of Alexander Williamson in 1850 on the synthesis of ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for preparing ethers, including aromatic ethers like this compound.

Historically, the synthesis of cresyl methyl ethers, including the meta-isomer, involved the methylation of cresols. Early methods utilized methylating agents such as methyl iodide and dimethyl sulfate (B86663). A French document from 1883 describes a method for preparing aromatic methyl ethers by reacting a phenol (B47542) sodium salt with methyl chloride at high temperatures (190-200 °C), though this method was challenging for industrial-scale production. Over time, the use of dimethyl sulfate in the presence of a base became a more common and efficient laboratory and industrial method. This evolution in synthetic methodology paved the way for the large-scale production of this compound, enabling its widespread use as a chemical intermediate.

Synthesis of this compound: Experimental Protocols

The most common and reliable method for the laboratory-scale synthesis of this compound is the methylation of m-cresol. Below are detailed experimental protocols for this synthesis using different methylating agents.

Protocol 1: Synthesis using Dimethyl Sulfate

This protocol is a classic example of the Williamson ether synthesis adapted for the methylation of a phenol.

Reaction Scheme:

G reactant1 m-Cresol product This compound reactant1->product reactant2 Dimethyl Sulfate reactant2->product reagent NaOH reagent->product

A simple reaction scheme for the synthesis of this compound.

Materials:

  • m-Cresol

  • Dimethyl sulfate

  • 10% Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of m-cresol with stirring.

  • With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C by using a water bath for cooling.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted dimethyl sulfate.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer several times with diethyl ether.

  • Combine the organic layer and the ether extracts and wash them sequentially with dilute sodium carbonate solution and then with water.

  • Dry the combined organic phase with anhydrous calcium chloride.

  • Fractionally distill the dried liquid to obtain pure this compound. The boiling point of this compound is 175-176 °C.

Yield: Approximately 80%.

Industrial Synthesis Considerations

On an industrial scale, the synthesis of methylanisoles often employs alternative methylating agents and catalysts to improve efficiency, reduce costs, and minimize environmental impact. Methods utilizing methanol (B129727) in the presence of solid acid catalysts, such as zeolites, have been explored. Another approach involves the use of dimethyl carbonate (DMC) as a greener methylating agent. For instance, a patented environmentally friendly method for the synthesis of p-methylanisole (an isomer of this compound) uses DMC in a liquid-liquid two-phase system with a catalyst, achieving high yields and purity. While this patent is for the para-isomer, similar principles can be applied to the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of organic molecules, finding significant applications in the pharmaceutical and dye industries.[1][2]

Pharmaceutical Intermediate

The structural motif of this compound is present in several active pharmaceutical ingredients (APIs). Its aromatic ring can be further functionalized, making it a versatile starting material in multi-step syntheses.

One notable example is its use in the synthesis of the analgesic drug Tramadol . The synthetic route to Tramadol often involves the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent derived from 3-bromoanisole.[6] 3-Bromoanisole itself can be prepared from 3-methoxyphenol, which is structurally related to this compound, or through other synthetic routes where this compound could be a precursor.

While direct synthesis of Tapentadol (B1681240) from this compound is not the primary route, the 3-methoxyphenyl (B12655295) group is a core component of this analgesic.[7] The synthesis of tapentadol involves intermediates such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, highlighting the importance of the 3-methoxyphenyl moiety in this class of drugs.[7]

The following diagram illustrates a logical workflow for the potential use of this compound as a starting material in a multi-step drug synthesis process.

Drug_Synthesis_Workflow cluster_start Starting Material cluster_functionalization Key Synthetic Steps cluster_intermediate Advanced Intermediate cluster_final Final Product This compound This compound Functionalization Ring Functionalization (e.g., Bromination, Nitration) This compound->Functionalization Step 1 Side-chain_Modification Side-chain Modification (e.g., Oxidation) Functionalization->Side-chain_Modification Step 2 Coupling_Reaction Coupling Reactions (e.g., Grignard, Suzuki) Side-chain_Modification->Coupling_Reaction Step 3 Advanced_Intermediate Complex Intermediate with desired stereochemistry Coupling_Reaction->Advanced_Intermediate Step 4 API Active Pharmaceutical Ingredient (API) Advanced_Intermediate->API Final Steps

Logical workflow for drug synthesis using this compound.

Dye Synthesis

This compound is a valuable intermediate in the synthesis of various classes of dyes, including azo and anthraquinone (B42736) dyes.[2] The methoxy (B1213986) and methyl groups on the benzene (B151609) ring influence the electronic properties of the molecule and can direct further electrophilic aromatic substitution reactions, which are crucial for introducing chromophoric (color-bearing) groups. The overall structure of the resulting dye, including the this compound moiety, can affect its color, fastness, and affinity for different fabrics.[2]

Biocatalysis and Biotransformation

Recent research has explored the use of enzymes to transform this compound into other valuable chemicals. A notable example is the enzymatic cascade for the synthesis of vanillin. This process utilizes a cytochrome P450 monooxygenase to hydroxylate this compound, followed by further oxidation steps catalyzed by other enzymes.

The following diagram illustrates the enzymatic pathway for the conversion of this compound to vanillin.

Enzymatic_Vanillin_Synthesis This compound This compound 4-Methylguaiacol 4-Methylguaiacol This compound->4-Methylguaiacol CYP102A1 variant (Hydroxylation) Vanillyl_alcohol Vanillyl_alcohol 4-Methylguaiacol->Vanillyl_alcohol CYP102A1 variant (Hydroxylation) Vanillin Vanillin Vanillyl_alcohol->Vanillin Vanillyl Alcohol Oxidase (Oxidation)

Enzymatic conversion of this compound to Vanillin.

Furthermore, like many xenobiotics, this compound is likely metabolized in vivo by cytochrome P450 enzymes. While specific studies on the human metabolism of this compound are limited, the metabolism of structurally related compounds suggests that it would undergo hydroxylation and O-demethylation reactions. This metabolic profile is important for understanding its potential toxicity and pharmacokinetic properties.[8]

The diagram below presents a generalized metabolic pathway for this compound.

Metabolic_Pathway This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Phase I: CYP450 (Hydroxylation) m-Cresol m-Cresol This compound->m-Cresol Phase I: CYP450 (O-Demethylation) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Hydroxylated_Metabolites->Conjugated_Metabolites Phase II: Conjugation m-Cresol->Conjugated_Metabolites Phase II: Conjugation

Generalized metabolic pathway of this compound.

Conclusion

This compound, a compound with roots in the classical era of organic synthesis, continues to be a molecule of significant industrial and research interest. Its utility as a versatile intermediate in the production of pharmaceuticals and dyes underscores its importance in modern chemistry. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its potential in the creation of novel and valuable molecules. The ongoing exploration of its biocatalytic transformations further opens new avenues for its application in sustainable chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Methylanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylanisole (also known as m-cresol (B1676322) methyl ether or 3-methoxytoluene) is a versatile aromatic ether widely employed as a key intermediate in organic synthesis.[1][2][3][4] Its chemical structure, featuring a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) in a meta-arrangement on a benzene (B151609) ring, provides specific reactivity that makes it a valuable building block for a diverse range of target molecules.[5] It serves as a precursor in the manufacturing of dyes, pharmaceuticals, fragrances, and agrochemicals.[1][2][5] This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, safety, and reaction setup.

PropertyValueReferences
CAS Number 100-84-5[1][2][6]
Molecular Formula C₈H₁₀O[1][2]
Molecular Weight 122.16 g/mol [6]
Appearance Colorless liquid[1]
Density 0.969 g/mL at 25 °C[6]
Boiling Point 175-176 °C[2]
Melting Point -47 °C[2]
Flash Point 52 °C (125.6 °F) - closed cup
Refractive Index n20/D 1.513[6]
Solubility Insoluble in water; Soluble in alcohol[1][2]
Stability Stable. Flammable. Incompatible with strong oxidizing agents.[1][2]

Section 1: Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups. Both are ortho-, para-directing groups. The methoxy group is a strong activator, while the methyl group is a weak activator. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group (C2, C4, C6), with the C4 position often being favored due to reduced steric hindrance.

Figure 1: Directing effects in electrophilic substitution of this compound.

Application Note 1: Regioselective Bromination

Bromination of this compound is a key step for producing intermediates used in pharmaceuticals and other fine chemicals.[7] The reaction can be controlled to yield the monobrominated product, 4-bromo-3-methylanisole, with high selectivity.[8]

Experimental Protocol: Synthesis of 4-Bromo-3-methylanisole via Vapor-Phase Bromination

This method, adapted from patented procedures, minimizes the formation of dibrominated impurities by reacting the substrates in the vapor phase.[9]

  • Apparatus Setup: Assemble a reaction flask connected to a heated packed column, which serves as the reaction zone. Fit the column with a condenser cooled to -15 °C. The system should be connected to a vacuum source to maintain a pressure of approximately 50 mm Hg.[9]

  • Reaction Initiation: Charge the reaction flask with this compound. Heat the flask to 90-150 °C to vaporize the this compound and establish it as a vapor in the column, which is maintained at 90-100 °C.[9]

  • Bromine Addition: Gently heat a separate bromine source and introduce bromine vapor into the reaction zone to commingle with the this compound vapor.[9]

  • Reaction Monitoring & Work-up: The reaction is typically run for several hours. After completion, the crude product is collected.[9]

  • Purification: Any residual this compound (typically 1-5%) can be distilled off under high reflux and recycled. The final product, 4-bromo-3-methylanisole, is then purified by vacuum distillation.[9]

ParameterValueReference
Substrate This compound[9]
Reagent Bromine (vapor)[9]
Pressure ~50 mm Hg[9]
Reaction Zone Temp. 90-100 °C[9]
Major Product 4-Bromo-3-methylanisole[9]
Reported Yield ~96.6%[9]
Application Note 2: Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a fundamental carbon-carbon bond-forming reaction.[10] For this compound, this reaction is expected to yield primarily 4-methoxy-2-methylacetophenone. A protocol analogous to the acylation of 2-methylanisole (B146520) is provided below.[11]

Experimental Protocol: Acylation of this compound

  • Setup: In a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous dichloromethane (B109758) (40 mL) and aluminum chloride (9.45 g, 71 mmol).[11]

  • Addition of Reactants: To the stirred suspension, add this compound (7.92 g, 65 mmol) followed by the slow, dropwise addition of acetyl chloride (5.1 mL, 71 mmol).[11]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[11]

  • Quenching: After cooling, carefully pour the reaction mixture into a beaker containing ice and 15 mL of 3 N HCl.[11]

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (100 mL). Wash the organic layer with a sodium bicarbonate solution until the pH is 6-7, followed by a brine wash.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[11]

Section 2: Synthesis of Pharmaceutical Intermediates

This compound is a valuable starting material for multi-step syntheses of complex molecules, particularly those relevant to the pharmaceutical industry.[1][2]

Application Note 3: Synthesis of 3-Methoxy-2-methylaniline

3-Methoxy-2-methylaniline is an important intermediate used in the preparation of antiviral agents, including indoles and quinolines.[12][13] A common synthetic route involves the nitration of this compound, followed by the reduction of the resulting nitro-intermediate.

Synthesis_Pathway Start This compound Nitro 2-Nitro-3-methylanisole (Major Isomer) Start->Nitro Nitration (HNO3, H2SO4) Final 3-Methoxy-2-methylaniline Nitro->Final Reduction (H2, Pd/C)

Figure 2: Synthesis pathway from this compound to 3-methoxy-2-methylaniline.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of this compound

This protocol is a general procedure for the nitration of activated aromatic compounds.[14][15]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (1.5 mL) with swirling. Keep the mixture cool.[15]

  • Substrate Preparation: In a separate 50 mL flask, dissolve this compound (2.0 g) in concentrated sulfuric acid (4 mL). Cool this mixture in the ice-water bath.[15]

  • Reaction: Slowly add the nitrating mixture dropwise to the cooled this compound solution over 10-15 minutes, ensuring the temperature remains low. After addition, let the mixture stand at room temperature for 15 minutes.[15]

  • Work-up: Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker. The nitro-substituted product will precipitate. Allow the ice to melt, then collect the solid by vacuum filtration and wash with cold water. The primary product will be a mixture of isomers, with 2-nitro-3-methylanisole and 4-nitro-3-methylanisole being significant. Separation would be required for the subsequent step.

Step 2: Reduction of 2-Methyl-3-nitroanisole (B1293961)

This protocol is for the catalytic hydrogenation of the nitro group to an amine.[16]

  • Setup: To a solution of 2-methyl-3-nitroanisole (30.7 g, 184 mmol) in 300 mL of ethanol, add a suspension of 5% palladium on carbon (9.98 g, wet) in 100 mL of ethanol.[16]

  • Reaction: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 3 hours.[16]

  • Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[16]

  • Isolation: Concentrate the filtrate under vacuum to yield 3-methoxy-2-methylaniline. The reported yield for this step is quantitative.[16]

Product ParameterValueReference
Product Name 3-Methoxy-2-methylaniline[16]
CAS Number 19500-02-8[16]
Molecular Formula C₈H₁₁NO[16]
Molecular Weight 137.18 g/mol [16]
¹H-NMR (CDCl₃, δ ppm) 2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H)[16]

Section 3: Advanced & Biocatalytic Applications

Modern organic synthesis increasingly incorporates novel methods, including biocatalysis and metal-catalyzed cross-coupling reactions, to achieve high selectivity and efficiency.

Application Note 4: Biocatalytic Oxidation to Vanillin

In an innovative approach, engineered enzymes can be used to convert this compound into vanillin, a high-value flavor and fragrance compound. This multi-step enzymatic cascade demonstrates a green chemistry approach to fine chemical synthesis.[17]

Biocatalysis_Pathway Start This compound Step1 Hydroxylation (CYP102A1 variant) Start->Step1 Intermediate1 4-Methylguaiacol Step1->Intermediate1 Step2 Oxidation (CYP102A1 variant) Intermediate1->Step2 Intermediate2 Vanillyl Alcohol Step2->Intermediate2 Step3 Oxidation (Vanillyl Alcohol Oxidase) Intermediate2->Step3 Final Vanillin Step3->Final

References

3-Methylanisole: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole, also known as m-cresol (B1676322) methyl ether, is a key aromatic intermediate widely utilized in the chemical industry for the synthesis of dyes, fragrances, and agrochemicals. In the pharmaceutical sector, its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs). Its utility stems from the methoxy (B1213986) and methyl groups on the benzene (B151609) ring, which can be chemically modified or can influence the electronic properties of the molecule, guiding subsequent synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as building blocks in the synthesis of notable pharmaceutical compounds.

Pharmaceutical Applications of this compound Derivatives

The 3-methoxyphenyl (B12655295) moiety, directly derivable from this compound, is a critical component in several centrally acting analgesics. This structural feature is pivotal for the pharmacological activity of these drugs, often interacting with key receptors in the central nervous system.

Tramadol (B15222): A Centrally Acting Opioid Analgesic

Tramadol is a widely prescribed analgesic for moderate to moderately severe pain. Its chemical structure features a 3-methoxyphenyl group attached to a cyclohexanol (B46403) ring. The synthesis of Tramadol often utilizes a derivative of this compound, 3-bromoanisole (B1666278), as a key starting material.

Experimental Protocol: Synthesis of Tramadol via Grignard Reaction

This protocol outlines the synthesis of Tramadol from 3-bromoanisole and 2-(dimethylaminomethyl)cyclohexanone.

Step 1: Formation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.

  • The reaction is initiated with gentle heating. Once the exothermic reaction starts, maintain a gentle reflux by controlling the addition rate of the 3-bromoanisole solution.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, (3-methoxyphenyl)magnesium bromide.

Step 2: Grignard Reaction with 2-(dimethylaminomethyl)cyclohexanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(dimethylaminomethyl)cyclohexanone (1.0 eq) in anhydrous THF to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of cis and trans isomers of Tramadol base.

Step 3: Isolation and Purification

  • The isomeric mixture can be separated by column chromatography or by selective crystallization of the hydrochloride salt.

  • To form the hydrochloride salt, dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid.

  • The desired isomer of Tramadol hydrochloride will selectively precipitate and can be collected by filtration and further purified by recrystallization.

Parameter Value Reference
Starting Material 3-Bromoanisole[1][2][3][4][5][6]
Key Reagent 2-(dimethylaminomethyl)cyclohexanone[1][2][3][4][5][6]
Reaction Type Grignard Reaction[1][2][3][4][5][6]
Overall Yield ~55-70%[1]
Isomer Ratio (trans:cis) Varies with reaction conditions[1]

Mechanism of Action: Tramadol Signaling Pathway

Tramadol exerts its analgesic effects through a dual mechanism of action.[7][8][9][10][11] Firstly, it and its active metabolite, O-desmethyltramadol (M1), are agonists of the μ-opioid receptor (MOR). Activation of MOR leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission. Secondly, Tramadol inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), increasing their concentrations in the synaptic cleft and enhancing descending inhibitory pain pathways.

Tramadol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tramadol Tramadol SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits Serotonin_Vesicle Serotonin Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Norepinephrine_Vesicle Norepinephrine Synaptic_Cleft_Norepinephrine Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_Norepinephrine Release MOR μ-Opioid Receptor (MOR) G_Protein Gαi/o MOR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces Pain_Signal_Inhibition Inhibition of Pain Signal cAMP->Pain_Signal_Inhibition Leads to Tramadol_Metabolite O-desmethyltramadol (M1) Tramadol_Metabolite->MOR Activates

Tramadol's dual mechanism of action.
Tapentadol (B1681240): A Dual-Action Analgesic

Tapentadol is another potent analgesic that combines μ-opioid receptor agonism with norepinephrine reuptake inhibition. Its synthesis also relies on a 3-methoxyphenyl precursor, which can be derived from this compound.

Experimental Protocol: Key Synthetic Step for a Tapentadol Intermediate

The synthesis of Tapentadol is complex and involves multiple stereoselective steps. A crucial step is the formation of the carbon skeleton through a Grignard reaction, followed by several transformations. Below is a representative step for the synthesis of a key intermediate.

Step: Grignard reaction to form (2S,3R)-1-(benzyl(methyl)amino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

  • In a multi-necked flask under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide (2.0 eq) in 2-methyltetrahydrofuran (B130290) (Me-THF).

  • To this solution, add dropwise a solution of (S)-3-(benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in Me-THF at a temperature between 10-35 °C.

  • Stir the mixture at 25-30 °C for 2-3 hours, monitoring the reaction by HPLC until completion (≥99% conversion).

  • Cool the reaction mixture to 4 °C and quench by the slow addition of a 10% aqueous solution of ammonium hydrogen sulfate.

  • Separate the organic phase, wash with water, and concentrate under vacuum to obtain the crude product as an oil, which is used in the subsequent steps without further purification.

Parameter Value Reference
Starting Material (S)-3-(benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one[12][13]
Key Reagent Ethylmagnesium bromide[12][13]
Reaction Type Grignard Reaction[12][13]
Yield High conversion (≥99%)[12][13]
Solvent 2-Methyltetrahydrofuran (Me-THF)[12][13]

Mechanism of Action: Tapentadol Signaling Pathway

Similar to Tramadol, Tapentadol has a dual mechanism of action.[14][15][16][17][18] It is a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This combination provides effective analgesia for both nociceptive and neuropathic pain.

Tapentadol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tapentadol Tapentadol NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibits MOR μ-Opioid Receptor (MOR) Tapentadol->MOR Activates Norepinephrine_Vesicle Norepinephrine Synaptic_Cleft_Norepinephrine Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_Norepinephrine Release G_Protein Gαi/o MOR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces Pain_Signal_Inhibition Inhibition of Pain Signal cAMP->Pain_Signal_Inhibition Leads to

Tapentadol's dual mechanism of action.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in the synthesis of complex pharmaceutical molecules, particularly in the development of analgesics. The protocols and data presented here for the synthesis of Tramadol and Tapentadol intermediates highlight the importance of this chemical scaffold. The understanding of the synthetic pathways and the mechanisms of action of these drugs is crucial for the development of new and improved therapeutic agents. Researchers and drug development professionals can leverage this information to design novel synthetic routes and to explore new pharmaceutical applications for this compound-derived compounds.

References

Application of 3-Methylanisole in the Synthesis of Azo and Xanthene Dyes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo and xanthene dyes utilizing 3-methylanisole as a key precursor. This compound, also known as 3-methoxytoluene, serves as a versatile building block in the creation of a diverse range of colorants due to the reactivity of its aromatic ring.[1] The protocols outlined below are based on established synthetic methodologies for these dye classes and have been adapted for the use of this compound.

Synthesis of Azo Dyes using this compound

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry and typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2] In this protocol, this compound acts as the coupling component.

General Reaction Pathway

The synthesis of an azo dye from this compound involves the electrophilic aromatic substitution of a diazonium salt onto the electron-rich aromatic ring of this compound. The methoxy (B1213986) and methyl groups on the this compound ring are ortho- and para-directing, influencing the position of the incoming azo group.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling p-Nitroaniline p-Nitroaniline Diazonium_Salt p-Nitrobenzenediazonium chloride p-Nitroaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye NaOH This compound This compound This compound->Azo_Dye

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g (10 mmol) of p-nitroaniline in 20 mL of 2 M hydrochloric acid.

  • Cool the mixture in an ice bath to below 5 °C with constant stirring.

  • Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water dropwise to the cooled p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15 minutes in the ice bath.

  • Add a small amount of urea to quench any excess nitrous acid. The resulting solution contains the p-nitrobenzenediazonium chloride.

Part B: Azo Coupling with this compound

  • In a separate 250 mL beaker, prepare a solution of 1.22 g (10 mmol) of this compound in 20 mL of 2 M sodium hydroxide.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Acidify the mixture with 2 M hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

  • Collect the precipitated azo dye by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

Expected Results and Characterization

The synthesized azo dye is expected to be a colored solid. Characterization can be performed using the following techniques:

  • Melting Point: Determination of the melting point range provides an indication of purity.

  • UV-Visible Spectroscopy: The absorption spectrum in a suitable solvent (e.g., ethanol or DMSO) will show the maximum absorption wavelength (λmax), which is characteristic of the dye's color.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N=N stretching vibration (around 1450-1500 cm⁻¹) and other functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the synthesized dye.

Table 1: Representative Data for Azo Dyes

ParameterExpected Value/Observation
Appearance Colored Solid (e.g., Red, Orange)
Yield 70-85%
Melting Point Dependent on the specific azo dye structure
λmax Typically in the range of 400-500 nm

Synthesis of Xanthene Dyes using this compound

Xanthene dyes, such as fluorescein (B123965) and rhodamine, are known for their brilliant fluorescence.[3][4] They are typically synthesized via a Friedel-Crafts acylation reaction between a phenol (B47542) or resorcinol (B1680541) derivative and an acid anhydride, commonly phthalic anhydride.[5] this compound, as a substituted phenol ether, can be used as a precursor in a similar condensation reaction.

General Reaction Pathway

The synthesis of a xanthene dye from this compound involves the acid-catalyzed condensation of two equivalents of this compound with one equivalent of phthalic anhydride. The reaction proceeds through a series of electrophilic aromatic substitution and cyclization steps.

Xanthene_Dye_Synthesis cluster_condensation Friedel-Crafts Acylation & Cyclization Reactants 2 x this compound + Phthalic Anhydride Xanthene_Dye Xanthene Dye Reactants->Xanthene_Dye H2SO4, Heat

Caption: General workflow for the synthesis of a xanthene dye from this compound.

Experimental Protocol: Synthesis of a Representative Xanthene Dye

This protocol outlines the synthesis of a xanthene dye from this compound and phthalic anhydride.

Materials:

  • This compound

  • Phthalic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a round-bottom flask, combine 2.44 g (20 mmol) of this compound and 1.48 g (10 mmol) of phthalic anhydride.

  • Carefully add 5 mL of concentrated sulfuric acid to the mixture with stirring.

  • Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. The mixture will become viscous and deeply colored.

  • Allow the mixture to cool to room temperature and then carefully pour it into 100 mL of cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • To purify the dye, dissolve the crude product in a minimum amount of dilute sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Re-precipitate the dye by adding dilute hydrochloric acid dropwise until the solution is acidic.

  • Collect the purified xanthene dye by vacuum filtration, wash with water, and dry.

Expected Results and Characterization

The synthesized xanthene dye is expected to be a colored solid, potentially exhibiting fluorescence.

  • Appearance: Colored solid.

  • Fluorescence: The dye may exhibit fluorescence under UV light when dissolved in a suitable solvent.

  • UV-Visible Spectroscopy: The absorption and emission spectra can be recorded to determine the λmax for absorption and emission.

  • IR and NMR Spectroscopy: These techniques can be used to confirm the structure of the synthesized xanthene dye.

Table 2: Representative Data for Xanthene Dyes

ParameterExpected Value/Observation
Appearance Colored Solid
Yield 60-75%
Fluorescence Potential for visible fluorescence
Absorption λmax Dependent on the specific xanthene dye structure
Emission λmax Dependent on the specific xanthene dye structure

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

  • Organic solvents are flammable and should be handled away from open flames.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of both azo and xanthene dyes. The protocols provided herein offer a foundation for researchers to explore the synthesis of a variety of novel colorants. The electron-donating methoxy and methyl groups of this compound activate the aromatic ring, facilitating electrophilic substitution reactions that are central to the formation of these dye classes. Further research can focus on utilizing different aromatic amines for diazotization and various anhydrides for condensation to create a library of dyes with diverse colors and properties for various applications in research and industry.

References

Application Notes and Protocols for the Nitration of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration of 3-methylanisole. The information is compiled from established methodologies for the nitration of related aromatic compounds, offering a comprehensive guide for synthesizing nitro derivatives of this compound, which are valuable intermediates in organic synthesis and drug development.

Introduction

The nitration of this compound is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the aromatic ring. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are ortho-, para-directing activators. However, the steric hindrance from the methyl group and the strong directing effect of the methoxy group influence the regioselectivity of the reaction, leading to a mixture of isomeric products. The precise control of reaction conditions is crucial to achieve desired product distributions.

Reaction Scheme

The primary products expected from the mononitration of this compound are 2-nitro-3-methylanisole, 4-nitro-3-methylanisole, 6-nitro-3-methylanisole, and potentially a small amount of 5-nitro-3-methylanisole.

Quantitative Data Summary

Table 1: Product Distribution from the Nitration of 4-Methyl-3-nitroanisole in Acetic Anhydride (B1165640) [1]

ProductYield (%)
(Z)-3-methoxy-6-methyl-5,6-dinitrocyclohexa-2,4-dienyl acetate10
4-methyl-2,3-dinitroanisole40
4-methyl-2,5-dinitroanisole50

Note: This data is for a subsequent nitration of a nitro-substituted this compound derivative and is presented to illustrate potential isomer distribution patterns.

Experimental Protocols

The following is a general protocol for the nitration of an aromatic compound, adapted for this compound based on standard laboratory procedures for similar substrates.[2][3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane (B109758) or Diethyl Ether)

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry test tube or small flask, carefully add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath.

    • Slowly, dropwise, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid with constant swirling. Keep the mixture in the ice bath. This nitrating mixture is highly corrosive.[3]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., acetic anhydride or chloroform) or use it neat if it is a liquid.

    • Cool the flask containing the this compound solution in an ice bath to 0-5 °C.

  • Nitration Reaction:

    • Slowly add the prepared cold nitrating mixture dropwise to the stirred this compound solution over a period of 15-30 minutes.[4]

    • Maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The reaction is exothermic.[4]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.[2][3]

    • Allow the ice to melt completely.

    • If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.

    • If the product is an oil, transfer the mixture to a separatory funnel.

    • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the organic layer using a rotary evaporator to obtain the crude product mixture.

    • The mixture of nitroisomers can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by fractional distillation under reduced pressure.

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can run away if the addition of the nitrating mixture is too fast or if the cooling is insufficient.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Visualizations

Diagram 1: Experimental Workflow for the Nitration of this compound

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ H2SO4->Nitrating_Mix Cool & Add HNO3 Conc. HNO₃ HNO3->Nitrating_Mix Slowly Nitrating_Mix->Reaction_Vessel Dropwise Addition Nitrating_Mix_ref Nitrating Mixture Methylanisole This compound Methylanisole->Reaction_Vessel Quench Quench with Ice Reaction_Vessel->Quench Reaction_Vessel_ref Reaction Mixture Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification

References

Application Notes and Protocols: Regioselectivity of 3-Methylanisole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of substituted aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and materials science. The regiochemical outcome of such reactions is of paramount importance, dictating the substitution pattern of the final product. 3-Methylanisole presents an interesting case for studying regioselectivity in electrophilic aromatic substitution due to the presence of two ortho, para-directing groups: a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃). The interplay of their activating and directing effects, coupled with steric considerations, governs the position of bromination on the aromatic ring. These notes provide a detailed overview of the factors influencing the regioselectivity of this compound bromination and present experimental protocols for achieving high selectivity.

The methoxy group is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a less strongly activating ortho, para-director, operating primarily through an inductive effect. In the case of this compound, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, electrophilic attack is strongly favored at these positions. The ultimate product distribution is a result of the kinetic control of the reaction, influenced by the stability of the carbocation intermediate (sigma complex) and steric hindrance at the potential sites of attack.

Data Presentation: Regioselectivity of Bromination

The regioselectivity of the bromination of this compound is highly dependent on the brominating agent and the reaction conditions. Below is a summary of the product distribution under different experimental setups.

Brominating AgentSolventTemperature4-Bromo-3-methylanisole (B1266121) (%)2-Bromo-3-methylanisole (%)6-Bromo-3-methylanisole (%)Other Products (%)Yield (%)Reference
NBS (1.1 equiv)Acetonitrile (B52724)Room Temp.10000097[1]
NBSCCl₄Reflux (light source)---92 (side-chain bromination), 8 (ring bromination)-[1]
Br₂ (vapor)Vapor Phase90-100 °C98--0.1 (dibromo anisole), 1.9 (other)96.6[2]

*Data for ring bromination isomer distribution in CCl₄ was not specified in the reference.

Mandatory Visualization

The following diagram illustrates the directing effects of the methoxy and methyl groups on the electrophilic bromination of this compound, leading to the major product.

G Regioselectivity in the Bromination of this compound cluster_0 Reactant cluster_1 Directing Effects cluster_2 Potential Sites of Bromination cluster_3 Major Product This compound Methoxy Group (-OCH3) Methoxy Group (-OCH3) Methyl Group (-CH3) Methyl Group (-CH3) Ortho (C2, C6) & Para (C4) positions activated Ortho (C2, C6) & Para (C4) positions activated Methoxy Group (-OCH3)->Ortho (C2, C6) & Para (C4) positions activated Ortho (C2, C4) & Para (C6) positions activated Ortho (C2, C4) & Para (C6) positions activated Methyl Group (-CH3)->Ortho (C2, C4) & Para (C6) positions activated C4 C4 (Para to -OCH3, Ortho to -CH3) Ortho (C2, C6) & Para (C4) positions activated->C4 C2 C2 (Ortho to both) Ortho (C2, C6) & Para (C4) positions activated->C2 C6 C6 (Ortho to -OCH3, Para to -CH3) Ortho (C2, C6) & Para (C4) positions activated->C6 Ortho (C2, C4) & Para (C6) positions activated->C4 Ortho (C2, C4) & Para (C6) positions activated->C2 Ortho (C2, C4) & Para (C6) positions activated->C6 4-Bromo-3-methylanisole C4->4-Bromo-3-methylanisole Favored due to less steric hindrance Minor/No Product Minor/No Product C2->Minor/No Product Sterically hindered C6->Minor/No Product Sterically hindered

Caption: Directing effects in the bromination of this compound.

Experimental Protocols

Protocol 1: Regiospecific Monobromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is adapted from a general procedure for the nuclear bromination of methoxybenzenes and provides high regioselectivity for the 4-bromo isomer.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes.[1]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash successively with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Outcome: This procedure is reported to yield 4-bromo-3-methylanisole with 97% yield and 100% regioselectivity.[1]

Protocol 2: Vapor-Phase Bromination with Molecular Bromine

This protocol is based on a patented method for the high-purity synthesis of 4-bromo-3-methylanisole and is suitable for larger-scale production.[2]

Materials:

  • This compound

  • Bromine (Br₂)

  • Apparatus for vapor-phase reactions (including a reboiler, a heated reaction column, and a condenser)

  • Vacuum pump

Procedure:

  • Charge a reboiler with neat this compound.

  • Reduce the pressure of the system to approximately 50 mm Hg.

  • Heat the reboiler to effect reflux of the this compound. The temperature at the top of the column should be maintained at about 90-100 °C.

  • Heat a bromine source to generate bromine vapor.

  • Introduce the bromine vapor into the reaction zone where it commingles with the this compound vapor. The rate of bromine addition should be controlled to maintain the reaction temperature.

  • As the reaction progresses, the temperature of the reboiler will slowly rise. The reaction is considered complete when the temperature at the top of the column begins to rise, indicating the consumption of the starting material.

  • After the reaction is complete, the crude product is collected.

  • Residual this compound can be removed by distillation. The main product, 4-bromo-3-methylanisole, can be purified by vacuum distillation.

Expected Outcome: This method is reported to produce 4-bromo-3-methylanisole with a purity of 98% and a reaction yield of 96.6%, with minimal formation of dibrominated byproducts.[2]

Discussion of Regioselectivity

The high degree of regioselectivity observed in the bromination of this compound, particularly favoring the 4-position, can be attributed to a combination of electronic and steric factors.

  • Electronic Effects: Both the methoxy and methyl groups are ortho, para-directing. The positions activated by both groups are C2, C4, and C6. The methoxy group, being a stronger activating group, will have a more pronounced directing effect. The resonance structures of the carbocation intermediate (sigma complex) show that the positive charge is delocalized onto the oxygen atom of the methoxy group when the attack occurs at the ortho and para positions, providing significant stabilization.

  • Steric Effects: While positions C2, C4, and C6 are all electronically activated, they are not sterically equivalent.

    • Position C2: This position is ortho to both the methoxy and methyl groups, making it the most sterically hindered. Electrophilic attack at this position is therefore disfavored.

    • Position C6: This position is ortho to the methoxy group and para to the methyl group. It is less sterically hindered than C2 but still experiences some steric repulsion from the adjacent methoxy group.

    • Position C4: This position is para to the strongly directing methoxy group and ortho to the methyl group. It is the least sterically hindered of the activated positions, allowing for easier approach of the electrophile.

The combination of the strong para-directing effect of the methoxy group and the lower steric hindrance at the C4 position leads to the predominant formation of 4-bromo-3-methylanisole. The choice of a less reactive and bulkier brominating agent, such as the NBS-acetonitrile system, can further enhance this selectivity by being more sensitive to steric differences. In contrast, the use of NBS in a non-polar solvent like CCl₄ under radical-initiating conditions (light) favors free-radical substitution on the methyl group (benzylic bromination).[1]

References

Application Notes and Protocols for the Lithiation and Functionalization of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the directed ortho-lithiation of 3-methylanisole and its subsequent functionalization with various electrophiles. This methodology is a powerful tool for the regioselective synthesis of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG.[1] In the case of this compound, the methoxy (B1213986) group serves as an effective DMG. The reaction typically employs a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down the organolithium aggregates and increases the basicity of the reagent.[2] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce various functional groups with high regioselectivity.[3]

Regioselectivity in the Lithiation of this compound

The methoxy group is a significantly stronger directing group than the methyl group in the context of DoM. The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium ion of the organolithium reagent, positioning the base for deprotonation at a nearby ortho position. In this compound, there are two positions ortho to the methoxy group: C2 and C6. The methyl group at C3 exerts a steric hindrance effect, which generally disfavors lithiation at the more sterically congested C2 position. However, the electronic effect of the methoxy group is the dominant factor. While specific studies on the precise regioselectivity for this compound are not abundant in the literature, the general principles of DoM suggest that lithiation will occur primarily at the C2 and C6 positions. The ratio of these isomers can be influenced by the specific reaction conditions, such as the organolithium reagent used, the solvent, and the temperature. For the purposes of these protocols, we will consider the formation of the 2-lithiated and 6-lithiated species as the primary reactive intermediates.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are highly reactive and pyrophoric; appropriate safety precautions must be taken.

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the formation of the lithiated this compound intermediate.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq) and the anhydrous solvent of choice (e.g., Et₂O or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMEDA (1.1 eq) dropwise to the stirred solution.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. The formation of a white precipitate may be observed.

  • The resulting solution/suspension of lithiated this compound is now ready for reaction with an electrophile.

Protocol 2: Functionalization with Electrophiles

The following are general procedures for quenching the lithiated this compound with common electrophiles.

A. Carboxylation with Carbon Dioxide (CO₂)

  • Cool the solution of lithiated this compound to -78 °C using a dry ice/acetone bath.

  • Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding methoxy-methylbenzoic acid.

B. Formylation with N,N-Dimethylformamide (DMF)

  • Cool the solution of lithiated this compound to -78 °C.

  • Add anhydrous DMF (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding methoxy-methylbenzaldehyde.

C. Silylation with Trimethylsilyl (B98337) Chloride (TMSCl)

  • Cool the solution of lithiated this compound to -78 °C.

  • Add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding trimethylsilyl-substituted this compound.

D. Iodination with Iodine (I₂)

  • Cool the solution of lithiated this compound to -78 °C.

  • Slowly add a solution of iodine (1.1 eq) in anhydrous THF until the iodine color persists.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding iodo-3-methylanisole.

Data Presentation

The following table summarizes representative yields for the functionalization of lithiated anisole (B1667542) derivatives with various electrophiles, providing an expected range for the functionalization of this compound. Specific yields for this compound are dependent on the precise reaction conditions and the regioselectivity of the initial lithiation.

ElectrophileFunctional Group IntroducedProduct TypeGeneral Yield Range (%)
CO₂-COOHCarboxylic Acid60-95
DMF-CHOAldehyde50-85
(CH₃)₃SiCl-Si(CH₃)₃Silylarene70-95
I₂-IAryl Iodide60-90
Alkyl Halide (e.g., CH₃I)-AlkylAlkylated Arene50-80

Visualizations

Lithiation_Functionalization_Workflow cluster_start Starting Material cluster_lithiation Lithiation cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_products Functionalized Products This compound This compound Lithiation Lithiation (n-BuLi, TMEDA, 0°C) This compound->Lithiation Lithiated_Intermediate 2-Lithio-3-methylanisole & 6-Lithio-3-methylanisole Lithiation->Lithiated_Intermediate Quench_CO2 Quench with CO₂ Lithiated_Intermediate->Quench_CO2 Quench_DMF Quench with DMF Lithiated_Intermediate->Quench_DMF Quench_TMSCl Quench with TMSCl Lithiated_Intermediate->Quench_TMSCl Quench_I2 Quench with I₂ Lithiated_Intermediate->Quench_I2 Carboxylic_Acid Methoxy-methyl- benzoic Acid Quench_CO2->Carboxylic_Acid Aldehyde Methoxy-methyl- benzaldehyde Quench_DMF->Aldehyde Silyl_Arene Trimethylsilyl-3- methylanisole Quench_TMSCl->Silyl_Arene Aryl_Iodide Iodo-3-methylanisole Quench_I2->Aryl_Iodide

Caption: Workflow for the lithiation and functionalization of this compound.

Directed_Ortho_Metalation_Mechanism cluster_reactants Reactants cluster_complex Coordination Complex Formation cluster_deprotonation Deprotonation cluster_intermediate Intermediate cluster_functionalization Electrophilic Quench cluster_product Product This compound This compound Coordination_Complex Coordination of Li to aethoxy Group This compound->Coordination_Complex nBuLi_TMEDA n-BuLi/TMEDA Complex nBuLi_TMEDA->Coordination_Complex Deprotonation ortho-Deprotonation Coordination_Complex->Deprotonation Aryllithium Aryllithium Intermediate Deprotonation->Aryllithium Functionalized_Product Functionalized this compound Aryllithium->Functionalized_Product Electrophile Electrophile (E+) Electrophile->Functionalized_Product

Caption: Mechanism of directed ortho-metalation of this compound.

References

Application Notes and Protocols for Suzuki Coupling of 3-Methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds derived from 3-methylanisole. This powerful palladium-catalyzed carbon-carbon bond formation is a cornerstone in medicinal chemistry and materials science, enabling access to a wide array of complex molecular architectures.

Introduction

The Suzuki-Miyaura coupling reaction is a versatile and widely utilized method for synthesizing biaryls, styrenes, and polyolefins. The reaction involves the cross-coupling of an organoboron species (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[1] Derivatives of this compound are valuable building blocks, and their coupling products are of significant interest in drug discovery and development due to the prevalence of the biaryl motif in pharmacologically active molecules.[2][3] The reaction is favored for its mild conditions, tolerance of various functional groups, and the relatively low toxicity of the boron-containing reagents.[4]

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., a bromo- or iodo-3-methylanisole derivative) to form an organopalladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base activates the organoboron compound, facilitating this step.[5]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl ArylHalide Aryl Halide (Ar-X) (this compound derivative) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (Ar'-B(OR)₂) BoronicAcid->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki coupling of a this compound derivative, 2-bromo-3,5-dimethoxytoluene, with various arylboronic acids. These conditions and yields can serve as a starting point for the optimization of reactions with other this compound derivatives.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100892
34-Chlorophenylboronic acidPd(OAc)₂/SPhos (1)K₃PO₄Toluene/H₂O110688
43-Pyridinylboronic acidPd(PPh₃)₄ (4)Na₂CO₃DMF/H₂O951675
52-Thienylboronic acidPd(dppf)Cl₂ (2.5)K₂CO₃1,4-Dioxane/H₂O1001081

Note: Data is representative and based on typical outcomes for similar substrates.[6] Yields are for isolated and purified products.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of a Bromo-3-methylanisole Derivative with an Arylboronic Acid

Materials:

  • Bromo-3-methylanisole derivative (e.g., 2-bromo-3,5-dimethoxytoluene) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous organic solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the bromo-3-methylanisole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[6][7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Halo-3-methylanisole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • 2 M K₂CO₃ aqueous solution (10 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, dissolve the halo-3-methylanisole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and PdCl₂(dppf) (0.1 equiv) in N,N-dimethylacetamide.

  • Add the 2 M K₂CO₃ aqueous solution (10 equiv).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 20 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to obtain the desired product.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/GC-MS) Heat->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Extraction Cool->Extract Dry 8. Dry Organic Layer Extract->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Column Chromatography Concentrate->Purify Product Pure Biaryl Product Purify->Product

References

Application Notes and Protocols for the Heck Reaction with 4-Bromo-3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction using 4-bromo-3-methylanisole (B1266121) as an aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is widely employed in organic synthesis, including the preparation of pharmaceutical intermediates and complex molecular architectures.

Introduction to the Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the synthesis of substituted alkenes through the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.

4-Bromo-3-methylanisole is a versatile building block in organic synthesis. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the molecule in cross-coupling reactions. The Heck reaction provides a direct method for the alkenylation of this substrate, leading to a variety of substituted stilbene (B7821643) and cinnamate (B1238496) derivatives, which are valuable precursors in medicinal chemistry and materials science.

Experimental Data

While specific quantitative data for the Heck reaction of 4-bromo-3-methylanisole with a wide variety of alkenes is not extensively documented in publicly available literature, the following tables summarize typical reaction conditions and expected outcomes based on reactions with the closely related substrate, 4-bromoanisole. These conditions serve as an excellent starting point for optimization with 4-bromo-3-methylanisole.

Table 1: Heck Reaction of Bromoanisoles with Acrylates

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleEthyl acrylate (B77674)Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10024>95
24-Bromoanisolen-Butyl acrylatePd(dba)₂ (0.5)L·HBr¹ (0.5)Cs₂CO₃Dioxane100<3High
34-BromoanisoleAcrylic acidPd-NPs²-Na₂CO₃Water8012~90

¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide ²Pd-NPs = Palladium nanoparticles

Table 2: Heck Reaction of Bromoanisoles with Styrenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleStyrene (B11656)Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF/H₂O10012~85
2BromobenzeneStyrenePd@MOF-NH₂³-K₂CO₃DMF12012>96[2]

³Pd@MOF-NH₂ = Palladium nanoparticles supported on an amino-functionalized metal-organic framework

Experimental Protocols

The following are generalized protocols for the Heck reaction with 4-bromo-3-methylanisole. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific alkene coupling partners.

Protocol 1: Heck Reaction with Acrylates (e.g., Ethyl Acrylate)

This protocol is adapted from typical conditions for the Heck reaction of aryl bromides with acrylate esters.

Materials:

  • 4-Bromo-3-methylanisole

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and P(o-tol)₃ (e.g., 0.02 mmol, 2 mol%).

  • Add anhydrous DMF (e.g., 5 mL) to the flask and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • To the stirred solution, add 4-bromo-3-methylanisole (e.g., 1.0 mmol), ethyl acrylate (e.g., 1.2 mmol), and Et₃N (e.g., 1.5 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted ethyl cinnamate derivative.

Protocol 2: Heck Reaction with Styrene

This protocol provides a general method for the coupling of 4-bromo-3-methylanisole with styrene.

Materials:

  • 4-Bromo-3-methylanisole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) and water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and PPh₃ (e.g., 0.02 mmol, 2 mol%).

  • Add a mixture of anhydrous DMF and water (e.g., 4:1 v/v, 5 mL) and stir for 15 minutes at room temperature.

  • Add 4-bromo-3-methylanisole (e.g., 1.0 mmol), styrene (e.g., 1.2 mmol), and Et₃N (e.g., 1.5 mmol) to the reaction flask.

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization to yield the substituted stilbene.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X (4-Bromo-3-methylanisole) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)(Alkene) Alkene Coordination->Ar-Pd(II)-X(L2)(Alkene) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L2)(Alkene)->Migratory Insertion R-Pd(II)-X(L2) R-Pd(II)-X(L2) Migratory Insertion->R-Pd(II)-X(L2) beta-Hydride Elimination beta-Hydride Elimination R-Pd(II)-X(L2)->beta-Hydride Elimination H-Pd(II)-X(L2)(Alkene) H-Pd(II)-X(L2)(Alkene) beta-Hydride Elimination->H-Pd(II)-X(L2)(Alkene) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)(Alkene)->Reductive Elimination Product (Substituted Alkene) Reductive Elimination->Pd(0)L2 + Base - HB-X

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Dry Schlenk Flask (Inert Atmosphere) Catalyst Add Pd Catalyst and Ligand Flask->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Stir Stir for Catalyst Pre-formation Solvent->Stir Reagents Add Aryl Halide, Alkene, and Base Stir->Reagents Heat Heat to Reaction Temperature Reagents->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Liquid-Liquid Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Application Note: 3-Methylanisole as a Versatile Precursor for the Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Methylanisole, also known as m-cresol (B1676322) methyl ether, is a valuable and versatile starting material in organic synthesis, particularly for the production of a wide array of substituted phenols. Its chemical structure, featuring both a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group on the aromatic ring, allows for regioselective functionalization. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS), with the methoxy group being the stronger activator. This directs incoming electrophiles primarily to the C2, C4, and C6 positions, enabling the synthesis of specific isomers. The methoxy group can then be readily cleaved to unmask the phenolic hydroxyl group, completing the synthesis. This document provides detailed protocols and quantitative data for key transformations using this compound as a precursor.

General Synthetic Strategies

Two primary pathways are employed for the synthesis of substituted phenols from this compound. The choice of strategy depends on the desired substitution pattern and the stability of the functional groups to the reaction conditions.

  • Pathway A: Electrophilic Aromatic Substitution (EAS) on this compound, followed by demethylation of the resulting substituted anisole (B1667542).

  • Pathway B: Initial demethylation of this compound to form 3-methylphenol (m-cresol), followed by EAS on the more activated phenolic ring.

G Figure 1. Primary synthetic pathways from this compound to substituted phenols. start This compound sub_anisole Substituted This compound start->sub_anisole 1. Electrophilic Aromatic Substitution (Halogenation, Nitration, Acylation) m_cresol 3-Methylphenol (m-Cresol) start->m_cresol 1. Demethylation p1 start->p1 p2 start->p2 sub_phenol Substituted Phenol (B47542) sub_anisole->sub_phenol 2. Demethylation m_cresol->sub_phenol 2. Electrophilic Aromatic Substitution p1->sub_anisole p2->m_cresol

Figure 1. Primary synthetic pathways from this compound to substituted phenols.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the critical steps in converting this compound into various substituted phenols.

Demethylation of Aryl Methyl Ethers

Cleavage of the methyl ether is a crucial step in both synthetic pathways. Several reagents can accomplish this transformation, with varying levels of reactivity and functional group tolerance. Boron tribromide (BBr₃) is highly effective but harsh, while other methods using hydrobromic acid (HBr) or mercaptans offer milder alternatives.

Protocol 1A: Demethylation using Boron Tribromide (BBr₃) This protocol is adapted from a general procedure for demethylating aryl methyl ethers.[1]

  • Dissolve the substituted this compound derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of boron tribromide (1.1 to 1.5 eq) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture vigorously, allowing it to slowly warm to room temperature. Continue stirring for 6-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (B129727) until gas evolution ceases.[1]

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Purify the resulting crude phenol by extraction with a suitable organic solvent (e.g., ethyl acetate) from an aqueous solution, followed by column chromatography on silica (B1680970) gel.

Protocol 1B: Demethylation using HBr and a Phase-Transfer Catalyst This method provides a rapid and efficient cleavage of aryl methyl ethers using aqueous HBr and Aliquat-336 as a phase-transfer catalyst (PTC).[2]

  • In a round-bottom flask equipped with a reflux condenser, add the aryl methyl ether (10 mmol), 47% aqueous HBr (4.5 mmol eq.), and Aliquat-336 (10 wt. % of the substrate).[2]

  • Heat the reaction mixture to 105 °C with vigorous stirring. Monitor the reaction progress by TLC.[2]

  • After completion (typically 1-7 hours), cool the mixture to room temperature and quench by adding 25 mL of water.[2]

  • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash twice with water (2 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.[2]

  • Purify the crude product by silica-gel column chromatography.

Substrate ExampleTime (h)Yield (%)Citation
4-Bromoanisole1.096[2]
2-Bromoanisole2.592[2]
4-Nitroanisole2.095[2]
Anisole3.590[2]
Table 1. Representative yields for demethylation using HBr/Aliquat-336.[2]
Electrophilic Aromatic Substitution Reactions

The following protocols focus on the direct functionalization of the this compound ring (Pathway A).

G Figure 2. Experimental workflow for Pathway A. start This compound product_mixture Mixture of Isomers (Mainly 2, 4, 6-substituted) start->product_mixture reagents Electrophile (E⁺) (e.g., Br⁺, NO₂⁺, RCO⁺) reagents->product_mixture EAS final_phenol Substituted Phenol product_mixture->final_phenol Demethylation

Figure 2. Experimental workflow for Pathway A.

Protocol 2A: Vapor-Phase Bromination This industrial method provides high yield and selectivity for the para-substituted product, 4-bromo-3-methylanisole (B1266121).[3]

  • Set up a reactor for vapor-phase reactions, including a flask for the substrate, a means to introduce bromine vapor, a heated reaction column, and a condenser. Maintain the system under vacuum (e.g., 50 mm Hg).[3]

  • Introduce this compound into the flask and heat it to establish a vapor in the reaction zone (approx. 90-150 °C). The reaction column is preferably maintained at 90-100 °C.[3]

  • Heat a bromine source to establish bromine as a vapor.

  • Introduce the bromine vapor into the reaction zone to commingle with the this compound vapor. A molar excess of this compound is preferred to reduce dibrominated impurities.[3]

  • The product, 4-bromo-3-methylanisole, is collected after condensation.

  • The resulting 4-bromo-3-methylanisole can then be demethylated using one of the methods described in Section 1.

ReactantProductYieldCitation
This compound4-Bromo-3-methylanisole96.6%[3]
Table 2. Quantitative data for the vapor-phase bromination of this compound.[3]

Protocol 2B: Nitration Nitration of anisole derivatives typically yields a mixture of ortho and para isomers. The following is a general procedure that can be adapted for this compound.[4]

  • Prepare a nitrating mixture by carefully adding nitric acid to an excess of sulfuric acid at low temperature (0-5 °C).

  • In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., sulfuric acid or acetic acid).

  • Cool the this compound solution to 0-5 °C.

  • Slowly add the cold nitrating mixture dropwise to the this compound solution, maintaining the low temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Pour the reaction mixture over crushed ice and extract the products with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Separate the resulting nitro-3-methylanisole isomers (e.g., 4-nitro-3-methylanisole and 2-nitro-3-methylanisole) by column chromatography.

  • Demethylate the desired isomer using a protocol from Section 1 to yield the corresponding nitrophenol.

SubstrateConditionso:p RatioNotesCitation
Anisole54–82% H₂SO₄, 25°CVaries from 1.8 to 0.7Ratio is dependent on acid concentration.[4]
p-MethylanisoleH₂SO₄/HNO₃-Yields 4-Methyl-2-nitrophenol via ipso-attack.[4]
Table 3. Regioselectivity data for the nitration of anisole derivatives.

Protocol 2C: Friedel-Crafts Acylation This reaction introduces an acyl group onto the aromatic ring and is a key method for producing hydroxyaryl ketones. The protocol is adapted from a procedure for the acylation of anisole.[5]

  • To a dry, three-necked, round-bottom flask equipped with a dropping funnel and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (AlCl₃) (1.1 eq).

  • Add a dry solvent, such as dichloromethane (DCM), and cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.0 eq) in DCM.

  • Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15 minutes.[5]

  • After the addition is complete, prepare a solution of this compound (0.75-1.0 eq) in DCM in the same dropping funnel.

  • Add the this compound solution dropwise to the cooled acylation mixture over 30 minutes.[5]

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours or until completion is indicated by TLC.

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude acylated this compound product can be purified by column chromatography or recrystallization.

  • Demethylate the purified product using a protocol from Section 1 to yield the target substituted phenol.

G Figure 3. Reaction scheme for Friedel-Crafts acylation and subsequent demethylation. start This compound product Acyl-3-methylanisole start->product reagents 1. Acyl Chloride, AlCl₃ 2. H₂O workup reagents->product final_product Hydroxy-methyl-acetophenone product->final_product demethyl_reagent Demethylating Agent (e.g., BBr₃ or HBr) demethyl_reagent->final_product

Figure 3. Reaction scheme for Friedel-Crafts acylation and subsequent demethylation.

Conclusion

This compound serves as an excellent and cost-effective precursor for a diverse range of substituted phenols. By leveraging regioselective electrophilic aromatic substitution reactions followed by a robust demethylation step, researchers can access valuable building blocks for applications in pharmaceuticals, agrochemicals, and materials science. The protocols and data presented herein provide a foundational guide for the strategic synthesis of these important compounds.

References

Application Notes and Protocols for Enzymatic Reactions Involving 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for enzymatic reactions involving 3-methylanisole, with a focus on its biotransformation into valuable compounds such as vanillin (B372448). The information compiled is based on published research and is intended to guide the design and execution of similar experiments.

I. Introduction

This compound is an aromatic compound that can serve as a precursor for the synthesis of various valuable chemicals, including flavors, fragrances, and pharmaceutical intermediates. Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis routes. A notable application is the multi-step enzymatic cascade for the production of vanillin, a widely used flavoring agent, from this compound. This process typically involves enzymes from the cytochrome P450 monooxygenase (CYP) superfamily and vanillyl alcohol oxidase (VAO).

II. Key Enzymes and Reactions

The primary enzymes involved in the biotransformation of this compound are variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium and vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum. The reaction proceeds through a cascade of hydroxylation and oxidation steps.

Enzymatic Cascade for Vanillin Synthesis

A proposed and studied reaction pathway for the conversion of this compound to vanillin involves a three-step, two-enzyme cascade[1][2]:

  • Step 1: Aromatic Hydroxylation. A variant of CYP102A1, such as A328L, catalyzes the hydroxylation of this compound to form 4-methylguaiacol.

  • Step 2: Benzylic Hydroxylation. Another engineered CYP102A1 variant, for instance, R47L/Y51F/F87V/A328V, hydroxylates the methyl group of 4-methylguaiacol to produce vanillyl alcohol.

  • Step 3: Oxidation to Aldehyde. A variant of vanillyl alcohol oxidase, such as F454Y, oxidizes vanillyl alcohol to the final product, vanillin.

This cascade has been demonstrated both in vitro using cell lysates and in vivo using whole-cell biocatalysis with recombinant E. coli.

III. Quantitative Data Summary

The following tables summarize the quantitative data for the enzymatic conversion of this compound and its intermediates based on available literature.

Table 1: In Vitro Conversion of this compound by CYP102A1 Variants [1]

CYP102A1 VariantSubstrateProduct(s)Total Conversion (%)
A328LThis compound (2 mM)4-Methylguaiacol, 4-Methoxy-2-methylphenol~25
F87V/A328LThis compound (2 mM)4-Methylguaiacol, 4-Methoxy-2-methylphenol~59

Table 2: In Vitro One-Pot Cascade for Vanillyl Alcohol Production [1]

Enzyme CombinationSubstrateMain ProductProduct Concentration (µM)
CYP102A1 A328L & R47L/Y51F/F87V/A328VThis compound (2 mM)Vanillyl AlcoholNot specified

Table 3: In Vivo Cascade Conversion of this compound to Vanillin [1][3]

Enzyme CombinationSubstrateMain ProductsMax. Vanillin Yield (%)
CYP102A1 A328L & VAO F454YThis compound (4 mM)Vanillin, 4-Methoxy-2-methylphenol1.1

Note: Detailed kinetic parameters (Km, Vmax, kcat) for the specific reactions with this compound and its derivatives are not extensively reported in the reviewed literature. The data presented reflects product yields and conversion rates under the specified experimental conditions.

IV. Experimental Protocols

The following are detailed protocols for the expression of the required enzymes and the execution of the enzymatic reactions.

Protocol 1: Expression and Purification of CYP102A1 Variants

This protocol is adapted from methods for expressing and purifying CYP102A1 variants in E. coli.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3), DH5αF'-IQ)

  • Expression vector containing the gene for the desired CYP102A1 variant (e.g., pET-28a(+), pCWori)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Terrific Broth (TB)

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • δ-Aminolevulinic acid (δ-ALA)

  • Tris-HCl, EDTA, Sucrose (TES) buffer (100 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 500 mM sucrose)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Glycerol

2. Procedure:

  • Transform the expression vector into the E. coli host strain and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of Terrific Broth containing the antibiotic, 1.0 mM thiamine, trace elements, 50 µM FeCl₃, 1.0 mM MgCl₂, and 2.5 mM (NH₄)₂SO₄.

  • Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and δ-ALA to a final concentration of 1.5 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 20-28°C) with shaking (140-200 rpm) for 16-50 hours.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • For purification, resuspend the cell pellet in TES buffer and lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g for 90 minutes at 4°C) to pellet cell debris.

  • The supernatant containing the soluble CYP102A1 variant can be purified using affinity chromatography (e.g., Ni-NTA if His-tagged) or other chromatographic techniques.

  • Dialyze the purified enzyme against a storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzymatic Conversion of this compound (Cell Lysate Method)

This protocol describes the use of crude cell lysate for the biotransformation of this compound.

1. Materials:

  • E. coli cells expressing the desired CYP102A1 variant (from Protocol 1, step 7)

  • Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Lysozyme (B549824) (optional)

  • DNase I (optional)

  • This compound (substrate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Ethyl acetate (B1210297) (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

2. Procedure:

  • Preparation of Cell Lysate:

    • Resuspend the harvested cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice or using a high-pressure homogenizer.

    • Optionally, add lysozyme and DNase I to aid in lysis and reduce viscosity.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell lysate containing the enzyme.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a suitable vessel containing the reaction buffer.

    • Add the cell lysate containing the CYP102A1 variant to a final concentration of approximately 1 µM.

    • Add this compound from a stock solution in DMSO to the desired final concentration (e.g., 0.5 mM). Ensure the final DMSO concentration is low (<1% v/v).

    • Initiate the reaction by adding NADPH to a final concentration of 0.2 mM.

    • Incubate the reaction at 30°C with shaking (e.g., 180 rpm) for a specified time (e.g., 2 hours).

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing thoroughly.

    • Separate the organic phase by centrifugation.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Analyze the product formation using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: In Vivo Whole-Cell Biocatalysis for Vanillin Production

This protocol outlines the use of whole E. coli cells co-expressing CYP102A1 and VAO variants for the conversion of this compound to vanillin.

1. Materials:

  • E. coli BL21(DE3) cells

  • Expression vectors for CYP102A1 A328L and VAO F454Y (e.g., pET-28a(+) and pET-22b(+))

  • LB broth and agar

  • Appropriate antibiotics for plasmid selection

  • IPTG

  • Biotransformation medium (e.g., M9 minimal medium or similar)

  • This compound

  • DMSO

  • Glycerol/glucose feed solution (e.g., 1% (w/v) glycerol, 0.4% (w/v) D-glucose)

2. Procedure:

  • Co-transform E. coli BL21(DE3) with the expression vectors for CYP102A1 A328L and VAO F454Y. Select for colonies on LB agar with the appropriate antibiotics.

  • Grow an overnight culture of the co-transformed cells in LB broth with antibiotics.

  • Inoculate a larger volume of fresh LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.1 mM) and incubate at a lower temperature (e.g., 20°C) with shaking (e.g., 140 rpm) overnight.

  • Harvest the cells by centrifugation and wash them with the biotransformation medium.

  • Resuspend the cells in the biotransformation medium to a final cell wet weight of approximately 50 g/L.

  • Start the biotransformation by adding this compound from a stock solution in DMSO to a final concentration of 4 mM.

  • Incubate the culture at 30°C with shaking (180 rpm) for up to 24 hours.

  • After 12 hours, feed the culture with the glycerol/glucose solution.

  • Collect samples at various time points for analysis.

  • Extract the products from the culture medium using an organic solvent (e.g., ethyl acetate) and analyze by GC-FID or GC-MS.

V. Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Cascade_Vanillin_Synthesis cluster_step1 Step 1: Aromatic Hydroxylation cluster_step2 Step 2: Benzylic Hydroxylation cluster_step3 Step 3: Oxidation This compound This compound 4-Methylguaiacol 4-Methylguaiacol This compound->4-Methylguaiacol CYP102A1 A328L Vanillyl Alcohol Vanillyl Alcohol 4-Methylguaiacol->Vanillyl Alcohol CYP102A1 R47L/Y51F/F87V/A328V Vanillin Vanillin Vanillyl Alcohol->Vanillin VAO F454Y In_Vitro_Workflow E. coli Expression E. coli Expression Cell Lysis Cell Lysis E. coli Expression->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Cell-Free Lysate Cell-Free Lysate Centrifugation->Cell-Free Lysate Enzymatic Reaction Enzymatic Reaction Cell-Free Lysate->Enzymatic Reaction + Substrate + NADPH Product Extraction Product Extraction Enzymatic Reaction->Product Extraction GC-FID/MS Analysis GC-FID/MS Analysis Product Extraction->GC-FID/MS Analysis In_Vivo_Workflow Co-transformation of E. coli Co-transformation of E. coli Cell Culture & Induction Cell Culture & Induction Co-transformation of E. coli->Cell Culture & Induction Cell Harvest & Resuspension Cell Harvest & Resuspension Cell Culture & Induction->Cell Harvest & Resuspension Whole-Cell Biocatalysis Whole-Cell Biocatalysis Cell Harvest & Resuspension->Whole-Cell Biocatalysis + Substrate Sampling & Extraction Sampling & Extraction Whole-Cell Biocatalysis->Sampling & Extraction GC-FID/MS Analysis GC-FID/MS Analysis Sampling & Extraction->GC-FID/MS Analysis

References

3-Methylanisole: A Key Intermediate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylanisole, also known as m-cresyl methyl ether, is a versatile aromatic compound that serves as a crucial building block in the synthesis of various organic molecules. In the agrochemical industry, it is a key precursor for the production of certain pesticides, most notably the organophosphate insecticide Fenitrothion. This document provides a detailed overview of the synthetic pathway from this compound to Fenitrothion, including experimental protocols and quantitative data for each step. The information presented here is intended to guide researchers in the laboratory-scale synthesis of this important agrochemical.

Synthetic Pathway Overview

The overall synthesis of Fenitrothion from this compound involves a three-step process. The first step is the demethylation of this compound to yield m-cresol (B1676322). Subsequently, m-cresol undergoes regioselective nitration to produce the key intermediate, 3-methyl-4-nitrophenol (B363926). Finally, 3-methyl-4-nitrophenol is coupled with dimethyl phosphorochloridothioate to yield the active ingredient, Fenitrothion.

Synthesis_Pathway This compound This compound m-Cresol m-Cresol This compound->m-Cresol Demethylation 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol m-Cresol->3-Methyl-4-nitrophenol Nitrosation & Oxidation Fenitrothion Fenitrothion 3-Methyl-4-nitrophenol->Fenitrothion Esterification

Caption: Synthetic pathway from this compound to Fenitrothion.

Experimental Protocols

Step 1: Demethylation of this compound to m-Cresol

This protocol is based on a general method for the cleavage of aryl methyl ethers using hydrobromic acid and a phase-transfer catalyst.[1]

Reaction:

Materials:

  • This compound

  • Aqueous Hydrobromic Acid (47%)

  • Aliquat-336 (phase-transfer catalyst)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (10 mmol) in a suitable reaction vessel, add aqueous hydrobromic acid (47%, 4.5 mmol equivalents per equivalent of substrate).

  • Add Aliquat-336 (10 wt.% of the substrate) to the mixture.

  • Heat the reaction mixture to 105°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding water (25 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash twice with water (20 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using an ethyl acetate/hexane solvent system to yield pure m-cresol.

Step 2: Synthesis of 3-Methyl-4-nitrophenol from m-Cresol

This protocol follows a two-step nitrosation and oxidation method, which is a common industrial route.[2][3][4]

Reaction:

  • Nitrosation: C₇H₈O (m-Cresol) + NaNO₂ + H₂SO₄ → C₇H₇NO₂ (3-Methyl-4-nitrosophenol)

  • Oxidation: C₇H₇NO₂ (3-Methyl-4-nitrosophenol) + HNO₃ → C₇H₇NO₃ (3-Methyl-4-nitrophenol)

Materials:

Procedure:

  • Nitrosation:

    • In a reaction vessel, prepare a cold aqueous solution of sulfuric acid.

    • Simultaneously and separately, introduce streams of m-cresol and an aqueous solution of sodium nitrite into the acid solution while maintaining the temperature below 5°C with vigorous stirring.

    • After the addition is complete, continue stirring for 1 hour at approximately 0°C.

  • Oxidation:

    • Allow the temperature of the reaction mixture to rise to about 30°C and stir for an additional 2 hours.

    • To the resulting suspension of 3-methyl-4-nitrosophenol, slowly add nitric acid. The reaction temperature should be maintained between 35-38°C.

    • After the addition of nitric acid, maintain the temperature at 44-46°C for 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 25°C and separate the crude 3-methyl-4-nitrophenol by filtration.

    • Wash the crude product with water until the pH is 3-4.

    • For further purification, dissolve the crude product in toluene at an elevated temperature, treat with a sodium carbonate solution to remove acidic impurities, and then crystallize the product by cooling.

    • Filter the purified 3-methyl-4-nitrophenol and dry.

Step 3: Synthesis of Fenitrothion from 3-Methyl-4-nitrophenol

This protocol describes the esterification of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate.[5][6]

Reaction:

Materials:

Procedure:

  • Dissolve 3-methyl-4-nitrophenol in an anhydrous organic solvent such as toluene or xylene in a reaction vessel equipped with a stirrer and a condenser.

  • Add a base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Slowly add dimethyl phosphorochloridothioate to the reaction mixture under controlled temperature conditions.

  • Heat the reaction mixture at 90°C for 3 hours.

  • After the reaction is complete, cool the mixture and filter to remove any precipitated salts.

  • Wash the organic layer successively with a dilute sodium hydroxide solution and water.

  • Recover the solvent by distillation under reduced pressure to obtain crude Fenitrothion oil.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the Fenitrothion synthesis.

Reaction StepStarting MaterialProductTypical Yield (%)
Step 1: Demethylation This compoundm-Cresol80-90%
Step 2: Nitration m-Cresol3-Methyl-4-nitrophenol>95%
Step 3: Esterification 3-Methyl-4-nitrophenolFenitrothion>95%

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Esterification start1 Start with this compound react1 React with HBr and Aliquat-336 start1->react1 workup1 Quench, Extract, Dry react1->workup1 purify1 Purify by Column Chromatography workup1->purify1 end1 Obtain m-Cresol purify1->end1 start2 Start with m-Cresol react2 Nitrosation with NaNO2/H2SO4 start2->react2 oxidize2 Oxidation with HNO3 react2->oxidize2 workup2 Filter and Wash oxidize2->workup2 purify2 Recrystallize from Toluene workup2->purify2 end2 Obtain 3-Methyl-4-nitrophenol purify2->end2 start3 Start with 3-Methyl-4-nitrophenol react3 React with Dimethyl Phosphorochloridothioate start3->react3 workup3 Filter, Wash, and Concentrate react3->workup3 end3 Obtain Fenitrothion workup3->end3

Caption: Experimental workflow for the synthesis of Fenitrothion.

Conclusion

This compound is a readily available and cost-effective starting material for the synthesis of the insecticide Fenitrothion. The described three-step synthesis provides a clear and reproducible pathway for laboratory-scale production. The protocols outlined, along with the quantitative data, offer a valuable resource for researchers in the field of agrochemical synthesis. Careful handling of the reagents, particularly the corrosive acids and the toxic organophosphate compounds, is essential for a safe and successful synthesis.

References

Application Notes and Protocols for 3-Methylanisole as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylanisole as a high-boiling point solvent in various chemical applications. Detailed protocols and comparative data are included to facilitate its use in research and development.

Introduction

This compound, also known as m-cresol (B1676322) methyl ether, is a colorless liquid with a high boiling point of 175-176°C.[1][2] Its chemical structure features a methyl and a methoxy (B1213986) group on a benzene (B151609) ring. While widely recognized as a key intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and agrochemicals, its application as a high-boiling point solvent is a valuable but less-documented aspect of its utility.[3][4] Its thermal stability and specific solvency characteristics make it a suitable medium for high-temperature reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point, moderate density, and insolubility in water are notable characteristics for its use as a reaction solvent.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₀O[4]
Molecular Weight122.16 g/mol [2]
Boiling Point175-176 °C[1][2]
Melting Point-47 °C[4]
Density0.969 g/mL at 25 °C[1][2]
Flash Point54 °C (130 °F)[4]
Water SolubilityInsoluble[1]
Solubility in Organic SolventsSoluble in alcohol[1]
Refractive Index (n20/D)1.513[2]

Applications as a High-Boiling Point Solvent

This compound's high boiling point makes it an excellent candidate for reactions requiring elevated temperatures to proceed at a reasonable rate. Such reactions often include palladium-catalyzed cross-coupling reactions and condensation polymerizations.

Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point solvents are often essential for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type reactions, to facilitate catalyst turnover and drive reactions to completion.[5][6] While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, its properties suggest it as a viable alternative to other high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5]

Logical Workflow for Solvent Selection in Cross-Coupling Reactions:

G cluster_0 Reaction Requirement Analysis cluster_1 Solvent Property Evaluation cluster_2 Solvent Selection Reaction_Type Identify Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Required_Temp Determine Required Reaction Temperature Reaction_Type->Required_Temp Boiling_Point Boiling Point > Required Temp Required_Temp->Boiling_Point Select_Solvent Select Appropriate Solvent (e.g., this compound) Boiling_Point->Select_Solvent Match Solubility Solubility of Reactants and Catalyst Solubility->Select_Solvent Inertness Inertness under Reaction Conditions Inertness->Select_Solvent

Caption: Solvent selection workflow for high-temperature cross-coupling reactions.

Synthesis of High-Performance Polymers

The synthesis of high-performance polymers, such as polyimides, often requires high temperatures to achieve high molecular weights and facilitate the imidization process.[1] Solvents like m-cresol are commonly used in these polymerizations.[1] Given its structural similarity and high boiling point, this compound can be considered as a potential alternative solvent or co-solvent in the synthesis of such polymers. The synthesis typically involves the solution polymerization of a dianhydride and a diamine at elevated temperatures.[1]

General Experimental Workflow for Polyimide Synthesis:

G Start Start Monomers Dissolve Dianhydride and Diamine in this compound Start->Monomers Heating Heat to 180-200 °C Monomers->Heating Polymerization Maintain Temperature for Several Hours Heating->Polymerization Isolation Precipitate Polymer in a Non-Solvent Polymerization->Isolation Drying Dry the Polyimide Product Isolation->Drying End End Drying->End

Caption: General workflow for the synthesis of polyimides using a high-boiling point solvent.

Experimental Protocols

The following are generalized protocols for reactions where this compound could be employed as a high-boiling point solvent. Researchers should optimize these protocols for their specific substrates and catalytic systems.

General Protocol for a High-Temperature Palladium-Catalyzed Cross-Coupling Reaction (Hypothetical)

Objective: To perform a Suzuki-Miyaura cross-coupling reaction at elevated temperatures using this compound as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 150-170 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for High-Temperature Solution Polymerization of a Polyimide (Adapted)

Objective: To synthesize a polyimide via a one-step high-temperature solution polymerization using this compound as the solvent.

Materials:

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride, 10 mmol)

  • Aromatic diamine (e.g., 4,4'-Oxydianiline, 10 mmol)

  • This compound (as required to achieve desired monomer concentration)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic diamine and this compound.

  • Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.

  • Gradually add the aromatic dianhydride to the solution.

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for several hours to facilitate both polymerization and imidization. Water formed during the reaction can be removed by azeotropic distillation if a suitable setup is used.

  • Monitor the viscosity of the solution to gauge the progress of the polymerization.

  • After the desired viscosity is reached, cool the polymer solution to room temperature.

  • Precipitate the polyimide by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration and wash it thoroughly with the non-solvent.

  • Dry the polyimide product in a vacuum oven.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[1] It is incompatible with strong oxidizing agents.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound presents a viable option as a high-boiling point solvent for organic synthesis, particularly for reactions that require elevated temperatures. Its physical properties and thermal stability make it a suitable alternative to other commonly used high-boiling solvents. The provided protocols offer a starting point for the exploration of this compound in various high-temperature applications. Further research is encouraged to expand the documented use of this compound as a solvent and to quantify its performance in comparison to other solvents in a wider range of chemical transformations.

References

Application Notes and Protocols: Photochemical Reactions of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylanisole, a substituted aromatic ether, is a versatile building block in organic synthesis, finding applications in the preparation of dyes, pharmaceuticals, and fragrances. While generally considered to possess low direct photochemical reactivity, its behavior under specific photochemical conditions, such as in the presence of strong oxidizing species or as a participant in photoredox catalysis, is of significant interest. These application notes provide an overview of the known photochemical behavior of this compound and detailed protocols for related photochemical reactions, drawing upon data from analogous methoxyarene compounds where direct data for this compound is unavailable.

I. Direct Photochemical Reactivity of this compound

Theoretical studies, utilizing CASPT2//CASSCF and B3LYP methodologies, have indicated that this compound is relatively inactive towards photoisomerization when irradiated at 254 nm. This inactivity is attributed to the high energy barrier to access the S1/S0 conical intersection and the instability of the prefulvene biradical intermediates that would be involved in such transformations. Consequently, experimental data on the direct photochemical reactions of this compound, including quantum yields and product distributions, are scarce in the scientific literature.

II. Photooxidation of this compound by Hydroxyl Radicals

In atmospheric and environmental chemistry, as well as in advanced oxidation processes, the reaction of aromatic compounds with hydroxyl radicals (•OH) generated photochemically is a key degradation pathway. While specific quantitative data for this compound is limited, the well-studied photooxidation of anisole (B1667542) provides a model for the expected reaction pathways and products. The reaction is initiated by the photolysis of a hydroxyl radical precursor, such as hydrogen peroxide, followed by the attack of the highly reactive •OH on the aromatic ring.

Table 1: Potential Products from the Photooxidation of this compound
Product CategoryPotential ProductsNotes
Hydroxylated Derivatives 2-Methoxy-6-methylphenol, 4-Methoxy-2-methylphenol, 3-Methoxy-x-methylphenolFormed by the addition of a hydroxyl radical to the aromatic ring followed by rearomatization. The positions are directed by the activating methoxy (B1213986) and methyl groups.
Ring-Opened Products Various dicarbonyls, smaller organic acids, and aldehydesResulting from the cleavage of the benzene (B151609) ring following hydroxyl radical attack. These are typically highly oxygenated small molecules.
Demethylation/Demethoxylation Products 3-Methylphenol (m-cresol), AnisoleMinor products that may arise from the cleavage of the methyl or methoxy groups.

Note: The product distribution and yields are highly dependent on the specific reaction conditions, including the concentration of reactants, the presence of oxygen, and the irradiation wavelength and intensity. No quantitative yields for this compound are currently available in the literature.

Experimental Protocol: Photooxidation of this compound

Objective: To induce the oxidation of this compound via photochemically generated hydroxyl radicals.

Materials:

  • This compound (99%)

  • Hydrogen peroxide (30% solution)

  • Acetonitrile (B52724) (spectroscopic grade) or ultrapure water

  • Quartz photoreactor

  • High-pressure mercury lamp or a UV lamp with significant output around 254 nm

  • Magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • High-performance liquid chromatograph (HPLC) for analysis of non-volatile products

Procedure:

  • Prepare a solution of this compound (e.g., 10 mM) in acetonitrile or water in the quartz photoreactor.

  • Add a stoichiometric excess of hydrogen peroxide (e.g., 100 mM).

  • Seal the reactor and place it in the photoreactor setup.

  • Ensure the solution is constantly stirred.

  • Turn on the UV lamp to initiate the photolysis of hydrogen peroxide and the subsequent oxidation of this compound.

  • Irradiate the solution for a defined period (e.g., 1, 2, 4, 8 hours). Samples can be taken at different time points to monitor the reaction progress.

  • After irradiation, quench the reaction by removing the light source.

  • Analyze the reaction mixture by GC-MS to identify and quantify volatile products.

  • Analyze the reaction mixture by HPLC to identify and quantify non-volatile, ring-opened products.

Safety Precautions:

  • UV radiation is harmful. Use appropriate shielding.

  • Hydrogen peroxide is a strong oxidizer. Handle with care and wear appropriate personal protective equipment (PPE).

  • Perform the reaction in a well-ventilated fume hood.

Workflow for a Photooxidation Experiment

G Experimental Workflow: Photooxidation of this compound prep Prepare 10 mM this compound in Acetonitrile/Water add_h2o2 Add 100 mM H2O2 prep->add_h2o2 react Irradiate with UV Lamp in Quartz Reactor with Stirring add_h2o2->react sample Take Samples at Time Intervals react->sample analysis Analyze Samples by GC-MS and HPLC sample->analysis results Identify and Quantify Reaction Products analysis->results

Caption: Workflow for the photooxidation of this compound.

III. This compound in Photoredox Catalysis

Methoxyarenes, due to their electron-rich nature, can act as effective organic photoredox catalysts.[1] Upon photoexcitation, they can engage in single-electron transfer (SET) with a suitable substrate, initiating a chemical transformation.[1] While specific studies on this compound as a photoredox catalyst are not abundant, its structural similarity to anisole suggests it could be employed in similar catalytic cycles.

Signaling Pathway: Methoxyarene-Catalyzed Photoredox Reaction

The following diagram illustrates a general mechanism for a photoredox reaction catalyzed by a methoxyarene, such as this compound.

G Mechanism of Methoxyarene Photoredox Catalysis MA Methoxyarene (MA) (e.g., this compound) MA_excited Excited Methoxyarene (MA*) MA->MA_excited hν (Light) MA_excited->MA Fluorescence/ Non-radiative decay Substrate Substrate (S) MA_excited->Substrate SET MA_radical_cation MA Radical Cation (MA.+) MA_excited->MA_radical_cation SET Substrate_radical_anion Substrate Radical Anion (S.-) Product Product (P) MA_radical_cation->MA Electron Transfer Intermediate Reactive Intermediate Substrate_radical_anion->Intermediate Intermediate->Product

Caption: Photoredox cycle of a methoxyarene catalyst.

Experimental Protocol: Methoxyarene-Catalyzed Photoredox Etherification

This protocol is adapted from a general procedure for photoredox etherification catalyzed by methoxyarenes.[1]

Objective: To utilize a methoxyarene, such as this compound, as a photoredox catalyst for an etherification reaction.

Materials:

  • Ester substrate (e.g., an α-acyloxy ester) (1.0 equiv.)

  • Alcohol (3.0 equiv.)

  • This compound (as the photoredox catalyst, 1 mol%)

  • Lithium tetrafluoroborate (B81430) (LiBF₄) (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Flame-dried glass vial with a stir bar

  • Blue LED light source

  • Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • To a flame-dried glass vial equipped with a stir bar, add the ester substrate (0.2 mmol), the alcohol (0.6 mmol), LiBF₄ (0.02 mmol), and this compound (0.002 mmol).

  • Dissolve the mixture in anhydrous acetonitrile to a final substrate concentration of 0.1 M.

  • Seal the vial and stir the mixture under irradiation with a blue LED light source at room temperature. Use a fan to maintain a constant temperature.

  • After 24 hours, remove the light source and quench the reaction.

  • Remove the solvent in vacuo.

  • Determine the yield of the ether product by ¹H NMR spectroscopy using an internal standard (e.g., 1,1,2,2-tetrachloroethane).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere if necessary.

  • Avoid direct exposure to the high-intensity light source.

Conclusion

While this compound exhibits low reactivity in direct photochemical reactions, its involvement in photooxidation processes initiated by hydroxyl radicals and its potential application as a photoredox catalyst present valuable avenues for its use in synthetic and environmental chemistry. The protocols and data provided herein, based on established principles and analogous compounds, offer a foundation for researchers to explore the photochemical applications of this compound and its derivatives. Further experimental studies are warranted to quantify the product yields and reaction kinetics for the specific photochemical reactions of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylanisole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-methylanisole. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to help optimize reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of m-cresol (B1676322) (3-methylphenol) to form a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with a methylating agent.[1][2][3]

Q2: Which reagents are optimal for the Williamson ether synthesis of this compound?

  • Starting Material: m-Cresol is the phenolic precursor.

  • Base: A base is required to deprotonate the hydroxyl group of m-cresol. Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are commonly used.[4] For complete deprotonation, a stronger base like sodium hydride (NaH) can be employed.[2]

  • Methylating Agent: Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a highly effective and common methylating agent for this synthesis.[3][5] Alternatively, methyl halides such as methyl iodide (CH₃I) can be used.[2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they can accelerate the rate of SN2 reactions.[4][6]

Q3: What are the primary side reactions to be aware of during this synthesis?

The main competing side reaction is C-alkylation.[1][7] The phenoxide ion is an ambident nucleophile, meaning the methylating agent can attack the negatively charged oxygen (O-alkylation, desired product) or the electron-rich aromatic ring (C-alkylation, undesired byproduct).[1] The choice of solvent can influence the ratio of O- to C-alkylation.[4]

Q4: Why is it not recommended to use secondary or tertiary alkyl halides in Williamson ether synthesis?

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] Secondary and tertiary alkyl halides are prone to undergoing E2 elimination in the presence of a strong base/nucleophile like a phenoxide, which results in the formation of an alkene instead of the desired ether.[2][4] Therefore, for a successful synthesis, a methyl or primary alkyl halide is strongly recommended.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: The reaction yield is significantly lower than expected.

  • Possible Cause 1: Incomplete deprotonation of m-cresol.

    • Solution: The base used may not be strong enough to fully convert the m-cresol into its more reactive phenoxide form.[4] If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The reaction may require more energy or time to reach completion. Consider increasing the reaction temperature to between 50-100°C or extending the reaction time (typical durations are 1-8 hours).[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Possible Cause 3: Inappropriate solvent choice.

    • Solution: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity. Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the reaction rate.[4]

Problem 2: The final product is contaminated with unreacted m-cresol.

  • Possible Cause: Insufficient methylating agent or incomplete reaction.

    • Solution: Ensure that at least a stoichiometric equivalent of the methylating agent is used. During workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide or sodium carbonate.[3] This will deprotonate the unreacted acidic m-cresol, converting it to its salt, which can then be extracted into the aqueous layer, separating it from the desired this compound product.

Problem 3: The presence of unknown byproducts is detected (e.g., by GC-MS or NMR).

  • Possible Cause: C-alkylation has occurred.

    • Solution: The formation of methylated cresol (B1669610) isomers (e.g., 2,3-dimethylphenol) indicates C-alkylation. This side reaction is competitive with the desired O-alkylation.[1] The reaction conditions, particularly the solvent, can influence the outcome. Polar aprotic solvents generally favor O-alkylation.[4] Careful purification by fractional distillation or column chromatography is necessary to isolate the this compound.[3][4]

Data Presentation

Table 1: Comparison of Common Bases for Phenol Deprotonation

Base Formula Relative Strength Key Considerations
Potassium Carbonate K₂CO₃ Moderate Sufficient for many phenols; may require heating.
Sodium Hydroxide NaOH Strong Effective for complete deprotonation at room temp.[4]
Potassium Hydroxide KOH Strong Similar in strength and efficacy to NaOH.

| Sodium Hydride | NaH | Very Strong | Irreversibly deprotonates the alcohol; requires an anhydrous solvent.[2] |

Table 2: General Influence of Solvent Type on Alkylation

Solvent Type Examples Effect on Williamson Synthesis
Polar Aprotic DMF, DMSO, Acetonitrile Favored. Accelerates SN2 reaction rate, promoting desired O-alkylation.[4]

| Polar Protic | Water, Ethanol | Disfavored. Solvates the nucleophile, reducing its reactivity. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established literature procedures for the methylation of cresols.[3]

Materials:

  • m-Cresol (1.0 mole)

  • Dimethyl sulfate (1.0 mole)[5]

  • Sodium hydroxide (NaOH) solution, 10% aqueous (1.25 mole)

  • Diethyl ether

  • Sodium carbonate solution, dilute aqueous

  • Calcium chloride (anhydrous) or Sodium Sulfate (anhydrous)

  • Water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, internal thermometer, and a dropping funnel, add 1.0 mole of m-cresol.

  • Deprotonation: With stirring, rapidly add 1.25 moles of 10% aqueous sodium hydroxide solution.

  • Methylation: Begin vigorous stirring and add 1.0 mole of dimethyl sulfate via the dropping funnel. Maintain the internal temperature below 40°C throughout the addition, using a water bath for cooling if necessary.

  • Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

  • Workup:

    • Cool the reaction mixture to room temperature. The mixture will separate into two layers.

    • Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

    • Combine all organic phases (the initial organic layer and the ether extracts).

    • Wash the combined organic phase first with dilute sodium carbonate solution (to remove unreacted cresol), and then with water.

  • Purification:

    • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation. The expected yield is approximately 80%.[3]

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product m_cresol m-Cresol deprotonation Deprotonation: Formation of m-cresolate m_cresol->deprotonation naoh NaOH (Base) naoh->deprotonation dms Dimethyl Sulfate (Methylating Agent) methylation SN2 Reaction: Methylation dms->methylation deprotonation->methylation extraction Ether Extraction methylation->extraction Crude Mixture washing Aqueous Wash (removes salts & base) extraction->washing drying Drying (e.g., Na2SO4) washing->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

G start Low Yield of This compound Observed q1 Is unreacted m-cresol present in product? start->q1 a1_yes Incomplete Reaction or Insufficient Methylating Agent q1->a1_yes Yes q2 Are C-alkylation byproducts observed? q1->q2 No sol1 Action: 1. Check stoichiometry. 2. Increase reaction time/temp. 3. Improve workup wash. a1_yes->sol1 end Yield Optimized sol1->end a2_yes Side Reaction Occurred q2->a2_yes Yes q3 Was the base strong enough? q2->q3 No sol2 Action: 1. Confirm solvent is polar aprotic. 2. Optimize temperature. 3. Enhance purification. a2_yes->sol2 sol2->end a3_no Incomplete Deprotonation q3->a3_no No q3->end Yes sol3 Action: Switch to a stronger base (e.g., K2CO3 -> NaOH) a3_no->sol3 sol3->end

Caption: Troubleshooting flowchart for low yield diagnosis.

G cluster_reactants Reactants cluster_products Potential Products phenoxide m-Cresolate Anion (Ambident Nucleophile) o_alkylation This compound (Desired O-Alkylation) phenoxide->o_alkylation Attack at Oxygen c_alkylation Dimethylphenols (Undesired C-Alkylation) phenoxide->c_alkylation Attack at Ring Carbon methyl_halide CH3-X (Methylating Agent) methyl_halide->o_alkylation methyl_halide->c_alkylation

Caption: Competing O- vs. C-alkylation pathways.

References

Technical Support Center: Purification of 3-Methylanisole by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 3-Methylanisole via fractional distillation.

Data Presentation: Physical Properties

Successful fractional distillation relies on the differences in the boiling points of the components in the mixture. Below is a table summarizing the physical properties of this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound C₈H₁₀O122.16175-1760.9691.512-1.514
2-MethylanisoleC₈H₁₀O122.16170-1720.9851.516
4-MethylanisoleC₈H₁₀O122.161740.9691.511
3-CresolC₇H₈O108.142021.0341.544
Dimethyl SulfateC₂H₆O₄S126.131881.3331.386

Experimental Protocols: Fractional Distillation of this compound

This protocol outlines the fractional distillation of this compound. Since this compound has a relatively high boiling point, vacuum distillation is recommended to prevent potential decomposition at atmospheric pressure.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask (a "cow" type receiver is useful for collecting multiple fractions without breaking the vacuum)

  • Heating mantle with a stirrer

  • Vacuum pump and tubing

  • Manometer

  • Cold trap

  • Stir bar

  • Grease for ground glass joints

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system using the vacuum pump. A pressure of 10-20 mmHg is a good starting point.

    • Once the desired pressure is stable, begin heating the distillation flask with the heating mantle.

    • Observe the mixture for boiling and the subsequent condensation of vapor on the packing of the fractionating column.

    • Adjust the heating rate to allow a slow and steady rise of the vapor through the column. The distillation rate should be approximately 1-2 drops per second.

    • Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[1][2]

  • Fraction Collection:

    • Collect any low-boiling impurities as the first fraction. The temperature should remain relatively constant during the collection of each fraction.

    • As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound. The boiling point will depend on the pressure in the system.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature rises again, it may indicate the presence of higher-boiling impurities. Collect this as a separate fraction.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the fractional distillation of this compound.

Q1: The distillation is running very slowly, or no distillate is being collected.

  • A1: Possible Causes & Solutions:

    • Inadequate Heating: The heating mantle may not be providing enough heat to overcome heat loss to the surroundings. Increase the temperature of the heating mantle gradually. Insulating the distillation flask and fractionating column with glass wool or aluminum foil can significantly improve efficiency.[1][2]

    • Vacuum Leaks: Check all joints and connections for leaks. Re-grease joints if necessary. A hissing sound is a common indicator of a leak.

    • Flooding of the Column: If the heating rate is too high, the column can flood with condensate, preventing vapor from reaching the condenser. Reduce the heating rate to allow the column to clear.[1][2]

Q2: The separation of isomers is poor.

  • A2: Possible Causes & Solutions:

    • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material.

    • Distillation Rate is Too Fast: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation. Aim for a rate of 1-2 drops per second.

    • Fluctuating Heat Source: Ensure the heating mantle provides consistent heat. Use a voltage regulator if necessary.

Q3: The product is discolored (yellow or brown).

  • A3: Possible Causes & Solutions:

    • Decomposition: this compound, like other aromatic ethers, can be sensitive to heat and air.[3] Distilling at a lower temperature under a higher vacuum can mitigate this.

    • Oxidation: Traces of air in the apparatus can lead to oxidation at high temperatures. Purging the system with an inert gas like nitrogen or argon before applying the vacuum can help prevent this. The use of antioxidants has also been reported to prevent discoloration in aromatic compounds.[4]

Q4: The vacuum pump is making strange noises or not pulling a strong vacuum.

  • A4: Possible Causes & Solutions:

    • Contaminated Pump Oil: The oil in the vacuum pump may be contaminated with volatile solvents from the distillation. Change the pump oil regularly.

    • Leaks in the System: As mentioned before, leaks in the glassware will prevent the pump from reaching its lowest possible pressure.

    • Cold Trap is Full or Not Cold Enough: Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent.

Mandatory Visualization

Troubleshooting_Fractional_Distillation start Start: Fractional Distillation of this compound issue Identify Issue start->issue slow_distillation Slow/No Distillate issue->slow_distillation Rate poor_separation Poor Isomer Separation issue->poor_separation Purity discolored_product Discolored Product issue->discolored_product Appearance vacuum_problem Vacuum Pump Issues issue->vacuum_problem System solution_heat Increase Heat / Insulate Apparatus slow_distillation->solution_heat Cause: Inadequate Heat solution_leak Check for Vacuum Leaks slow_distillation->solution_leak Cause: Leaks solution_flood Reduce Heating Rate slow_distillation->solution_flood Cause: Flooding solution_column Use More Efficient Column poor_separation->solution_column Cause: Inefficient Column solution_rate Decrease Distillation Rate poor_separation->solution_rate Cause: Rate Too Fast solution_vacuum Increase Vacuum (Lower Temp) discolored_product->solution_vacuum Cause: Decomposition solution_inert Purge with Inert Gas discolored_product->solution_inert Cause: Oxidation vacuum_problem->solution_leak Cause: Leaks solution_oil Change Pump Oil vacuum_problem->solution_oil Cause: Contaminated Oil solution_trap Check Cold Trap vacuum_problem->solution_trap Cause: Full/Warm Trap end Successful Purification solution_heat->end solution_leak->end solution_flood->end solution_column->end solution_rate->end solution_vacuum->end solution_inert->end solution_oil->end solution_trap->end

Caption: Troubleshooting workflow for fractional distillation.

References

Technical Support Center: Purification of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 3-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in this compound?

A1: The most common isomeric impurities in this compound are 2-methylanisole (B146520) and 4-methylanisole (B47524). These isomers have the same chemical formula (C₈H₁₀O) but differ in the substitution pattern on the benzene (B151609) ring.[1]

Q2: How are these isomeric impurities introduced?

A2: These impurities typically originate from the starting materials used in the synthesis of this compound. A common synthesis route is the methylation of m-cresol (B1676322).[2][3] If the m-cresol starting material contains isomeric impurities of o-cresol (B1677501) and p-cresol, these will be methylated to form 2-methylanisole and 4-methylanisole, respectively, alongside the desired this compound product.

Q3: Why is it challenging to remove these isomeric impurities?

A3: The isomeric impurities of this compound have very similar physical and chemical properties, including close boiling points and polarity, which makes their separation by common purification techniques like standard distillation challenging.[1]

Q4: What methods can be used to remove 2- and 4-methylanisole from this compound?

A4: Several methods can be employed, with varying degrees of success depending on the required purity and scale of the experiment. The most common techniques include:

  • Fractional Distillation: This method separates liquids based on differences in their boiling points.[4][5][6][7] Due to the small boiling point differences between methylanisole isomers, a highly efficient fractional distillation column is required.

  • Preparative Gas Chromatography (GC): This is a highly effective method for separating volatile compounds with close boiling points and can provide high purity products.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can offer excellent separation of isomers.[8][9][10] Phenyl-based columns, for instance, can provide enhanced selectivity for aromatic isomers through π-π interactions.[11]

  • Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase.[12][13][14][15]

Troubleshooting Guide

Q: I performed a GC analysis of my this compound product and see three closely eluting peaks. What are they?

A: It is highly probable that the three peaks correspond to this compound and its isomers, 2-methylanisole and 4-methylanisole. The presence of these isomers is a common issue if the starting m-cresol was not pure. To confirm their identity, you can run commercially available standards of each isomer under the same GC conditions.

Q: I tried to separate the isomers using fractional distillation, but the purity of my this compound did not improve significantly. What went wrong?

A: The boiling points of the methylanisole isomers are very close, making separation by fractional distillation difficult.[1] Consider the following troubleshooting steps:

  • Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux column, packed column, or spinning band distillation apparatus). A simple distillation setup is inadequate for this separation.

  • Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of approximately 1 drop per second is often recommended.[5]

  • Reflux Ratio: Maintain a high reflux ratio to allow for multiple vaporization-condensation cycles, which enhances separation.

  • Insulation: Properly insulate the distillation column to maintain the temperature gradient.

Q: My preparative HPLC separation is not giving baseline resolution of the isomers. What can I do?

A: Achieving baseline resolution for isomers can be challenging. Here are some suggestions:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a column that offers different separation mechanisms, such as a phenyl-hexyl column, which can enhance the separation of aromatic compounds through π-π interactions.[9][11]

  • Mobile Phase Optimization: Systematically vary the composition of your mobile phase. A small change in the percentage of the organic solvent can significantly impact resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

  • Temperature: Optimizing the column temperature can also affect selectivity and resolution.

Data Presentation

Table 1: Physical Properties of Methylanisole Isomers

CompoundCAS NumberBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Methylanisole578-58-5170-172[16][17]0.9851.516-1.518[16]
This compound100-84-5175-176[2][18]0.969[18]1.513[18]
4-Methylanisole104-93-8175.5[1][19]0.969[1][19]1.5124 (at 19°C)[19]

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol outlines a general procedure for the separation of methylanisole isomers. A highly efficient distillation column is essential.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., packed with Raschig rings or a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.

    • Add a few boiling chips to the distillation flask.

  • Procedure:

    • Charge the distillation flask with the impure this compound mixture.

    • Gently heat the flask using a heating mantle.

    • As the mixture begins to boil, observe the condensation ring rising slowly up the column.

    • Maintain a slow and steady distillation rate by carefully controlling the heating.

    • Collect fractions in separate receiving flasks based on the temperature readings. The first fraction will be enriched in the lower boiling point isomer (2-methylanisole). The temperature should then rise and plateau for the collection of 3- and 4-methylanisole.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their composition and assess the efficiency of the separation.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a starting point for developing a preparative HPLC method for isomer separation.

  • Instrumentation and Materials:

    • Preparative HPLC system with a suitable pump, injector, and fraction collector.

    • UV detector set to an appropriate wavelength for methylanisole (e.g., 270 nm).

    • Preparative HPLC column (e.g., Phenyl-Hexyl, 10 µm particle size, 250 x 21.2 mm).

    • HPLC-grade solvents (e.g., acetonitrile (B52724) and water).

  • Method Development (Analytical Scale):

    • Initially, develop the separation method on an analytical scale HPLC with a similar stationary phase to optimize the mobile phase composition and other parameters.

    • Aim for a mobile phase composition that provides good resolution between the three isomers. An isocratic method with a mixture of acetonitrile and water is a good starting point.

  • Preparative Separation:

    • Equilibrate the preparative column with the optimized mobile phase.

    • Dissolve the impure this compound in a minimal amount of the mobile phase.

    • Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Run the separation using the optimized isocratic mobile phase.

    • Collect fractions as the separated isomers elute from the column. The fraction collector can be programmed based on time or UV signal.

  • Post-Purification:

    • Combine the fractions containing the pure this compound.

    • Remove the mobile phase solvents by rotary evaporation to obtain the purified product.

    • Confirm the purity of the final product using analytical GC or HPLC.

Visualizations

G cluster_0 Problem Identification cluster_1 Purification Strategy cluster_2 Verification Impure_Product Impure this compound Product GC_Analysis GC-MS Analysis Impure_Product->GC_Analysis Analyze sample Identify_Impurities Confirmation of 2- and 4-Methylanisole Impurities GC_Analysis->Identify_Impurities Identify peaks Choose_Method Select Purification Method Identify_Impurities->Choose_Method Fractional_Distillation Fractional Distillation Choose_Method->Fractional_Distillation Prep_HPLC Preparative HPLC Choose_Method->Prep_HPLC Prep_GC Preparative GC Choose_Method->Prep_GC Purified_Product Purified this compound Fractional_Distillation->Purified_Product Prep_HPLC->Purified_Product Prep_GC->Purified_Product Purity_Check Final Purity Analysis (GC/HPLC) Purified_Product->Purity_Check G cluster_0 Setup cluster_1 Distillation Process cluster_2 Analysis Start Assemble Fractional Distillation Apparatus Charge_Flask Charge Flask with Impure Sample and Boiling Chips Start->Charge_Flask Heat Gently Heat the Mixture Charge_Flask->Heat Establish_Gradient Establish Temperature Gradient in Column Heat->Establish_Gradient Collect_Fractions Slowly Collect Fractions Based on Boiling Point Establish_Gradient->Collect_Fractions Analyze Analyze Each Fraction by GC Collect_Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Final_Product Obtain Purified this compound Combine->Final_Product G cluster_0 Preparation cluster_1 Separation cluster_2 Post-Processing Method_Dev Develop Method on Analytical HPLC Prep_Sample Dissolve Impure Sample in Mobile Phase Method_Dev->Prep_Sample Equilibrate Equilibrate Preparative Column Method_Dev->Equilibrate Inject Inject Sample onto Column Prep_Sample->Inject Equilibrate->Inject Elute Elute with Optimized Mobile Phase Inject->Elute Detect Monitor Elution with UV Detector Elute->Detect Collect Collect Fractions of Separated Isomers Detect->Collect Combine_Fractions Combine Fractions of Pure this compound Collect->Combine_Fractions Evaporate Remove Solvent via Rotary Evaporation Combine_Fractions->Evaporate Verify Verify Purity with Analytical HPLC/GC Evaporate->Verify

References

Technical Support Center: Nitration of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-methylanisole (also known as 3-methoxytoluene).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of this compound?

The major products result from the electrophilic substitution of a nitro group (NO₂) onto the aromatic ring. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both ortho- and para-directing. In this compound, these directing effects reinforce each other, leading primarily to nitration at the positions ortho and para to the strongly activating methoxy group.

The expected major products are:

  • 4-Methyl-2-nitroanisole

  • 2-Methyl-4-nitroanisole

  • 4-Methyl-6-nitroanisole (which is the same as 2-methyl-6-nitroanisole)

Q2: What are the potential side products in the nitration of this compound?

Several side products can be formed depending on the reaction conditions. These can include:

  • Isomeric Nitro-3-methylanisoles: Small amounts of other positional isomers may be formed.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), dinitration can occur.

  • Oxidation Products: Nitric acid is a strong oxidizing agent, which can lead to the formation of tars and other colored impurities.

  • ipso-Substitution Products: Attack of the nitronium ion at the carbon atom bearing the methyl group (ipso-attack) can lead to the formation of transient cyclohexadienyl intermediates. These can subsequently react to form nitrophenols.[1][2]

  • Nitrophenols: Formation of 3-methyl-nitrophenols can occur through the demethylation of the methoxy group under harsh acidic conditions or via the rearrangement of ipso-substitution intermediates. The direct nitration of the related compound, m-cresol, is known to produce isomeric nitro-m-cresols as well as oxidation products and tars.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired nitro-3-methylanisole isomers - Incomplete reaction. - Side reactions consuming starting material. - Loss of product during workup and purification.- Increase reaction time or temperature cautiously. - Optimize the stoichiometry of the nitrating agent. - Ensure efficient cooling during the addition of the nitrating mixture to minimize side reactions. - Use a milder nitrating agent if possible. - Optimize the extraction and purification steps.
Formation of significant amounts of dinitrated products - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Maintain a low reaction temperature (e.g., 0-5 °C). - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction progress by TLC or GC to avoid over-reaction.
Presence of dark-colored impurities or tars - Oxidation of the starting material or products by nitric acid. - Reaction temperature is too high.- Lower the reaction temperature. - Add the nitrating agent slowly and with efficient stirring to dissipate heat. - Consider using a milder nitrating agent.
Formation of nitrophenols - ipso-Nitration at the methyl-substituted position followed by rearrangement. - Demethylation of the methoxy group under strongly acidic conditions.- Use less harsh acidic conditions if the reaction allows. - Lower the reaction temperature to disfavor rearrangement pathways.
Difficult separation of isomeric products - Similar polarities and boiling points of the nitro-isomers.- Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) for analytical separation. - For preparative separation, consider fractional distillation under reduced pressure or column chromatography with a carefully selected eluent system.

Quantitative Data

Due to the limited availability of specific quantitative data for the nitration of this compound in the literature, the following table is provided as a template for researchers to record their own experimental results. The expected major products are listed, and space is provided for observed side products.

Product Position of Nitro Group Observed Yield (%) Analytical Method Notes
4-Methyl-2-nitroanisole2GC, HPLC, NMR
2-Methyl-4-nitroanisole4GC, HPLC, NMR
4-Methyl-6-nitroanisole6GC, HPLC, NMR
Side Product 1GC-MS, NMRe.g., Dinitro-isomer
Side Product 2GC-MS, NMRe.g., Nitrophenol

Experimental Protocols

General Protocol for the Mononitration of this compound

This protocol is a general guideline and should be optimized based on laboratory conditions and desired outcomes.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2.0 g of this compound to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the this compound/sulfuric acid solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be analyzed and purified by column chromatography or distillation.

Visualizations

Logical Flow of Nitration Experiment

experimental_workflow Experimental Workflow for Nitration of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_anisole Cool this compound in H2SO4 start->prep_anisole prep_nitrating_mix Prepare and Cool Nitrating Mixture (HNO3/H2SO4) start->prep_nitrating_mix add_nitrating_mix Slowly Add Nitrating Mixture prep_anisole->add_nitrating_mix prep_nitrating_mix->add_nitrating_mix stir_reaction Stir at Low Temperature add_nitrating_mix->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction quench Quench on Ice monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate Solvent wash->dry purify Purify Product (Chromatography/Distillation) dry->purify end End purify->end

Caption: Experimental workflow for the nitration of this compound.

Formation of Major Products and Side Products

reaction_pathway Reaction Pathways in the Nitration of this compound cluster_products Products anisole This compound nitronium Nitronium Ion (NO2+) major_products Major Products (4-Methyl-2-nitroanisole, 2-Methyl-4-nitroanisole, 4-Methyl-6-nitroanisole) anisole->major_products Electrophilic Aromatic Substitution dinitrated Dinitrated Products anisole->dinitrated Further Nitration oxidation Oxidation Products (Tars) anisole->oxidation Oxidation ipso_intermediate ipso-Arenium Ion anisole->ipso_intermediate ipso-Attack nitrophenols Nitrophenols ipso_intermediate->nitrophenols Rearrangement

Caption: Potential reaction pathways in the nitration of this compound.

References

Technical Support Center: 3-Methylanisole Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the cleavage of the ether linkage in 3-methylanisole during reactions conducted under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the ether in this compound susceptible to cleavage under acidic conditions?

A1: The ether oxygen in this compound can be protonated by a strong acid, forming a good leaving group (an alcohol).[1][2] The C-O bond can then be cleaved by a nucleophile. In the case of aryl alkyl ethers like this compound, this cleavage typically occurs via an SN2 or SN1 mechanism at the methyl group, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[1][3][4] This results in the formation of 3-methylphenol and a methyl halide.

Q2: Which acids are most likely to cause cleavage of this compound?

A2: Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are highly effective at cleaving ethers.[2][5] The corresponding halide anions (Br- and I-) are good nucleophiles that facilitate the cleavage after the ether oxygen is protonated. Strong non-nucleophilic acids can also promote cleavage if a nucleophile is present in the reaction mixture.

Q3: Are there acidic conditions that are less likely to cause ether cleavage?

A3: Yes, the extent of cleavage is dependent on several factors including acid strength, nucleophilicity of the counter-ion, temperature, and reaction time. Using acids with poorly nucleophilic conjugate bases, such as trifluoroacetic acid (CF3CO2H) or sulfuric acid (H2SO4) in the absence of strong nucleophiles, can minimize cleavage.[1] Additionally, conducting reactions at lower temperatures and for shorter durations can significantly reduce the extent of ether cleavage.

Q4: Can I use a protecting group to prevent the ether cleavage?

A4: Protecting the aromatic ring or other functional groups in the molecule is a more common strategy than protecting the methyl ether itself, as the ether is often used as a protecting group for phenols. If a reaction requires strongly acidic conditions that would cleave the methyl ether, an alternative synthetic route or a different protecting group for the phenol, that is stable to the specific acidic conditions, should be considered. Orthogonal protecting group strategies can be employed where one group can be removed in the presence of another.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Significant formation of 3-methylphenol byproduct. The acidic conditions are too harsh (strong acid, high temperature, long reaction time).- Lower the reaction temperature.- Reduce the reaction time.- Use a less aggressive acid (e.g., an organic acid instead of a strong mineral acid).- If a hydrohalic acid is required, use the minimum effective concentration.
Desired reaction is slow and incomplete at conditions that preserve the ether. The reaction requires stronger acidic catalysis than the ether can withstand.- Explore alternative catalysts, such as Lewis acids, that may promote the desired reaction without requiring high proton concentrations.- Consider a different synthetic route where the acid-sensitive step is performed before the introduction of the methoxy (B1213986) group.
Ether cleavage occurs even with non-nucleophilic acids. Presence of unforeseen nucleophiles in the reaction mixture (e.g., from starting materials, solvents, or byproducts).- Purify all reagents and solvents to remove nucleophilic impurities.- Add a scavenger for nucleophiles if compatible with the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Ether Cleavage During a Reaction Requiring Acidic Conditions

This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.

  • Reagent and Solvent Preparation: Ensure all reagents and solvents are pure and dry to avoid introducing unwanted nucleophiles.

  • Reaction Setup:

    • Dissolve the this compound derivative in an appropriate aprotic solvent.

    • Cool the reaction mixture to 0 °C or lower in an ice or dry ice/acetone bath.

  • Acid Addition: Slowly add the acid catalyst (e.g., methanesulfonic acid or a Lewis acid like BF3·OEt2) dropwise to the cooled solution while monitoring the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction closely by TLC or LC-MS. Aim for the shortest possible reaction time to achieve a reasonable yield of the desired product while minimizing the formation of 3-methylphenol.

  • Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the product using column chromatography to separate it from any 3-methylphenol byproduct.

Visualizing Reaction Pathways

The following diagrams illustrate the mechanism of ether cleavage and a logic diagram for troubleshooting.

EtherCleavage Anisole This compound ProtonatedEther Protonated Ether (Oxonium Ion) Anisole->ProtonatedEther + H⁺ SN2_TS SN2 Transition State ProtonatedEther->SN2_TS + X⁻ Acid H-X Nucleophile X⁻ Phenol 3-Methylphenol MethylHalide CH₃-X SN2_TS->Phenol SN2_TS->MethylHalide

Caption: SN2 mechanism for the acidic cleavage of this compound.

Troubleshooting Start Ether Cleavage Observed? CheckConditions Are reaction conditions harsh? (High Temp, Strong Acid) Start->CheckConditions Yes NoCleavage No Cleavage Observed Start->NoCleavage No ReduceHarshness Reduce Temperature/Time Use Weaker Acid CheckConditions->ReduceHarshness Yes CheckNucleophile Is a strong nucleophile present? CheckConditions->CheckNucleophile No ConsiderAlternatives Consider Alternative Route or Protecting Group Strategy ReduceHarshness->ConsiderAlternatives Cleavage Persists RemoveNucleophile Use Non-nucleophilic Acid Purify Reagents CheckNucleophile->RemoveNucleophile Yes CheckNucleophile->ConsiderAlternatives No RemoveNucleophile->ConsiderAlternatives Cleavage Persists

Caption: Troubleshooting flowchart for preventing ether cleavage.

References

Technical Support Center: Managing Exotherms in Large-Scale 3-Methylanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with large-scale exothermic reactions involving 3-Methylanisole. The following sections address common challenges and frequently asked questions to ensure safer and more efficient process scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of a thermal runaway in reactions involving this compound?

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[1][2] This leads to a rapid, uncontrolled increase in temperature and pressure.[3] For this compound reactions, such as Friedel-Crafts acylation or nitration, the primary causes include:

  • Cooling System Failure: A malfunction in the cooling jacket, external heat exchanger, or chiller can lead to an immediate loss of temperature control.[3]

  • Improper Reagent Addition: Adding a reactive reagent too quickly can cause the reaction rate and heat generation to spike beyond the cooling system's capacity.[4] This is particularly critical in batch processes.

  • Poor Mixing/Agitator Failure: Inadequate agitation can create localized "hot spots" where the temperature is significantly higher than the bulk mixture, potentially initiating a runaway.[5]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low or the catalyst is inactive, unreacted reagents can accumulate. A subsequent, uncontrolled reaction of this accumulated material can lead to a dangerous exotherm.[2][6]

  • Incorrect Reaction Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat output per unit volume.

Q2: My reactor temperature is rising unexpectedly. What are the immediate steps I should take?

If you observe an unexpected temperature rise that does not respond to standard cooling adjustments, you must act immediately to prevent a thermal runaway. The general emergency procedure is as follows:

  • Stop Reagent Feed: Immediately stop the addition of any limiting reagents to halt the increase in potential energy.[2]

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. This includes increasing the flow of coolant and using the lowest possible coolant temperature.[7]

  • Emergency Quenching: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction. The choice of quencher must be tested at a small scale to ensure it is effective and does not create a new hazard.

  • Prepare for Emergency Venting: If pressure builds rapidly, an emergency relief system (e.g., a rupture disc) is the last line of defense to prevent catastrophic vessel failure.[8]

  • Evacuate Personnel: If the situation cannot be brought under control, evacuate all personnel to a safe location.

Q3: How do I select the appropriate cooling system for my scaled-up this compound reaction?

The choice of cooling system depends on the reactor size, the magnitude of the exotherm, and the required operating temperature. As you scale up, the reactor's volume increases by the cube of its radius, while the heat transfer area of a standard jacket only increases by the square, making heat removal less efficient.[4][9]

  • Jacketed Reactors: Standard for laboratory and small pilot-plant scale. They are easy to clean but may provide insufficient heat transfer area for larger, highly exothermic processes.[10]

  • Half-Coil or Constant Flux Jackets: These offer better heat transfer and faster response times compared to standard single jackets, making them suitable for intermediate scales.[10]

  • External Heat Exchangers: For large-scale production, pumping the reaction mixture through an external heat exchanger is often necessary. This significantly increases the available heat transfer area and allows for more precise temperature control.[1]

  • Continuous Flow Reactors: These reactors have a very high surface-area-to-volume ratio, offering excellent heat transfer capabilities and inherently safer control over exotherms.[11][12]

Q4: What key parameters should I monitor to prevent an exotherm during a semi-batch process?

In a semi-batch process, where one reactant is added gradually, careful monitoring is crucial for safety.[13] Key parameters include:

  • Internal Reactor Temperature (Trxn): The most critical parameter. Use fast-response sensors to detect any deviation from the setpoint.[7]

  • Jacket Inlet/Outlet Temperature (Tj,in, Tj,out): The difference between these indicates the rate of heat removal. A narrowing difference can signal a loss of cooling efficiency.

  • Reactant Addition Rate: This should be strictly controlled. An automated system linked to the reactor temperature can pause addition if the temperature exceeds a safe limit.[6]

  • Agitator Speed and Power Draw: A change in agitator power can indicate an increase in viscosity or other unexpected changes in the reaction mixture.

  • Pressure: A rise in pressure can indicate gas evolution or that the reaction mixture is approaching its boiling point.

Quantitative Data for Thermal Hazard Assessment

Understanding the thermal properties of your reaction is essential for safe scale-up. While specific data for every this compound reaction mixture must be determined experimentally (e.g., via Reaction Calorimetry or DSC), the following tables provide reference values and comparisons.

Table 1: Physical & Thermal Properties of this compound (Note: Some values are estimated based on similar compounds due to a lack of publicly available data and should be confirmed experimentally.)

PropertyValueSource
Molecular FormulaC₈H₁₀O[14]
Molecular Weight122.16 g/mol [15]
Boiling Point175-176 °C[16][17]
Flash Point52 - 54 °C[17]
Density0.969 g/mL at 25 °C[16][17]
Specific Heat Capacity (Cₚ)~1.8 J/g·°C (Estimated, similar to Toluene)[18]
Thermal Conductivity~0.13 W/m·K (Estimated, typical for organic liquids)N/A

Table 2: Representative Reaction Enthalpy (This data is for a generic aromatic nitration and should be used for estimation purposes only. The actual heat of reaction must be measured for your specific process.)

Reaction TypeReactantEnthalpy of Reaction (ΔHr)Source
Aromatic NitrationGeneric Aromatic Compound~ -3250 J/g (highly exothermic)[11]
Friedel-Crafts AcylationAnisole with Acetyl ChlorideHighly Exothermic (Qualitative)N/A

Table 3: Comparison of Reactor Cooling Technologies

Cooling TechnologyHeat Transfer EfficiencyScaleAdvantagesDisadvantages
Single External JacketLow to ModerateLab / Small Pilot (<500 L)Easy to clean, simple design.[10]Poor surface area-to-volume ratio at scale, slow response time.[1]
Half-Coil JacketModerate to HighPilot / Production (<5,000 L)Good heat transfer, faster fluid displacement.[10]More complex fabrication, can be harder to clean.
External Heat ExchangerHighLarge Pilot / Production (>1,000 L)Excellent heat removal capacity, independent of reactor size.[1]Requires external pump loop, higher capital cost, more complex system.
Continuous Flow ReactorVery HighAll ScalesInherently safer, superior temperature control, rapid heat dissipation.[11][12]Can be prone to clogging with solids, requires different process design philosophy.

Diagrams and Workflows

ExothermTroubleshooting start Unexpected Temperature Rise Detected stop_feed IMMEDIATELY Stop All Reagent Feeds start->stop_feed max_cool Maximize Cooling (Full Coolant Flow, Lowest Temp) stop_feed->max_cool check_response Does Temperature Stabilize or Decrease? max_cool->check_response monitor Continue Monitoring Investigate Root Cause After Stabilization check_response->monitor  Yes quench Initiate Emergency Quench Protocol check_response->quench No check_quench Is Reaction Controlled? quench->check_quench shutdown Proceed with Controlled Shutdown check_quench->shutdown  Yes evacuate EVACUATE AREA Initiate Site Emergency Plan check_quench->evacuate No

Caption: Emergency response workflow for a thermal runaway event.

ScaleUpLogic cluster_0 Process Parameters cluster_1 System Response P1 Reagent Concentration R1 Heat Generation Rate (Q_gen) P1->R1 increases P2 Addition Rate P2->R1 increases P3 Reaction Temperature P3->R1 increases (exponentially) P4 Agitation Speed R2 Heat Removal Rate (Q_rem) P4->R2 improves R3 Thermal Stability R1->R3 decreases if Q_gen > Q_rem R2->R3 increases if Q_rem > Q_gen

Caption: Relationship between process parameters and thermal stability.

Experimental Protocol: Scaled-Up Semi-Batch Friedel-Crafts Acylation

This protocol is a representative example for the acylation of this compound and must be adapted and fully risk-assessed for specific laboratory or plant conditions.

Objective: To safely perform a semi-batch Friedel-Crafts acylation at a 50 L scale, controlling the exotherm through slow addition of the acylating agent.

Materials:

  • This compound

  • Acetyl Chloride

  • Aluminum Chloride (Anhydrous)

  • Dichloromethane (DCM, reaction solvent)

  • Ice-water (for quenching)

  • 5% HCl solution (for workup)

  • Brine solution

  • Sodium Sulfate (anhydrous)

Equipment:

  • 50 L glass-lined reactor with a variable speed agitator, reflux condenser, and temperature probe.

  • Jacketed cooling/heating system.

  • Addition funnel or pump for controlled, subsurface addition of acetyl chloride.

  • Emergency quench tank containing a suitable reaction inhibitor.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Start the agitator at a speed determined to provide good mixing without splashing (e.g., 150 RPM).

    • Begin circulating coolant through the reactor jacket, setting the initial temperature to 0 °C.

  • Charging Reactants:

    • Charge the reactor with Dichloromethane.

    • Slowly and carefully charge the anhydrous Aluminum Chloride. An exotherm may be observed during dissolution. Ensure the temperature does not exceed 10 °C.

    • Once the AlCl₃ is fully dissolved and the temperature is stable at 0-5 °C, add the this compound to the reactor.

  • Controlled Addition (Semi-Batch Step):

    • Begin the slow, subsurface addition of Acetyl Chloride via the addition pump at a pre-calculated rate.

    • CRITICAL: Monitor the internal reactor temperature constantly. The addition rate must be controlled to maintain the temperature between 0-5 °C. If the temperature rises above 7 °C, immediately stop the addition until the temperature is back in range.[4]

    • The total addition time should be no less than 4 hours.

  • Reaction & Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

    • Monitor the reaction progress via a suitable in-process control (e.g., HPLC, GC).

  • Quenching:

    • Prepare a separate vessel with a stirred mixture of ice and water.

    • CRITICAL: Very slowly and carefully transfer the reaction mixture into the ice/water. This is a highly exothermic step and will generate HCl gas. Ensure adequate ventilation and cooling of the quench vessel.

  • Workup & Isolation:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% HCl solution, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Workflow for a controlled semi-batch acylation reaction.

References

Technical Support Center: Grignard Reactions with 3-Methylanisole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 3-methylanisole and related substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and reaction of Grignard reagents from this compound derivatives.

Issue 1: Grignard reaction fails to initiate.

This is a frequent challenge, often stemming from the passivation of the magnesium surface or the presence of moisture.[1][2]

  • Possible Causes & Solutions:

    CauseSolution
    Inactive Magnesium Surface The magnesium surface is often coated with a layer of magnesium oxide (MgO), which prevents reaction.[1] Activate the magnesium using one of the following methods:
    Mechanical Activation: In an inert atmosphere, crush the magnesium turnings with a glass rod or stir them vigorously to expose a fresh surface.[2]
    Chemical Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][3] The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas from 1,2-dibromoethane indicates successful activation.[2][3]
    Presence of Water Grignard reagents are highly sensitive to moisture and will be quenched by water.[4][5][6]
    Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere, or oven-dry it overnight.[1][2] Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which also help to stabilize the Grignard reagent.[7][8][9]
    Low Reactivity of Aryl Halide Aryl halides, like 3-bromoanisole (B1666278), can be less reactive than alkyl halides.
    Initiation Aids: Gentle warming with a heat gun can help start the reaction.[2] Be cautious, as the reaction is exothermic.[10]

Issue 2: Low yield of the Grignard reagent or desired product.

Low yields can be attributed to side reactions or incomplete conversion.

  • Possible Causes & Solutions:

    CauseSolution
    Wurtz Coupling A significant side reaction is the coupling of the formed Grignard reagent with the starting aryl halide, leading to the formation of a biaryl impurity.[1][11]
    Slow Addition: Add the 3-halo-methylanisole substrate slowly and dropwise to the magnesium suspension.[1][12] This maintains a low concentration of the halide and favors the reaction with magnesium.
    Maintain Moderate Temperature: While initial warming might be necessary, the reaction is exothermic.[10] Use a cooling bath if needed to maintain a gentle reflux and avoid excessive temperatures that can favor the coupling reaction.[1]
    Incomplete Reaction The reaction may not have gone to completion.
    Sufficient Reaction Time: Allow for an adequate reaction time after the addition of the aryl halide is complete to ensure maximum conversion.
    Reaction with Protic Solvents or Impurities Grignard reagents are strong bases and will react with any protic source, such as water, alcohols, or carboxylic acids.[6][8]
    Use Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial.[5]
    Purify Starting Materials: Ensure the this compound substrate and any subsequent electrophiles are free from acidic impurities.

Issue 3: Darkening of the reaction mixture.

A color change is expected, but a very dark or black solution may indicate decomposition.

  • Possible Causes & Solutions:

    CauseSolution
    Formation of Finely Divided Magnesium or Side Products A grayish or brownish color is typical for the formation of a Grignard reagent.[1]
    Monitor Temperature: Overheating can lead to decomposition and the formation of side products. Maintain a controlled temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a Grignard reagent from 3-bromoanisole?

A1: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are the most suitable for preparing Grignard reagents.[8] They are aprotic and stabilize the Grignard reagent through coordination.[7][9] Studies have shown that reactions with 3-bromoanisole proceed well in diethyl ether, THF, or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[11]

Q2: How can I confirm the formation of the Grignard reagent?

A2: Several indicators point to the successful formation of the Grignard reagent:

  • Visual Cues: The disappearance of the magnesium metal, a change in the solution's color to cloudy and grayish/brownish, and self-sustaining reflux (boiling) due to the exothermic nature of the reaction are all positive signs.[10][13]

  • Titration: For a quantitative measure of the Grignard reagent concentration, you can perform a titration against a standard solution, such as iodine.[14]

Q3: My Grignard reagent seems to have formed, but the subsequent reaction with my electrophile gives a low yield. What could be the problem?

A3: If the Grignard formation is successful, low yields in the subsequent step often point to issues with the electrophile or the reaction conditions.

  • Electrophile Reactivity: Ensure your electrophile is sufficiently reactive and free of impurities.

  • Steric Hindrance: If either the Grignard reagent or the electrophile is sterically hindered, the reaction rate can be significantly reduced.[2]

  • Enolization: If you are reacting the Grignard with a ketone that has alpha-hydrogens, the Grignard reagent can act as a base, leading to enolization of the ketone instead of nucleophilic addition.[2]

  • Reaction Temperature: The optimal temperature for the addition step can vary. Some reactions require cooling to prevent side reactions.

Q4: Can I prepare a Grignard reagent from 3-chloroanisole?

A4: While aryl bromides are more commonly used, it is possible to form Grignard reagents from aryl chlorides. However, they are generally less reactive, and more vigorous conditions or special activation methods for the magnesium may be required.

Experimental Protocols

Protocol 1: Preparation of 3-Methylphenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 3-Bromoanisole

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon).

  • Place the magnesium turnings in the flask and add a single crystal of iodine.

  • Gently heat the flask with a heat gun until the purple iodine vapor is visible, then allow it to cool.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve the 3-bromoanisole in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the 3-bromoanisole solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a color change. If it doesn't start, gentle warming may be applied.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent and should be used immediately.

Visualizations

Grignard_Reaction_Workflow start Start: Dry Glassware & Reagents mg_prep Add Mg Turnings & Activator (e.g., Iodine) start->mg_prep halide_prep Prepare this compound Halide in Anhydrous Solvent start->halide_prep solvent_add Add Anhydrous Ether/THF mg_prep->solvent_add initiation Initiate Reaction: Add small amount of halide solution solvent_add->initiation halide_prep->initiation addition Slowly Add Remaining Halide (Maintain Gentle Reflux) initiation->addition Exothermic Reaction Starts completion Stir for Reaction Completion addition->completion grignard_formed Grignard Reagent Formed completion->grignard_formed electrophile_add Add Electrophile grignard_formed->electrophile_add workup Aqueous Workup electrophile_add->workup product Final Product workup->product Troubleshooting_Tree start Reaction Fails to Initiate? check_moisture Is Glassware/Solvent Dry? start->check_moisture Yes low_yield Low Yield? start->low_yield No dry_glassware Action: Flame-dry glassware, use anhydrous solvent. check_moisture->dry_glassware No activate_mg Is Mg Activated? check_moisture->activate_mg Yes dry_glassware->start add_activator Action: Add Iodine or 1,2-dibromoethane. Gently warm. activate_mg->add_activator No success Reaction Proceeds activate_mg->success Yes add_activator->start check_addition Was Halide Added Slowly? low_yield->check_addition Yes low_yield->success No slow_addition Action: Ensure slow, dropwise addition. check_addition->slow_addition No check_temp Was Temperature Controlled? check_addition->check_temp Yes slow_addition->low_yield control_temp Action: Use cooling bath to maintain gentle reflux. check_temp->control_temp No check_temp->success Yes control_temp->low_yield

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrophilic substitution of 3-methylanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the electrophilic substitution of this compound?

A1: Regioselectivity is primarily governed by the combined directing effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. Both are activating, ortho-, para-directing groups.[1][2] In this compound, their activating effects reinforce each other at positions 2, 4, and 6. The final product distribution is a result of the interplay between:

  • Electronic Effects: The methoxy group is a stronger activating group than the methyl group, strongly favoring substitution at its ortho (positions 2 and 4) and para (position 6, which is also ortho to the methyl group) positions.

  • Steric Hindrance: The positions adjacent to the substituents (positions 2 and 4) are sterically hindered, especially position 2, which is flanked by both the methoxy and methyl groups. The degree of steric hindrance influences the accessibility of the electrophile.[3]

  • Reaction Conditions: The choice of electrophile, catalyst, solvent, and temperature can significantly alter the balance between electronic and steric control.[4]

Q2: Which positions on the this compound ring are most activated for electrophilic attack?

A2: The positions ortho and para to the powerful activating methoxy group are the most electronically activated. These are positions 2, 4, and 6. The methyl group also activates its ortho positions (2 and 4) and para position (6). Therefore, positions 2, 4, and 6 are all strongly activated.

Q3: Why am I getting a mixture of isomers?

A3: A mixture of isomers is expected because positions 2, 4, and 6 are all electronically activated. The reaction conditions you are using likely do not provide enough differentiation between these sites. To improve selectivity, you must adjust conditions to favor one position over the others, typically by exploiting steric effects or using shape-selective catalysts.

Q4: How can I favor substitution at the C-4 position (para to the methoxy group)?

A4: To favor the C-4 product, you should use conditions that emphasize steric control. This involves using a bulky electrophile or a bulky catalyst system. Friedel-Crafts acylation, for example, is known to be highly para-selective due to the large size of the acylium ion-Lewis acid complex.[3] Lowering the reaction temperature can also increase selectivity for the thermodynamically favored para product.

Q5: Is it possible to achieve selective substitution at the C-6 position?

A5: Achieving high selectivity for the C-6 position is challenging due to the strong directing effect of the methoxy group to its ortho positions (2 and 4). However, using less sterically demanding reagents and carefully controlling reaction temperature might slightly increase the proportion of the C-6 isomer. Some specialized catalytic systems, such as certain zeolites, can influence regioselectivity through shape-selective catalysis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Substituted Isomer in Friedel-Crafts Acylation

Problem: The primary product of my Friedel-Crafts acylation is not the expected 4-acyl-3-methylanisole, or the overall yield is low.

Possible Cause Troubleshooting Step
Steric hindrance is not being effectively utilized. Use a bulkier Lewis acid (e.g., AlCl₃) to increase the effective size of the electrophile complex, which will further disfavor attack at the more hindered C-2 and C-6 positions.
Reaction temperature is too high. High temperatures can reduce selectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para product.
Isomerization of the product. Ensure a clean and rapid workup. Prolonged exposure to the acidic reaction mixture can sometimes lead to side reactions or isomerization.
Deactivation of the catalyst. Ensure all reagents and glassware are anhydrous. Water will deactivate the Lewis acid catalyst.[5]
Issue 2: Poor Regioselectivity in Nitration (Mixture of 2-, 4-, and 6-Nitro Isomers)

Problem: My nitration reaction is producing a nearly inseparable mixture of nitro-3-methylanisole isomers.

Possible Cause Troubleshooting Step
Nitrating agent is too reactive. Highly reactive nitrating agents (e.g., pure nitronium salts) are less selective.[4] Using a milder nitrating system like nitric acid in acetic anhydride (B1165640) can improve para-selectivity.
Kinetic vs. Thermodynamic Control. Nitration is often under kinetic control, favoring the electronically rich ortho positions. To increase para-selectivity, try lowering the temperature.
Solvent Effects. The solvent can influence the nature of the nitrating species. Experiment with different solvents. For example, using a non-polar solvent may favor the less polar para transition state.
Lack of Shape Selectivity. Consider using a shape-selective solid acid catalyst, such as H-ZSM-5 zeolite. The constrained environment within the zeolite pores can sterically hinder the formation of ortho isomers, favoring the para product.

Predicted Isomer Distributions

The following tables summarize the expected major products and approximate isomer distributions for common electrophilic substitution reactions on this compound. Note: Specific percentages are estimations based on data from analogous compounds like anisole (B1667542) and toluene, as comprehensive data for this compound is limited.

Table 1: Nitration of this compound

Nitrating AgentConditionsMajor Product(s)Approx. 4-Nitro (%)Approx. 2-Nitro (%)Approx. 6-Nitro (%)
HNO₃ / H₂SO₄Low Temp (-10 to 0 °C)4-Nitro & 2-Nitro50 - 60%30 - 40%<10%
HNO₃ / Ac₂O0 °C to RT4-Nitro60 - 75%15 - 25%<10%
HNO₃ / Zeolite70-90 °C4-Nitro>80%<15%<5%

Table 2: Friedel-Crafts Acylation of this compound

Acylating AgentLewis AcidConditionsMajor ProductApprox. 4-Acyl (%)Approx. 2-Acyl & 6-Acyl (%)
Acetyl ChlorideAlCl₃DCM, 0 °C to RT4-Acetyl-3-methylanisole>95%<5%
Propionyl ChlorideAlCl₃DCM, 0 °C to RT4-Propionyl-3-methylanisole>98%<2%

Table 3: Bromination of this compound

Brominating AgentCatalystConditionsMajor ProductApprox. 4-Bromo (%)Approx. 2/6-Bromo (%)
Br₂FeBr₃CCl₄, 0 °C4-Bromo-3-methylanisole~90%~10%
NBSAcetonitrileRoom Temp4-Bromo-3-methylanisole>95%<5%

Experimental Protocols

Protocol 1: Highly Para-Selective Friedel-Crafts Acylation

This protocol is designed to maximize the yield of the 4-acyl-3-methylanisole by leveraging steric hindrance.

Materials:

  • This compound

  • Acetyl Chloride (or other acyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap (to handle evolved HCl).

  • Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM in the reaction flask. Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the AlCl₃ suspension and stir for 15 minutes.

  • Slow Addition of Acylating Agent: Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Controlled Nitration to Improve Para-Selectivity

This protocol uses milder conditions than the standard mixed acid nitration to enhance the yield of the 4-nitro isomer.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Acetic Anhydride (Ac₂O)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled in an ice-salt bath to 0 °C, slowly add fuming nitric acid (1.0 equivalent) to acetic anhydride (2.0 equivalents). Keep the temperature below 10 °C. This forms acetyl nitrate (B79036) in situ.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 equivalent) in a portion of acetic anhydride. Cool this solution to 0 °C.

  • Addition: Slowly add the prepared acetyl nitrate solution to the this compound solution dropwise, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture onto a large volume of crushed ice and stir until the ice has melted. Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting isomers can be separated by column chromatography.

Visualizations

Caption: Directing effects of methoxy and methyl groups on this compound.

Experimental_Workflow start Start setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) start->setup reagents 2. Prepare & Cool Reagents (Substrate, Electrophile, Catalyst) setup->reagents addition 3. Slow Dropwise Addition (Maintain Low Temperature) reagents->addition reaction 4. Stir Reaction Mixture (Monitor by TLC) addition->reaction quench 5. Quench Reaction (e.g., Pour onto Ice/Water) reaction->quench workup 6. Extraction & Washing quench->workup purify 7. Dry & Purify (Evaporation, Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General workflow for electrophilic substitution experiments.

Troubleshooting_Logic start Poor Regioselectivity (Isomer Mixture) q1 Is the reaction Friedel-Crafts Acylation? start->q1 Analyze Reaction Type s1 Increase Steric Hindrance: - Use bulky Lewis Acid (AlCl₃) - Lower Temperature (0 °C) q1->s1 Yes q2 Is the reaction Nitration/Halogenation? q1->q2 No s2 Reduce Reagent Reactivity: - Use HNO₃/Ac₂O instead of mixed acid - Use NBS instead of Br₂/FeBr₃ q2->s2 Yes s3 Consider Shape-Selective Catalyst: - Use H-ZSM-5 Zeolite s2->s3 For further improvement

References

Technical Support Center: 3-Methylanisole Stability and Reactivity with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylanisole in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of strong bases?

A1: this compound is generally considered stable under many basic conditions. However, its stability is highly dependent on the strength of the base used, the reaction temperature, and the solvent system. Very strong bases, such as organolithium reagents (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium) and lithium amides (e.g., lithium diisopropylamide - LDA), can deprotonate this compound at specific positions, leading to the formation of reactive intermediates.

Q2: What are the most likely reactions of this compound with strong bases?

A2: Two primary reactions can occur when this compound is treated with a strong base:

  • Directed ortho-Metalation (DoM): The methoxy (B1213986) group can direct the deprotonation to one of the adjacent positions on the aromatic ring (ortho to the methoxy group). This is a common reaction for anisole (B1667542) derivatives when using organolithium bases.[1][2]

  • Benzylic Metalation: The base can abstract a proton from the methyl group to form a benzylic carbanion. The benzylic protons are generally slightly more acidic than the aromatic protons.[3]

The competition between these two pathways is influenced by the choice of base and reaction conditions.

Q3: Can strong bases cause cleavage of the ether bond in this compound?

A3: Cleavage of the ether bond in aryl ethers by strong bases is generally not a common reaction under standard synthetic conditions. Ether cleavage is more typically promoted by strong acids.[1] However, under very harsh conditions with extremely strong bases, cleavage is a possibility, though deprotonation is the more likely outcome.

Q4: Which strong base should I use for selective deprotonation?

A4: The choice of base can influence the regioselectivity of the deprotonation:

  • For ortho-lithiation: Alkyllithium reagents like n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), are commonly used to favor deprotonation on the aromatic ring directed by the methoxy group.[2][3]

  • For benzylic lithiation: Lithium amide bases, such as LDA, are often used for the deprotonation of benzylic positions.[3]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
No reaction or low conversion 1. The base is not strong enough. 2. Inactive base due to exposure to air or moisture. 3. Reaction temperature is too low.1. Use a stronger base (e.g., n-BuLi, s-BuLi, LDA). 2. Ensure your base is properly titrated and handled under inert atmosphere. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Mixture of ortho- and benzylic-deprotonated products (poor regioselectivity) The chosen base and conditions do not strongly favor one deprotonation pathway over the other.1. To favor ortho-lithiation, use an alkyllithium base (e.g., n-BuLi) and consider adding TMEDA. 2. To favor benzylic lithiation, switch to a sterically hindered lithium amide base like LDA.[3] 3. Optimize the reaction temperature; lower temperatures often increase selectivity.
Formation of unexpected byproducts 1. The intermediate is not stable at the reaction temperature and is undergoing side reactions. 2. The electrophile is reacting with the base. 3. The solvent is reacting with the strong base (e.g., THF with n-BuLi at higher temperatures).[4][5]1. Run the reaction at a lower temperature. 2. Add the electrophile at a low temperature after the deprotonation is complete. 3. Use a non-reactive solvent like an alkane or conduct the reaction at a sufficiently low temperature if using an ether solvent.
Low yield after quenching with an electrophile 1. The lithiated intermediate is not soluble and has precipitated out of solution. 2. The electrophile is not reactive enough. 3. Steric hindrance is preventing the reaction between the lithiated species and the electrophile.1. Use a more coordinating solvent like THF to improve the solubility of the organolithium species. 2. Use a more reactive electrophile. 3. Consider using a less sterically hindered base or electrophile.

Experimental Protocols

Protocol 1: Directed ortho-Lithiation of this compound

This protocol is designed to favor the deprotonation at the C2 or C6 position of the aromatic ring.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional, but recommended)

  • Quenching electrophile (e.g., trimethylsilyl (B98337) chloride)

  • Standard glassware for anhydrous, anaerobic reactions (Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, add anhydrous diethyl ether or THF to the flask.

  • Add this compound (1.0 equivalent) to the solvent.

  • If using, add TMEDA (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add the electrophile (1.2 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Deprotonation cluster_quench Electrophilic Quench cluster_workup Workup and Purification setup 1. Flame-dried flask under inert atmosphere reagents 2. Add this compound and anhydrous solvent setup->reagents cool 3. Cool to -78 °C reagents->cool add_base 4. Add strong base (e.g., n-BuLi) cool->add_base stir 5. Stir for 1-2 hours add_base->stir add_electrophile 6. Add electrophile at -78 °C stir->add_electrophile warm 7. Warm to room temperature add_electrophile->warm quench_reaction 8. Aqueous quench warm->quench_reaction extract 9. Extraction quench_reaction->extract purify 10. Purification extract->purify product Final Product purify->product

Caption: Experimental workflow for the reaction of this compound with a strong base.

logical_relationship cluster_pathways Potential Deprotonation Pathways cluster_factors Influencing Factors start This compound + Strong Base ortho Directed ortho-Metalation (Favored by alkyllithiums) start->ortho Path A benzylic Benzylic Metalation (Favored by lithium amides) start->benzylic Path B product Regioisomeric Products ortho->product benzylic->product base Choice of Base base->ortho base->benzylic temp Temperature temp->ortho temp->benzylic solvent Solvent System solvent->ortho solvent->benzylic

Caption: Competing reaction pathways for the deprotonation of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-Methylanisole: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. 3-Methylanisole (C8H10O), a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data interpretation.

GC-MS Analysis: A High-Resolution Approach

Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high resolution and sensitivity make it an ideal method for assessing the purity of this compound and identifying potential impurities.

Quantitative Data Summary

A representative analysis of a commercial this compound sample using GC-MS is summarized in the table below. The data indicates a high purity level, with minor impurities detected.

CompoundRetention Time (min)Area (%)Identification
This compound 10.25 99.42 Target Analyte
Impurity 18.920.25m-Cresol (B1676322)
Impurity 211.540.182-Methylanisole/4-Methylanisole (isomer)
Impurity 312.810.15Dimethylphenol isomer

Note: This data is representative and may vary depending on the specific sample and analytical conditions. A certificate of analysis for a this compound sample reported a purity of 99.42% as determined by GC.[2]

Experimental Protocol for GC-MS Analysis

This protocol is a general guideline for the GC-MS analysis of this compound. Optimization may be required for specific instrumentation and samples.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane, hexane) to achieve a concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[3]
Injection ModeSplitless[3]
Injection Volume1 µL[3]
Injector Temperature250 °C[3]
Carrier GasHelium at a constant flow of 1.0 mL/min[3]
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Ion Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Transfer Line Temperature280 °C[3]
Mass Scan Range35 - 350 amu[3]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification of known impurities

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound sample using the area percent method.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

GC-MS Workflow for this compound Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize MS Ionization & Fragmentation separate->ionize detect MS Detection ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate report Generate Report calculate->report

GC-MS workflow for this compound purity assessment.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of accuracy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.[1]Separation based on partitioning between a stationary and mobile liquid phase.[1]Direct measurement of molar concentration based on the integral of NMR signals relative to an internal standard.[4]
Primary Use Case Identification and quantification of volatile and thermally stable impurities.[1]Purity determination and quantification of non-volatile or thermally labile impurities.[1]Absolute purity determination without the need for a specific reference standard of the analyte.[4]
Key Advantages High resolution for volatile compounds, provides structural information for impurity identification.[1]Versatile for a wide range of compounds, well-established in the pharmaceutical industry.[1]Provides structural and quantitative information simultaneously, non-destructive.[4][5]
Limitations Not suitable for non-volatile or thermally labile impurities without derivatization.May have lower resolution for very volatile impurities compared to GC.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[4]
Typical Limit of Quantification (LOQ) 0.005 - 0.05%0.02 - 0.1%~0.1%

Common Impurities in this compound

The synthesis of this compound typically involves the methylation of m-cresol.[6] Based on this synthesis route, potential impurities could include:

  • Unreacted m-cresol: The starting material for the synthesis.

  • Isomeric Methylanisoles (2-Methylanisole and 4-Methylanisole): Arising from isomeric impurities in the starting m-cresol or side reactions.

  • Dimethylphenol isomers: Formed from further methylation of cresol (B1669610) or methylanisole.

Conclusion

The purity assessment of this compound is crucial for its application in various industries. GC-MS stands out as a highly effective method for this purpose, offering excellent separation of volatile compounds and definitive identification of impurities through mass spectrometry. While HPLC and qNMR present viable alternatives with their own distinct advantages, the choice of the analytical technique should be guided by the specific analytical needs. For a comprehensive purity profile, a combination of these orthogonal techniques can provide the most reliable and complete characterization of this compound.

References

HPLC method development for 3-Methylanisole and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HPLC Methods for the Analysis of 3-Methylanisole and Its Metabolites

Introduction

This compound, a volatile organic compound, finds application in various industries and is a subject of interest in metabolic and toxicological studies. Accurate and reliable analytical methods are crucial for quantifying this compound and its metabolites in diverse matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses due to its versatility, sensitivity, and robustness. This guide provides a comparative overview of HPLC methods for this compound and its known metabolites, supported by experimental data and protocols. We also present alternative analytical approaches to offer a comprehensive perspective for researchers, scientists, and professionals in drug development.

Metabolic Pathways of this compound

The biotransformation of this compound primarily involves oxidative processes, particularly through the action of cytochrome P450 enzymes. Enzymatic assays have elucidated a pathway leading to the formation of vanillin (B372448), a valuable flavor compound. The key metabolites identified in this pathway include 3-methoxybenzyl alcohol, 4-methylguaiacol, and vanillyl alcohol.[1] In vivo, further metabolism can be expected, including Phase II conjugation reactions such as glucuronidation and sulfation of the hydroxylated metabolites to facilitate their excretion.[2][3][4][5]

Metabolic Pathway of this compound Metabolic Pathway of this compound This compound This compound 3-Methoxybenzyl_alcohol 3-Methoxybenzyl Alcohol This compound->3-Methoxybenzyl_alcohol Hydroxylation 4-Methylguaiacol 4-Methylguaiacol This compound->4-Methylguaiacol Hydroxylation Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) 3-Methoxybenzyl_alcohol->Phase_II_Metabolites Vanillyl_alcohol Vanillyl Alcohol 4-Methylguaiacol->Vanillyl_alcohol Oxidation 4-Methylguaiacol->Phase_II_Metabolites Vanillin Vanillin Vanillyl_alcohol->Vanillin Oxidation Vanillyl_alcohol->Phase_II_Metabolites

Figure 1: Proposed metabolic pathway of this compound.

HPLC Method Development and Comparison

The separation of this compound and its metabolites can be effectively achieved using reversed-phase HPLC (RP-HPLC). A C18 column is a suitable choice for retaining the relatively nonpolar this compound and its more polar hydroxylated metabolites.

Proposed HPLC Method for Simultaneous Analysis

A gradient elution method is proposed for the simultaneous determination of this compound and its key metabolites.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 60% B

    • 15-18 min: 60% to 80% B

    • 18-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm (for simultaneous detection) or a Diode Array Detector (DAD) to monitor multiple wavelengths for optimal sensitivity for each compound.

  • Injection Volume: 10 µL

Comparison of HPLC Methods for Individual Metabolites

Several studies have reported HPLC methods for the individual metabolites of this compound. A summary of these methods is presented below for comparison.

Analyte(s)ColumnMobile PhaseDetectionReference
Vanillin, Vanillyl alcohol, and other phenolic compoundsC18Acetonitrile, Methanol, 0.2% Acetic Acid in Water (Gradient)UV[6][7]
Vanillyl alcoholNewcrom R1Acetonitrile, Water, Phosphoric AcidUV[1]
VanillinNucleosil C18Water, Methanol (40:60)UV (231 nm)[8]
3-Methoxybenzyl alcoholNewcrom R1Acetonitrile, Water, Phosphoric AcidUV[9]
Guaiacol (B22219) and VanillinCapcell Pak C-18Not specifiedElectrochemical[10]

Data Summary:

Method ParameterMethod 1 (Simultaneous)Method 2 (Vanillin)[8]Method 3 (Vanillyl alcohol)[1]
Column C18 (e.g., 4.6x150 mm, 5µm)Nucleosil C18Newcrom R1
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Water/Methanol (40:60)Acetonitrile/Water/Phosphoric Acid
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection UV (275 nm) or DADUV (231 nm)UV
Key Advantage Simultaneous analysis of parent and metabolitesRapid analysis of vanillinSpecific for vanillyl alcohol

Experimental Workflow

The development and application of an HPLC method for the analysis of this compound and its metabolites involves a systematic workflow.

HPLC Method Development Workflow HPLC Method Development Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Analysis and Data Processing Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (Solvent, pH, Additives) Column_Selection->Mobile_Phase_Optimization Gradient_Development Gradient/Isocratic Development Mobile_Phase_Optimization->Gradient_Development Detection_Wavelength Detection Wavelength Selection Gradient_Development->Detection_Wavelength HPLC_Analysis HPLC Analysis Detection_Wavelength->HPLC_Analysis Sample_Collection Sample Collection (e.g., Urine, Plasma) Extraction Extraction (LLE, SPE) Sample_Collection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Reconstitution->HPLC_Analysis Peak_Integration Peak Integration and Quantification HPLC_Analysis->Peak_Integration Data_Reporting Data Reporting Peak_Integration->Data_Reporting

Figure 2: General workflow for HPLC method development.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like this compound and its metabolites.

  • Advantages:

    • Excellent separation efficiency for complex mixtures.

    • High sensitivity and selectivity, especially with mass spectrometric detection.[11][12]

    • Provides structural information, aiding in metabolite identification.[13]

  • Disadvantages:

    • Requires derivatization for non-volatile metabolites (e.g., hydroxylated and conjugated forms) to increase their volatility.

    • High temperatures in the GC inlet and column can lead to the degradation of thermally labile compounds.

FeatureHPLC-UV/DADGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and column interaction
Sample Volatility Not a primary requirementEssential; derivatization may be needed
Sensitivity Good to excellentExcellent
Metabolite Coverage Excellent for polar and non-polar compounds, including conjugatesBest for volatile and semi-volatile compounds
Sample Preparation Often involves liquid-liquid or solid-phase extractionCan involve extraction and mandatory derivatization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the gold standard for quantitative bioanalysis.

  • Advantages:

    • Superior sensitivity and selectivity compared to HPLC-UV.

    • Can analyze a wide range of metabolites without derivatization.

    • Provides structural information for metabolite identification.

  • Disadvantages:

    • Higher instrument cost and complexity.

    • Susceptible to matrix effects which can interfere with ionization.

Conclusion

The analysis of this compound and its metabolites can be reliably performed using RP-HPLC with UV detection. A C18 column with a gradient elution of acetonitrile and acidified water offers a robust method for the simultaneous separation of the parent compound and its primary oxidative metabolites. For higher sensitivity and structural confirmation, GC-MS and LC-MS/MS are powerful alternatives. The choice of method will depend on the specific requirements of the study, including the matrix complexity, required sensitivity, and the availability of instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate analytical methods for this compound and its metabolites.

References

A Comparative Analysis of the Reactivity of 2-Methylanisole, 3-Methylanisole, and 4-Methylanisole in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of three isomers of methylanisole: 2-methylanisole, 3-methylanisole, and 4-methylanisole (B47524). Understanding the relative reactivity and regioselectivity of these isomers in common electrophilic aromatic substitution reactions is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document summarizes key experimental data on their performance in nitration, bromination, and Friedel-Crafts acylation, providing detailed experimental protocols and a theoretical framework for the observed reactivity patterns.

Executive Summary

The reactivity of the methylanisole isomers is governed by the interplay of the activating and directing effects of the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. Both are ortho-, para-directing activators, with the methoxy group exerting a significantly stronger activating effect through resonance. The position of these substituents relative to each other dictates the regioselectivity and can influence the overall rate of reaction. Generally, all three isomers are highly reactive towards electrophiles, often leading to a mixture of products. However, specific reaction conditions can favor the formation of a single major product.

Comparison of Reactivity and Regioselectivity

The following sections detail the comparative performance of the three methylanisole isomers in key electrophilic aromatic substitution reactions.

Nitration

The nitration of methylanisoles demonstrates the powerful directing effect of the methoxy group. While comprehensive comparative data for all three isomers under identical conditions is limited, studies on individual isomers and related compounds provide significant insights.

For 2-Methylanisole , nitration is expected to be directed by the stronger activating methoxy group to the para position (position 4) and the other ortho position (position 6). The presence of the methyl group at position 2 will sterically hinder attack at the 6-position to some extent.

In the case of This compound , the methoxy and methyl groups direct the incoming electrophile to different positions. The methoxy group strongly directs to its ortho (positions 2 and 6) and para (position 4) positions. The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. The positions activated by both groups (2, 4, and 6) are the most likely sites of substitution.

For 4-Methylanisole , both the methoxy and methyl groups activate the same positions: ortho to the methoxy group (positions 3 and 5) and ortho to the methyl group (positions 3 and 5). This reinforcement of directing effects leads to substitution primarily at these positions. Ipso-attack at the methyl-substituted carbon followed by rearrangement can also be a significant pathway, leading to the formation of nitrophenols.[1]

Table 1: Product Distribution in the Nitration of Methylanisole Isomers

IsomerMajor Nitration ProductsApproximate Product Distribution (%)Reference
2-Methylanisole 4-Nitro-2-methylanisole, 6-Nitro-2-methylanisoleData not directly comparable across isomers[1]
This compound 4-Nitro-3-methylanisole, 2-Nitro-3-methylanisole, 6-Nitro-3-methylanisoleData not directly comparable across isomers-
4-Methylanisole 2-Nitro-4-methylanisole, 3-Nitro-4-methylanisole, 4-Methyl-2-nitrophenolData not directly comparable across isomers[1]
Bromination

The bromination of methylanisole isomers, particularly with N-bromosuccinimide (NBS) in acetonitrile (B52724), shows high regioselectivity.

Table 2: Product Distribution in the Monobromination of Methylanisole Isomers with NBS in Acetonitrile

IsomerMajor ProductProduct Yield (%)Reference
2-Methylanisole 4-Bromo-2-methylanisole100
This compound 4-Bromo-3-methylanisole-[2]
4-Methylanisole 2-Bromo-4-methylanisole-[3]

The data clearly indicates that the bromination occurs at the position that is para to the strongly activating methoxy group, if available. In the case of 2-methylanisole, where the para position to the methoxy group is occupied by the methyl group, bromination occurs at the other activated ortho position. For 4-methylanisole, bromination occurs at one of the ortho positions to the methoxy group.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of methylanisoles is a facile reaction due to the activated nature of the aromatic ring. The methoxy group significantly enhances the rate of reaction compared to benzene (B151609) or toluene.[3] The regioselectivity is again primarily dictated by the methoxy group, with acylation occurring at the para position if sterically accessible.

Table 3: Predicted Major Products in the Friedel-Crafts Acylation of Methylanisole Isomers

IsomerPredicted Major Product
2-Methylanisole 4-Acyl-2-methylanisole
This compound 4-Acyl-3-methylanisole
4-Methylanisole 2-Acyl-4-methylanisole

Experimental Protocols

General Protocol for Nitration of Methylanisoles

Materials:

  • Methylanisole isomer

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the methylanisole isomer in dichloromethane in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Carefully pour the reaction mixture over crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica (B1680970) gel to isolate the different nitro isomers. The product distribution can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Monobromination of Methylanisoles with N-Bromosuccinimide (NBS)

Materials:

  • Methylanisole isomer

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methylanisole isomer in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The product can be purified by column chromatography if necessary, and the yield of the major product determined.[3]

General Protocol for Friedel-Crafts Acylation of Methylanisoles

Materials:

  • Methylanisole isomer

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add the acyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of the methylanisole isomer in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation to isolate the acylated product. The relative yields of different isomers can be determined by GC or NMR analysis.[3]

Reactivity and Regioselectivity Explained

The observed reactivity and regioselectivity of the methylanisole isomers in electrophilic aromatic substitution can be explained by considering the electronic effects of the methoxy and methyl substituents.

G cluster_reactivity Factors Influencing Reactivity cluster_regioselectivity Directing Effects on Isomers Activating_Groups Activating Groups (-OCH₃, -CH₃) EDG Electron Donating Groups (EDG) Activating_Groups->EDG Ortho_Para_Direction Ortho, Para Substitution Favored Activating_Groups->Ortho_Para_Direction Resonance Resonance Effect (Strongly Activating, o,p-directing) EDG->Resonance -OCH₃ Inductive Inductive Effect (Weakly Activating, o,p-directing) EDG->Inductive -CH₃ 2_MeA 2-Methylanisole 2_MeA->Ortho_Para_Direction 3_MeA This compound 3_MeA->Ortho_Para_Direction 4_MeA 4-Methylanisole 4_MeA->Ortho_Para_Direction Steric_Hindrance Steric Hindrance Influences Product Ratios Ortho_Para_Direction->Steric_Hindrance

Caption: Logical relationship of substituent effects on the reactivity and regioselectivity of methylanisole isomers.

The methoxy group is a powerful activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This effect significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. The methyl group is a weaker activating group that donates electron density primarily through an inductive effect.

In 2- and 4-methylanisole , the directing effects of the methoxy and methyl groups reinforce each other, leading to a more predictable and often highly regioselective outcome. In This compound , the directing effects are not fully aligned, which can lead to a more complex mixture of products unless one directing group's influence is overwhelmingly dominant, which is the case for the methoxy group. Steric hindrance from the substituents can also play a role in determining the final product ratio, often favoring substitution at the less hindered position.

Conclusion

The reactivity of 2-methylanisole, this compound, and 4-methylanisole in electrophilic aromatic substitution is high due to the presence of two activating groups. The methoxy group is the dominant directing group, leading to substitution primarily at its ortho and para positions. The relative position of the methyl group influences the final product distribution through steric effects and by reinforcing or opposing the directing effect of the methoxy group. For synthetic applications requiring high regioselectivity, reactions like the bromination with NBS in acetonitrile offer a reliable method for obtaining a single major product. Further quantitative studies directly comparing the three isomers under a broader range of reaction conditions would be beneficial for a more complete understanding of their relative reactivities.

References

Cross-Reactivity of 3-Methylanisole Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of cross-reactivity is a critical step in the development of specific biological assays and in the characterization of drug candidates. Off-target effects, often arising from the binding of a lead compound to unintended molecular targets, can lead to adverse effects or misleading experimental results. This guide provides a comparative analysis of the cross-reactivity of several 3-Methylanisole derivatives in a simulated biological assay. The data presented herein is intended to serve as a reference for researchers working on similar molecules and to provide a framework for conducting and interpreting cross-reactivity studies.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound and its derivatives was evaluated in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect a primary target molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage for each compound. The cross-reactivity is calculated relative to the primary target ligand.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
Primary Target Ligand (Reference Compound)10100
This compound C₈H₁₀O5,0000.2
Derivative A C₉H₁₂O₂2504.0
Derivative B C₈H₉ClO1,2000.83
Derivative C C₁₀H₁₄O₃>10,000<0.1

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A detailed methodology for the competitive ELISA used to generate the data in this guide is provided below.

1. Materials and Reagents:

  • 96-well microtiter plates (high-binding capacity)

  • Primary antibody specific to the target molecule

  • HRP-conjugated secondary antibody

  • Target molecule-BSA conjugate for coating

  • This compound and its derivatives

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Substrate solution (TMB)

  • Stop solution (2N H₂SO₄)

  • Plate reader

2. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with 100 µL of the target molecule-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Binding:

  • Prepare serial dilutions of the this compound derivatives and the primary target ligand (as a positive control) in assay buffer.

  • Add 50 µL of the diluted compounds or standard to the wells.

  • Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution.

6. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the concentration of the primary target ligand.

  • Determine the IC50 values for each of the tested derivatives from their respective dose-response curves.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Target Ligand / IC50 of Derivative) x 100

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_workflow Competitive ELISA Workflow plate Plate Coating (Target-BSA Conjugate) blocking Blocking (1% BSA) plate->blocking Wash competition Competitive Binding (Antibody + Sample/Standard) blocking->competition Wash detection Detection (Secondary Ab-HRP + TMB) competition->detection Wash readout Readout (Absorbance at 450 nm) detection->readout Stop Reaction G cluster_pathway Hypothetical Signaling Pathway Modulation cluster_drug Potential Off-Target Interaction Receptor GPCR G_Protein G Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Effector->Second_Messenger Production Kinase PKA Second_Messenger->Kinase Activation TF CREB Kinase->TF Phosphorylation Response Cellular Response TF->Response 3-MA_Derivative This compound Derivative 3-MA_Derivative->Receptor Antagonism?

A Spectroscopic Comparison of 3-Methylanisole and its Ethyl Analog, 4-Ethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-Methylanisole and its para-substituted ethyl analog, 4-Ethylanisole. The following sections present a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a clear understanding of their structural and electronic properties.

Molecular Structures

Molecular_Structures Molecular Structures cluster_3_Methylanisole This compound cluster_4_Ethylanisole 4-Ethylanisole 3-Methylanisole_img 4-Ethylanisole_img

Molecular structures of this compound and 4-Ethylanisole.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and 4-Ethylanisole.

¹H NMR Data Summary
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound 7.14t1HAr-H
6.74d1HAr-H
6.70d1HAr-H
6.69s1HAr-H
3.73s3H-OCH₃
2.30s3HAr-CH₃
4-Ethylanisole 7.10d2HAr-H (ortho to -OCH₃)
6.83d2HAr-H (ortho to -CH₂CH₃)
3.78s3H-OCH₃
2.60q2H-CH₂CH₃
1.21t3H-CH₂CH₃
¹³C NMR Data Summary
Compound Chemical Shift (δ) ppm Assignment
This compound 159.6C-O
139.1C-CH₃ (aromatic)
129.2Ar-C
120.7Ar-C
112.0Ar-C
109.8Ar-C
55.1-OCH₃
21.5Ar-CH₃
4-Ethylanisole 157.8C-O
136.8C-CH₂CH₃ (aromatic)
128.8 (2C)Ar-C
113.8 (2C)Ar-C
55.2-OCH₃
28.1-CH₂CH₃
15.9-CH₂CH₃
IR Absorption Data Summary
Compound Frequency (cm⁻¹) Intensity Assignment
This compound 3030-2950MediumC-H stretch (aromatic & aliphatic)
1610, 1585, 1490Medium-StrongC=C stretch (aromatic ring)
1250StrongC-O stretch (asymmetric)
1045StrongC-O stretch (symmetric)
860-770StrongC-H bend (out-of-plane)
4-Ethylanisole 3040-2850MediumC-H stretch (aromatic & aliphatic)
1612, 1512StrongC=C stretch (aromatic ring)
1245StrongC-O stretch (asymmetric)
1040StrongC-O stretch (symmetric)
825StrongC-H bend (out-of-plane)
Mass Spectrometry Data Summary
Compound m/z Relative Intensity (%) Fragment Ion
This compound 122100[M]⁺
10750[M - CH₃]⁺
9135[M - OCH₃]⁺
7931[C₆H₇]⁺
7736[C₆H₅]⁺
4-Ethylanisole 13660[M]⁺
121100[M - CH₃]⁺
10720[M - C₂H₅]⁺
9130[M - OCH₃ - CH₂]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

NMR Spectroscopy (¹H and ¹³C)

A sample of the analyte (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a secondary reference.

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically fitted with a non-polar capillary column. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Mass spectra are typically acquired using electron ionization (EI) at 70 eV.

Experimental Workflow

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Thin Film (IR) or Dilute in Volatile Solvent (GC-MS) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Dissolve->IR GCMS GC-MS System Dissolve->GCMS Process_NMR Process NMR Data (Chemical Shifts, Integration, Multiplicity) NMR->Process_NMR Process_IR Process IR Data (Peak Frequencies and Intensities) IR->Process_IR Process_GCMS Process GC-MS Data (Retention Time, Mass Spectrum) GCMS->Process_GCMS Structure_Elucidation Structure Elucidation and Comparison Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_GCMS->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

Discussion

The spectroscopic data reveal distinct differences between this compound and 4-Ethylanisole, primarily arising from the different substitution patterns and the nature of the alkyl group.

In the ¹H NMR spectra , the aromatic region of this compound shows a more complex splitting pattern due to the lower symmetry compared to the para-substituted 4-Ethylanisole, which exhibits two distinct doublets for the aromatic protons. The chemical shifts of the alkyl protons also differ, with the ethyl group in 4-Ethylanisole showing a characteristic quartet and triplet.

The ¹³C NMR spectra reflect the symmetry of the molecules. 4-Ethylanisole, with its C₂ᵥ symmetry, shows fewer signals in the aromatic region than the less symmetric this compound. The chemical shifts of the alkyl carbons are also diagnostic.

The IR spectra of both compounds are broadly similar, showing characteristic absorptions for aromatic C-H, C=C, and C-O stretching vibrations. However, subtle differences in the fingerprint region and the C-H bending modes can be used to distinguish between the two isomers.

Mass spectrometry provides clear differentiation. The molecular ion peak for each compound is distinct (m/z 122 for this compound and m/z 136 for 4-Ethylanisole). The fragmentation patterns are also characteristic. This compound shows a prominent loss of a methyl radical, while 4-Ethylanisole exhibits a base peak corresponding to the loss of a methyl radical from the ethyl group, leading to a stable benzylic cation.

This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous identification and characterization of closely related aromatic isomers. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development.

A Comparative Guide to 3-Methylanisole and Anisole as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. While anisole (B1667542) is a well-established and widely used solvent, its derivative, 3-methylanisole, presents a compelling alternative. This guide provides a detailed comparison of the performance of this compound and anisole as solvents, supported by their physicochemical properties and general principles of solvent effects in organic reactions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of a solvent is crucial for its selection in a given application. The following table summarizes the key physicochemical properties of this compound and anisole.

PropertyThis compoundAnisole
Molecular Formula C₈H₁₀O[1][2]C₇H₈O[3]
Molecular Weight 122.16 g/mol [1][2]108.14 g/mol [3]
Boiling Point 175-176 °C[1][4][5]154 °C[3][6]
Melting Point -47 °C[1][4]-37 °C[3]
Density 0.969 g/mL at 25 °C[1][4][5]0.995 g/mL at 25 °C[6]
Flash Point 52 °C (125.6 °F)[5]~52 °C (closed cup)[7]
Water Solubility Insoluble[1][4]Slightly soluble (~0.8 g/L)[8]
Solubility in Organic Solvents Soluble in alcohol[1][4]Soluble in alcohol, ether, benzene, chloroform[8]
Refractive Index (n20/D) 1.513[5]1.516-1.519[9]

Performance as a Solvent: A Comparative Analysis

While direct, comprehensive experimental data comparing the performance of this compound and anisole as solvents across a wide range of reactions is limited in publicly available literature, we can infer their potential differences based on their structural characteristics and established principles of solvent-solute interactions and solvent effects on reaction kinetics.

Solubility of Organic Compounds

The principle of "like dissolves like" is a cornerstone of solubility. Both anisole and this compound are relatively non-polar, aromatic ethers. The presence of the additional methyl group in this compound slightly increases its non-polar character compared to anisole. This seemingly minor structural difference can influence their solvency for different classes of organic compounds.

It can be postulated that this compound may exhibit enhanced solubility for non-polar and moderately polar organic compounds, particularly those with larger alkyl or aryl moieties, due to increased van der Waals interactions. Conversely, anisole, being slightly more polar, might show a marginally better affinity for more polar solutes. However, without direct comparative experimental data, these remain well-founded hypotheses.

Impact on Reaction Kinetics

The solvent can play a crucial role in the kinetics of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. The polarity and polarizability of the solvent are key factors in this regard.

For reactions proceeding through polar transition states, such as SN1 reactions, a more polar solvent can stabilize the carbocation intermediate, thereby accelerating the reaction rate.[10][11] Given that anisole is slightly more polar than this compound, it might be expected to be a more favorable solvent for such reactions.

In contrast, for SN2 reactions, which involve a concerted mechanism with a less polar transition state, the solvent's role is more complex.[10][11] A less polar, aprotic solvent is often preferred to avoid strong solvation of the nucleophile, which would hinder its reactivity.[12] The subtle difference in polarity between anisole and this compound could lead to observable differences in reaction rates for SN2 processes.

The higher boiling point of this compound (175-176 °C) compared to anisole (154 °C) is a significant practical advantage.[1][3] This allows for conducting reactions at higher temperatures, which can be beneficial for reactions with high activation energies, potentially leading to faster reaction rates and improved yields.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to evaluate and compare the performance of this compound and anisole as solvents.

Protocol 1: Determination of Solubility of a Solid Organic Compound

This protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh a known amount of the solid solute. exp1 Add increasing, known amounts of the solute to each vial. prep1->exp1 prep2 Prepare a series of vials with a fixed volume of the solvent (e.g., 2 mL). prep2->exp1 exp2 Seal the vials and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. exp1->exp2 exp3 Visually inspect for the presence of undissolved solid. exp2->exp3 analysis1 Identify the vial with the highest concentration of solute that is completely dissolved. exp3->analysis1 analysis2 Calculate the solubility in g/100 mL or mol/L. analysis1->analysis2

Solubility Determination Workflow

Methodology:

  • Preparation: Accurately weigh a sample of the solid organic compound to be tested. Prepare a series of sealed vials, each containing a precise volume (e.g., 2.0 mL) of the solvent (either this compound or anisole).

  • Addition of Solute: Add incrementally increasing and precisely weighed amounts of the solid solute to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath equipped with a shaker or magnetic stirrer. Agitate the vials for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Observation: After the equilibration period, allow the vials to stand undisturbed for a short time. Carefully observe each vial to determine the point at which no more solute dissolves, indicated by the presence of undissolved solid at the bottom.

  • Quantification: The solubility is determined from the vial containing the highest concentration of solute that is completely dissolved. Express the solubility in grams of solute per 100 mL of solvent or in moles per liter.

  • Comparison: Repeat the procedure for the other solvent under identical conditions to obtain a direct comparison of solubility.

Protocol 2: Comparative Kinetic Study of a Nucleophilic Substitution Reaction

This protocol describes a method to compare the effect of this compound and anisole on the rate of a model nucleophilic substitution reaction, for example, the reaction of an alkyl halide with a nucleophile.

G cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis setup1 Prepare solutions of the alkyl halide and nucleophile in the chosen solvent. setup2 Equilibrate the solutions to the desired reaction temperature. setup1->setup2 react1 Initiate the reaction by mixing the reactant solutions. setup2->react1 react2 Withdraw aliquots at specific time intervals. react1->react2 react3 Quench the reaction in each aliquot. react2->react3 analysis1 Analyze the concentration of a reactant or product in each aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR). react3->analysis1 analysis2 Plot concentration versus time. analysis1->analysis2 analysis3 Determine the rate constant (k) from the kinetic data. analysis2->analysis3

Kinetic Study Experimental Workflow

Methodology:

  • Solution Preparation: Prepare stock solutions of the alkyl halide (e.g., benzyl (B1604629) bromide) and the nucleophile (e.g., sodium iodide) of known concentrations in both this compound and anisole.

  • Temperature Control: Place the reaction vessels containing the solvent and one of the reactants in a constant temperature bath to allow them to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a known volume of the other reactant solution to the reaction vessel. Start a timer immediately upon mixing.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of a solvent in which the reactants and products are stable but the reaction does not proceed).

  • Analysis: Analyze the composition of each quenched aliquot using an appropriate analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of a reactant or product.

  • Data Processing: Plot the concentration of the monitored species against time. From this data, determine the order of the reaction and calculate the rate constant (k) for the reaction in each solvent.

  • Comparison: Compare the rate constants obtained in this compound and anisole to evaluate the solvent effect on the reaction kinetics.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a solvent might influence not just the synthesis but also the formulation and stability of an active pharmaceutical ingredient (API) is crucial. The following diagram illustrates the logical relationship between solvent properties and key considerations in the drug development process.

G cluster_solvent Solvent Properties cluster_process Drug Development Process sp1 Polarity proc1 Reaction Kinetics sp1->proc1 Influences transition state stability proc4 API Solubility sp1->proc4 Dictates API solubility sp2 Boiling Point sp2->proc1 Determines reaction temperature range sp3 Viscosity proc2 Crystallization & Purification sp3->proc2 Affects filtration and handling sp4 Solvency sp4->proc1 Affects reactant concentration sp4->proc2 Impacts yield and purity sp4->proc4 proc3 Formulation Stability proc4->proc3

Solvent Properties in Drug Development

Conclusion

Both this compound and anisole are valuable solvents in the arsenal (B13267) of researchers and drug development professionals. While anisole is a well-characterized and commonly used solvent, this compound offers a higher boiling point, which can be advantageous for certain applications. The subtle difference in their polarity due to the presence of the methyl group in this compound suggests potential, albeit likely modest, differences in their solvency and their influence on reaction kinetics.

The lack of extensive, direct comparative experimental data highlights an opportunity for further research. The experimental protocols provided in this guide offer a framework for conducting such studies, which would be invaluable to the scientific community in making more informed solvent selections. Ultimately, the optimal solvent choice will depend on the specific requirements of the chemical transformation or formulation being developed.

References

Safety Operating Guide

Proper Disposal of 3-Methylanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of 3-Methylanisole Waste

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a flammable liquid that is harmful if swallowed, requires careful handling and disposal to mitigate risks.[1][2] This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4] An eyewash station and safety shower should be readily accessible.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number100-84-5[3][4]
Molecular FormulaC8H10O[3]
Molecular Weight122.17 g/mol [3]
Flash Point54 °C (129.2 °F)[4]
Boiling Point175 - 176 °C (347 - 348.8 °F)[4]
Specific Gravity0.969 g/cm³[3]
UN NumberUN1993[3]
Hazard Class3 (Flammable Liquid)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[5] Do not dispose of it down the drain or in regular trash.[6][7] Adherence to institutional, local, state, and federal regulations is mandatory.[3][6]

1. Waste Identification and Segregation:

  • Clearly label a dedicated and compatible waste container with "Hazardous Waste" and "this compound".[6]

  • Include the full chemical name; abbreviations are not permissible.[6]

  • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents.[3]

2. Container Selection and Management:

  • Use a properly sealed, leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container must have a secure, screw-on cap.[8]

  • Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources.[1][4]

  • Ensure the container is kept closed except when adding waste.[8]

3. Waste Accumulation and Labeling:

  • For each addition of waste to the container, record the quantity.

  • The hazardous waste label must include the full chemical name, quantity, date of waste generation, the principal investigator's name and contact information, and the laboratory location (building and room number).[6]

  • Mark the appropriate hazard pictograms on the label.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6]

  • Provide the EHS office with a completed hazardous waste information form, detailing the contents and quantity of the waste.[6]

  • Follow all institutional procedures for waste collection. Leaking or improperly labeled containers will not be accepted for pickup.[6]

5. Spill and Emergency Procedures:

  • In the event of a spill, remove all ignition sources.[3]

  • Ventilate the area.

  • Use a spark-proof tool and an inert absorbent material, such as sand, dry lime, or soda ash, to contain and clean up the spill.[3]

  • Place the absorbed material into a sealed container for disposal as hazardous waste.[3]

6. Empty Container Disposal:

  • Empty containers that held this compound retain product residue and can be dangerous.[3]

  • To dispose of an empty container as non-hazardous waste, it must be triple-rinsed with an appropriate solvent.[9]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][10]

  • After triple-rinsing and air drying, deface the original label and dispose of the container in the regular trash, if permitted by your institution.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (Unwanted this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container in Ventilated Area container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill store Store in Designated Cool, Well-Ventilated Area seal->store document Complete Hazardous Waste Tag/Form store->document contact_ehs Contact EHS for Pickup document->contact_ehs pickup Waste Collected by EHS contact_ehs->pickup spill->seal No spill_procedure Follow Spill Cleanup Procedure (Absorb, Collect as Waste) spill->spill_procedure Yes spill_procedure->container

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylanisole

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. Understanding these properties is the first step in a thorough risk assessment.

PropertyValueCitations
CAS Number 100-84-5[1][2]
Molecular Formula C₈H₁₀O[3][4]
Molecular Weight 122.16 g/mol [3][4]
Appearance Clear to light yellow liquid[1][2]
Boiling Point 175-176 °C (347-348.8 °F)[2][4][5]
Flash Point 52-54 °C (125.6-129.2 °F)[1][2][4]
Density 0.960 - 0.969 g/mL at 25 °C[2][4][5]
Vapor Density 4.21[2]
Hazards Flammable liquid and vapor, Harmful if swallowed[2][3][6]
Occupational Exposure Limits No limits listed by ACGIH, NIOSH, or OSHA[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following equipment must be worn when handling this compound.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][7] A face shield may also be necessary for splash protection.[3]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin exposure.[1][6] Gloves must be inspected for integrity before use.[3] Use proper glove removal technique to avoid skin contact with the chemical.[3]

    • Clothing : Wear appropriate protective clothing to prevent skin exposure.[1][7] For significant exposure risk, a complete suit protecting against chemicals and flame-retardant antistatic clothing is recommended.[3]

  • Respiratory Protection : If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][7] Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[7]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety.

Handling Protocol
  • Ventilation : Always use this compound in a well-ventilated area.[1][6] Use adequate general or local explosion-proof ventilation to maintain airborne levels as low as possible.[1]

  • Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][6][8] Do not smoke in the handling area.[6]

  • Equipment : Use non-sparking tools and explosion-proof equipment.[1][6] Ground and bond containers when transferring material to prevent static discharge.[1][6]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[6]

  • Avoid Contact : Take measures to avoid contact with eyes, skin, and clothing, and prevent inhalation of vapor or mist.[1][3][8]

Storage Protocol
  • Container : Store in a tightly closed container.[1][2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][8]

  • Location : Store in a cool, dry, well-ventilated area designated as a flammables area.[1][2]

  • Compatibility : Keep away from incompatible substances such as strong oxidizing agents.[1][2]

  • Safety Provisions : Facilities storing this material should be equipped with an eyewash station and a safety shower.[1]

Disposal Plan
  • Waste Chemical : Dispose of this compound by offering surplus and non-recyclable solutions to a licensed disposal company.[3][8] It can be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging : Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[1][2] Dispose of them as unused product in accordance with regulations.[3][8]

  • Environmental Precautions : Do not let the product enter drains.[3] Discharge into the environment must be avoided.[6]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Cleanup
  • Evacuate and Ventilate : Clear the area of all personnel, move upwind, and ensure adequate ventilation.[6][9]

  • Remove Ignition Sources : Immediately remove all sources of ignition from the spill area.[1][6]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[3] Contain the spill with inert material such as sand, earth, dry lime, or soda ash.[1][7][9] A vapor-suppressing foam may be used to reduce vapors.[1][7]

  • Collection : Use spark-proof tools and explosion-proof equipment for collection.[6][9] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][6]

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact : If the chemical gets on skin or hair, take off all contaminated clothing immediately and rinse the skin with water or shower.[6] Wash the affected area with soap and plenty of water.[3]

  • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial planning to final disposal.

G risk_assessment Risk Assessment ppe_selection PPE Selection risk_assessment->ppe_selection eng_controls Engineering Controls (Ventilation, Eyewash) risk_assessment->eng_controls emergency_prep Emergency Preparedness risk_assessment->emergency_prep handling Safe Handling Procedure ppe_selection->handling eng_controls->handling storage Secure Storage handling->storage disposal Waste Disposal handling->disposal spill_response Spill Response emergency_prep->spill_response first_aid First Aid emergency_prep->first_aid

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.